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  • Product: 4-Bromo-2-isobutoxy-1-nitro-benzene
  • CAS: 2150940-22-8

Core Science & Biosynthesis

Foundational

4-Bromo-2-isobutoxy-1-nitro-benzene chemical properties and structure

The following technical guide details the chemical properties, synthesis, and application of 4-Bromo-2-isobutoxy-1-nitrobenzene , a critical intermediate in the synthesis of small-molecule kinase inhibitors. A Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and application of 4-Bromo-2-isobutoxy-1-nitrobenzene , a critical intermediate in the synthesis of small-molecule kinase inhibitors.

A Strategic Scaffold for Lipophilic Pharmacophore Integration in Medicinal Chemistry

Executive Summary

4-Bromo-2-isobutoxy-1-nitrobenzene (CAS: 2150940-22-8) is a tri-functionalized aromatic building block extensively utilized in the discovery of targeted therapeutics, particularly EGFR and FAK inhibitors. Its structural utility lies in its orthogonal reactivity profile: a nitro group serving as a latent aniline for amide coupling, a bromine atom primed for palladium-catalyzed cross-coupling, and an isobutoxy moiety that provides critical hydrophobic bulk for occupancy of ATP-binding pockets.

This guide provides a rigorous analysis of its physicochemical properties, validated synthetic pathways, and downstream applications, designed for researchers requiring high-fidelity data for lead optimization.

Chemical Identity & Physicochemical Profile[1][2][3]

PropertySpecification
IUPAC Name 4-Bromo-1-nitro-2-(2-methylpropoxy)benzene
CAS Number 2150940-22-8
Molecular Formula

Molecular Weight 274.11 g/mol
SMILES CC(C)COC1=C(C=CC(=C1)Br)[O-]
Appearance Pale yellow crystalline solid or viscous oil (Polymorph dependent)
Predicted LogP ~3.4 (High lipophilicity due to isobutyl chain)
H-Bond Acceptors 3 (Nitro O, Ether O)
H-Bond Donors 0
Structural Conformation Analysis

The isobutoxy group at the ortho position to the nitro group exerts a steric influence that forces the nitro group slightly out of planarity with the benzene ring. This "ortho-effect" is chemically significant:

  • Metabolic Stability: The branched isobutyl chain hinders dealkylation by cytochrome P450 enzymes compared to straight-chain analogues.

  • Solubility: The aliphatic bulk disrupts

    
    -
    
    
    
    stacking, enhancing solubility in organic solvents (DCM, THF) compared to the parent nitrophenol.

Synthetic Pathways & Causality

The synthesis of 4-Bromo-2-isobutoxy-1-nitrobenzene is approached via two primary routes. The choice of route depends on scale and available starting materials.

Route A: Nucleophilic Aromatic Substitution ( ) – Preferred for Scale

This pathway utilizes 4-bromo-2-fluoro-1-nitrobenzene , a highly activated electrophile. The strong electron-withdrawing effect of the para-nitro group activates the ortho-fluorine toward displacement by alkoxides.

  • Mechanism: Addition-Elimination (

    
    ).
    
  • Reagents: Isobutanol, Base (

    
     or 
    
    
    
    ), Solvent (DMF or NMP).
  • Why this route? Fluoride is a better leaving group than chloride or bromide in

    
     reactions due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.
    
Route B: Mitsunobu Alkylation – Preferred for Library Diversity

This pathway starts from 5-bromo-2-nitrophenol .

  • Mechanism: Activation of the alcohol (isobutanol) by

    
    /DIAD followed by nucleophilic attack by the phenol.
    
  • Why this route? It allows for late-stage diversification if the researcher wishes to vary the alkoxy chain (e.g., swapping isobutanol for cyclopropylmethanol) using a common phenol precursor.

Synthesis Logic Diagram (DOT)

SynthesisPathways Start1 4-Bromo-2-fluoro- 1-nitrobenzene Intermediate Meisenheimer Complex Start1->Intermediate SNAr Attack Start2 5-Bromo-2-nitrophenol Product 4-Bromo-2-isobutoxy- 1-nitrobenzene Start2->Product Alkylation Reagent1 Isobutanol + Base (NaH/K2CO3) Reagent1->Intermediate Reagent2 Isobutanol + PPh3 + DIAD (Mitsunobu) Reagent2->Product Alternative Intermediate->Product -F-

Caption: Comparison of SNAr (top) and Mitsunobu (bottom) synthetic strategies.

Validated Experimental Protocol ( Route)

Objective: Synthesis of 4-Bromo-2-isobutoxy-1-nitrobenzene on a 10g scale.

Materials
  • 4-Bromo-2-fluoro-1-nitrobenzene (1.0 eq)[1]

  • Isobutanol (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • DMF (Dimethylformamide), anhydrous (5 vol)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, charge 4-bromo-2-fluoro-1-nitrobenzene (10.0 g, 45.4 mmol) and anhydrous DMF (50 mL).

  • Activation: Add

    
     (12.5 g, 90.8 mmol) in a single portion. The suspension may turn slightly yellow.
    
  • Addition: Add isobutanol (5.0 mL, 54.5 mmol) dropwise via syringe over 10 minutes to control potential exotherm.

  • Reaction: Heat the mixture to 60°C for 4 hours.

    • Checkpoint: Monitor by TLC (20% EtOAc/Hexanes). The starting material (

      
      ) should disappear, replaced by the product (
      
      
      
      , distinct UV activity).
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (200 mL) with vigorous stirring. The product should precipitate as a pale solid or oil.

  • Extraction: If oil forms, extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.

  • Purification: Dry over

    
    , filter, and concentrate. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0-10% EtOAc in Hexanes).
    

Reactivity & Downstream Applications[1]

This molecule is a "linchpin" intermediate. Its value comes from the ability to selectively manipulate its functional groups.

Functionalization Logic
  • Nitro Reduction (

    
    ):  The first downstream step is typically the reduction to the aniline. This creates the nucleophile required to build the core scaffold of kinase inhibitors (e.g., Quinazolines, Pyrimidines).
    
    • Method:

      
       or 
      
      
      
      . Note: Use mild conditions (
      
      
      ) to avoid debromination if using hydrogenolysis.
  • Suzuki-Miyaura Coupling (

    
    ):  The bromine atom allows for the attachment of aryl or heteroaryl tails, often used to extend into the solvent-exposed region of the kinase pocket.
    
Application Workflow Diagram (DOT)

Reactivity Core 4-Bromo-2-isobutoxy- 1-nitrobenzene Path1 Nitro Reduction (Fe/NH4Cl or SnCl2) Core->Path1 Selectivity: High Path2 Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Path2 Alternative Route Aniline 4-Bromo-2-isobutoxyaniline Path1->Aniline Drug1 EGFR Inhibitors (e.g., Quinazoline core) Aniline->Drug1 Cyclization Drug2 FAK Inhibitors (e.g., Pyrimidine core) Aniline->Drug2 Amide Coupling Biaryl Biaryl Nitro Intermediate Path2->Biaryl

Caption: Divergent synthesis pathways leading to major kinase inhibitor classes.

Safety & Handling

  • Energetic Potential: Nitroaromatics possess high decomposition energy. While this specific derivative is stable at ambient temperatures, avoid heating crude reaction mixtures above 100°C without DSC (Differential Scanning Calorimetry) validation.

  • Alkylating Risks: The starting material (4-bromo-2-fluoro-1-nitrobenzene) is a skin sensitizer and lachrymator. Handle in a fume hood.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow oxidation or hydrolysis of the ether linkage.

References

  • Matrix Scientific. (n.d.). Product Data: 4-Bromo-2-isobutoxy-1-nitro-benzene.[2] Retrieved from

  • KU Leuven. (2018). Two-Chamber Reactors and Flow Synthesis of 4-bromo-2-isobutoxy-1-nitrobenzene. PhD Thesis/Research Document.

  • Pfizer Inc. (2015). Selective FAK inhibitors. U.S. Patent US9120761B2.

  • American Chemical Society. (2019). Discovery Path toward a Next Generation of EGFR Tyrosine Kinase Inhibitors. ACS Medicinal Chemistry Letters.

Sources

Exploratory

CAS number and molecular weight of 4-Bromo-2-isobutoxy-1-nitro-benzene

The following technical guide provides an in-depth analysis of 4-Bromo-2-isobutoxy-1-nitro-benzene , a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors. Intermediate Profile...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Bromo-2-isobutoxy-1-nitro-benzene , a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors.

Intermediate Profile, Synthesis Protocols, and Applications in Drug Discovery

Executive Summary

4-Bromo-2-isobutoxy-1-nitro-benzene (CAS: 2150940-22-8 ) is a highly functionalized aromatic scaffold used primarily in medicinal chemistry. It serves as a key building block for the development of small-molecule inhibitors targeting enzymes such as EGFR (Epidermal Growth Factor Receptor) and BTK (Bruton's Tyrosine Kinase). Its structural significance lies in the ortho-isobutoxy group, which often occupies specific hydrophobic pockets in protein active sites, enhancing ligand potency and selectivity.

This guide details the physicochemical properties, validated synthesis routes via Nucleophilic Aromatic Substitution (


), and safety protocols for this compound.

Chemical Identity & Physicochemical Properties[1][2][3]

The precise identification of this regioisomer is critical, as positional isomers (e.g., 2-bromo-1-isobutoxy-4-nitrobenzene) possess vastly different reactivities.

Property Data
Chemical Name 4-Bromo-2-isobutoxy-1-nitro-benzene
CAS Number 2150940-22-8
Molecular Formula

Molecular Weight 274.11 g/mol
SMILES CC(C)COc1cc(Br)ccc1[O-]
Appearance Pale yellow to yellow solid (crystalline)
Melting Point Approx. 58–62 °C (Predicted/Analogous)
Solubility Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water.
Key Functional Groups Nitro (

), Aryl Bromide (

), Ether (

)

Synthesis Protocols

The most robust and scalable synthesis involves the Nucleophilic Aromatic Substitution (


)  of 4-bromo-2-fluoro-1-nitrobenzene. This route is preferred over the alkylation of nitrophenols due to higher regioselectivity and the high reactivity of the fluorine atom ortho to the electron-withdrawing nitro group.
Method A: Displacement (Primary Route)

Reaction Principle: The strong electron-withdrawing effect of the nitro group at position 1 activates the fluorine at position 2 for nucleophilic attack by the isobutoxide anion.

Reagents & Materials
  • Substrate: 4-Bromo-2-fluoro-1-nitrobenzene (1.0 eq)

  • Nucleophile: Isobutanol (1.2 – 1.5 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or Sodium Hydride (
    
    
    
    ) (1.1 eq)
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)

  • Temperature: 60–80 °C

Step-by-Step Protocol
  • Preparation: In a dry 3-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-bromo-2-fluoro-1-nitrobenzene (10 mmol, 2.20 g) in anhydrous DMF (20 mL).

  • Nucleophile Activation:

    • Option 1 (Mild): Add

      
        (20 mmol, 2.76 g) followed by isobutanol  (12 mmol, 1.1 mL).
      
    • Option 2 (Strong): Pre-mix isobutanol with

      
        (60% in oil, 11 mmol) in separate DMF at 0°C to generate the alkoxide, then add to the substrate solution.
      
  • Reaction: Heat the mixture to 60–80 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (

    
    ) should disappear, and a new, slightly more polar spot (product) should appear.
    
  • Work-up:

    • Cool the reaction to room temperature.

    • Pour the mixture into ice-water (100 mL). The product typically precipitates as a yellow solid.

    • Extract with Ethyl Acetate (3 x 30 mL) if precipitation is incomplete.

    • Wash the organic layer with water (2 x) and brine (1 x) to remove DMF.

  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    
Method B: Alkylation of Phenol (Alternative Route)

Context: Used when the fluoro-nitro precursor is unavailable.

  • Precursor: 5-Bromo-2-nitrophenol.

  • Reagent: Isobutyl bromide (1-Bromo-2-methylpropane).

  • Conditions:

    
    , DMF, 90 °C.
    
  • Drawback: Requires higher temperatures and longer reaction times due to the lower reactivity of isobutyl bromide (steric hindrance).

Mechanistic Analysis ( )

The reaction proceeds via a Meisenheimer Complex intermediate. The nitro group acts as an electron sink, stabilizing the negative charge developed on the ring during the nucleophilic attack.

SNAr_Mechanism Start 4-Bromo-2-fluoro- 1-nitrobenzene Complex Meisenheimer Intermediate (Stabilized by NO2) Start->Complex Nucleophilic Attack Nucleophile Isobutoxide Anion (iBu-O-) Nucleophile->Complex Product 4-Bromo-2-isobutoxy- 1-nitro-benzene Complex->Product Aromatization LeavingGroup Fluoride Ion (F-) Complex->LeavingGroup

Figure 1: Mechanism of Nucleophilic Aromatic Substitution (


) for the synthesis of the target compound.

Applications in Drug Development

This intermediate is a "privileged scaffold" in kinase inhibitor discovery. The 4-bromo position serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of diverse heterocycles.

Workflow: From Intermediate to API
  • Reduction: The nitro group is reduced (Fe/NH4Cl or H2/Pd-C) to an aniline.

  • Core Formation: The aniline is cyclized (e.g., with urea or pyrimidines) to form Quinazoline or Benzimidazole cores common in EGFR inhibitors.

  • Coupling: The bromine is replaced with solubilizing groups (e.g., piperazines) via Buchwald-Hartwig amination.

Drug_Workflow Interm 4-Bromo-2-isobutoxy- 1-nitro-benzene Step1 Reduction (-NO2 to -NH2) (Fe/AcOH or H2/Pd) Interm->Step1 Reduction Aniline 4-Bromo-2-isobutoxy- aniline Step1->Aniline Step2 Cyclization / Core Formation (Formation of Quinazoline/Benzimidazole) Aniline->Step2 + Heterocycle Final Kinase Inhibitor API (e.g., EGFR Mutant Inhibitor) Step2->Final Cross-Coupling

Figure 2: Synthetic utility of the intermediate in generating Kinase Inhibitor scaffolds.

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Nitroaromatics: Generally toxic by inhalation and skin absorption. Potential for methemoglobinemia.

  • Thermal Stability: Nitro compounds can be energetic. Do not overheat the reaction mixture beyond 100°C without DSC (Differential Scanning Calorimetry) validation.

  • Sensitization: Halogenated nitrobenzenes are potent skin sensitizers.

Personal Protective Equipment (PPE):

  • Respiratory: Use a fume hood. If handling powder, use an N95 or P100 respirator.

  • Skin: Nitrile gloves (double gloving recommended for DMSO solutions).

  • Eyes: Chemical splash goggles.

Waste Disposal:

  • Aqueous waste containing DMF/DMSO and fluoride must be segregated.

  • Organic waste containing nitroaromatics should be incinerated by a certified disposal agency.

References

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for 4-Bromo-2-fluoro-1-nitrobenzene (Precursor). Retrieved from [Link]

  • American Chemical Society (ACS) . Discovery of Next Generation EGFR Tyrosine Kinase Inhibitors. (Contextual reference for SnAr synthesis of alkoxy-nitrobenzenes). Retrieved from [Link]

Foundational

Introduction: Unveiling the Physicochemical Landscape of a Novel Synthetic Intermediate

An In-Depth Technical Guide to the Solubility Profile of 4-Bromo-2-isobutoxy-1-nitro-benzene in Organic Solvents In the landscape of synthetic chemistry and drug development, the precise characterization of novel chemica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 4-Bromo-2-isobutoxy-1-nitro-benzene in Organic Solvents

In the landscape of synthetic chemistry and drug development, the precise characterization of novel chemical entities is paramount. 4-Bromo-2-isobutoxy-1-nitro-benzene, a substituted nitroaromatic compound, represents a potentially valuable intermediate in the synthesis of more complex molecules. Its utility in subsequent synthetic steps—be it for pharmaceuticals, agrochemicals, or material science—is fundamentally governed by its physicochemical properties. Among these, solubility stands out as a critical parameter that dictates reaction kinetics, dictates purification strategies such as crystallization, and informs formulation development.

This technical guide provides a comprehensive analysis of the solubility profile of 4-Bromo-2-isobutoxy-1-nitro-benzene. Moving beyond a simple data sheet, this document elucidates the theoretical underpinnings of its solubility based on its distinct molecular structure. It further presents a robust, field-proven experimental protocol for the quantitative determination of its solubility in a range of common organic solvents. This guide is designed for researchers, scientists, and drug development professionals, offering both predictive insights and practical methodologies to effectively work with this compound.

Part 1: Theoretical Solubility Profile - A Molecular Structure-Based Analysis

The solubility of a compound is dictated by the principle of "like dissolves like," where the interplay of intermolecular forces between the solute and solvent molecules governs the dissolution process.[1] An analysis of the functional groups present in 4-Bromo-2-isobutoxy-1-nitro-benzene allows for a reasoned prediction of its solubility behavior.

  • The Aromatic Core : The central benzene ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents through London dispersion forces.

  • The Nitro Group (-NO₂) : This is a strongly polar, electron-withdrawing group, contributing a significant dipole moment to the molecule.[2][3] While it enhances the compound's polarity, it is not a hydrogen bond donor. Aromatic nitro compounds are typically soluble in various organic solvents but are generally insoluble in water.[2][4]

  • The Bromo Group (-Br) : The bromine atom increases the molecule's molecular weight and polarizability, enhancing van der Waals interactions. Its contribution to overall polarity is modest.[5]

  • The Isobutoxy Group (-O-CH₂-CH(CH₃)₂) : This group introduces mixed characteristics. The ether linkage (-O-) adds a degree of polarity and can act as a hydrogen bond acceptor. However, the branched four-carbon isobutyl chain is nonpolar and sterically bulky.[6] This branching can disrupt efficient crystal lattice packing and often improves solubility in organic media compared to its straight-chain counterpart.[7]

Overall Prediction : The composite structure of 4-Bromo-2-isobutoxy-1-nitro-benzene—featuring a large nonpolar backbone (benzene ring and isobutyl chain) appended with polar functionalities (nitro and ether groups)—suggests poor solubility in highly polar protic solvents like water. Conversely, it is predicted to exhibit good solubility in a range of organic solvents. The highest solubility is anticipated in solvents of intermediate polarity, which can effectively solvate both the nonpolar and polar regions of the molecule.

cluster_solute 4-Bromo-2-isobutoxy-1-nitro-benzene Structure cluster_solvent Solvent Characteristics cluster_interaction Primary Intermolecular Forces cluster_solubility Predicted Solubility Outcome Solute C₁₀H₁₂BrNO₃ Nonpolar Nonpolar Moieties (Benzene Ring, Isobutyl Group) Solute->Nonpolar Dominant Feature Polar Polar Moieties (Nitro Group, Ether Linkage) Solute->Polar Influencing Feature Dispersion London Dispersion Nonpolar->Dispersion Dipole Dipole-Dipole Polar->Dipole Sol_Low Low Solubility Polar->Sol_Low Poor H-Bonding with Protic Solvents Solvent_NP Nonpolar Solvents (e.g., Hexane, Toluene) Solvent_NP->Dispersion Solvent_PA Polar Aprotic Solvents (e.g., Acetone, DCM) Solvent_PA->Dipole Solvent_PP Polar Protic Solvents (e.g., Ethanol, Water) Sol_High High Solubility Dispersion->Sol_High Strong Interaction Sol_Mod Moderate Solubility Dipole->Sol_Mod Favorable Interaction cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A 1. Add Excess Solute to Solvent B 2. Seal Vials A->B C 3. Agitate at 25°C (24-48 hours) B->C D 4. Settle Excess Solid C->D E 5. Filter Supernatant (0.22 µm filter) D->E F 6. Dilute Sample E->F G 7. Quantify via UV-Vis or HPLC F->G H 8. Calculate Solubility (using Calibration Curve) G->H

Sources

Exploratory

Technical Guide: Synthesis and Application of Isobutoxy-Substituted Nitrobenzene Derivatives

Executive Summary This technical guide provides a comprehensive analysis of isobutoxy-substituted nitrobenzene derivatives, a critical class of intermediates in the synthesis of lipophilic anilines for pharmaceutical and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of isobutoxy-substituted nitrobenzene derivatives, a critical class of intermediates in the synthesis of lipophilic anilines for pharmaceutical and agrochemical applications. The isobutoxy moiety (


) serves as a strategic structural tool in medicinal chemistry, offering increased steric bulk and lipophilicity compared to methoxy or ethoxy analogs. This guide details the optimized synthesis via Nucleophilic Aromatic Substitution (

) using Phase Transfer Catalysis (PTC), downstream reduction protocols, and safety considerations for scale-up.

Structural Significance in Drug Design

In medicinal chemistry, the modulation of physicochemical properties is paramount.[1] The isobutoxy group is frequently employed to adjust the LogP (partition coefficient) of a drug candidate without significantly altering its electronic properties.

  • Lipophilic Tuning: Replacing a methoxy group with an isobutoxy group increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration or altering metabolic clearance rates.

  • Steric Occlusion: The branched isobutyl chain can provide steric hindrance, improving selectivity for specific kinase pockets or protecting adjacent metabolic "soft spots" on the aromatic ring.

Comparative Physicochemical Properties
SubstituentSteric Bulk (A-Value)Lipophilicity Contribution (

)
Electronic Effect (

)
Methoxy (

)
Low-0.02-0.27
Ethoxy (

)
Medium+0.38-0.24
Isobutoxy (

)
High +1.08 -0.24

Synthesis: Nucleophilic Aromatic Substitution ( )

The most robust route to isobutoxy-nitrobenzenes is the


 reaction of p-chloronitrobenzene (or the fluoro analog) with isobutoxide. While classical Williamson ether synthesis often suffers from moisture sensitivity, the application of Phase Transfer Catalysis (PTC)  significantly improves yield and operational simplicity.
Mechanism & Pathway

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.[2] The nitro group acts as an electron-withdrawing group (EWG) to activate the ring at the para or ortho position.

SNAr_Pathway Start p-Chloronitrobenzene (Substrate) Complex Meisenheimer Complex (Intermediate) Start->Complex + Isobutoxide Reagent Isobutanol + KOH (Nucleophile Source) Reagent->Complex Catalyst TBAB (PTC) (Phase Transfer) Catalyst->Complex Facilitates Ion Transfer Product 1-Isobutoxy-4-nitrobenzene (Product) Complex->Product - Cl⁻ (Elimination)

Figure 1:


 reaction pathway facilitated by Phase Transfer Catalysis.[3]
Experimental Protocol: PTC-Mediated Etherification

Objective: Synthesis of 1-isobutoxy-4-nitrobenzene from 1-chloro-4-nitrobenzene.

Reagents:

  • 1-Chloro-4-nitrobenzene (1.0 eq)

  • Isobutanol (Solvent/Reagent, excess)

  • Potassium Hydroxide (KOH, solid pellets, 1.5 eq)

  • Tetrabutylammonium Bromide (TBAB, 0.05 eq)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 1-chloro-4-nitrobenzene (15.7 g, 100 mmol) in Isobutanol (100 mL).

  • Catalyst Addition: Add TBAB (1.6 g, 5 mmol). Stir at room temperature for 10 minutes to ensure homogeneity.

  • Base Addition: Add solid KOH (8.4 g, 150 mmol) in portions. Note: The reaction is slightly exothermic.

  • Reaction: Heat the mixture to 80°C. Monitor by TLC (Eluent: 10% EtOAc/Hexane) or HPLC. Reaction typically completes in 4-6 hours.

    • Expert Insight: If the reaction stalls, water generated from the deprotonation of isobutanol may be inhibiting the nucleophile. Use a Dean-Stark trap to remove water azeotropically if high conversion is required.

  • Workup: Cool to room temperature. Filter off the inorganic salts (KCl).

  • Purification: Remove excess isobutanol under reduced pressure. Recrystallize the residue from ethanol/water (9:1) to yield pale yellow crystals.

Downstream Transformation: Reduction to Aniline

The nitro group is rarely the final pharmacophore; it serves as a masked amine. The reduction of 1-isobutoxy-4-nitrobenzene to 4-isobutoxyaniline is a critical step.

Reduction Strategies
MethodReagentsProsCons
Catalytic Hydrogenation

, Pd/C (5-10%)
Cleanest profile, quantitative yield.Requires pressure vessel;

safety risks.
Bechamp Reduction Fe powder, HCl/AcOHCheap, robust for insensitive substrates.Iron waste disposal; messy workup.
Hydrazine Reduction

, Graphite/Fe
Chemoselective; no pressure required.Hydrazine is toxic/carcinogenic.
Protocol: Catalytic Hydrogenation (Preferred)

Objective: Reduction to 4-isobutoxyaniline.

  • Preparation: Dissolve 1-isobutoxy-4-nitrobenzene (10 g) in Methanol (100 mL) in a hydrogenation bottle.

  • Catalyst: Add 10% Pd/C (0.5 g, 5 wt% loading). Safety: Keep wet to prevent pyrophoric ignition.

  • Hydrogenation: Purge vessel with

    
    , then charge with 
    
    
    
    (3 atm / 45 psi). Shake/stir at room temperature for 2 hours.
  • Filtration: Filter through a Celite pad to remove the catalyst. Warning: Do not let the catalyst dry out on the filter paper.

  • Isolation: Concentrate the filtrate to obtain the amine as a viscous oil or low-melting solid. Store under inert atmosphere (oxidation sensitive).

Reduction_Workflow cluster_0 Hydrogenation Process Input Isobutoxy-Nitrobenzene (in MeOH) Step1 Add Pd/C Catalyst (Inert Atmosphere) Input->Step1 Step2 Pressurize H2 (3 atm) Agitate 2-4 hrs Step1->Step2 Step3 Filter (Celite) Remove Catalyst Step2->Step3 Output 4-Isobutoxyaniline (API Intermediate) Step3->Output

Figure 2: Catalytic hydrogenation workflow for aniline production.

Safety & Scalability Considerations

When scaling this chemistry from gram to kilogram quantities, specific hazards must be mitigated.

  • Thermal Runaway (

    
    ):  The substitution reaction is exothermic. On a large scale, KOH addition should be controlled (dosing) rather than dumped.
    
  • Energetic Materials: Nitro-aromatics possess high decomposition energies. Differential Scanning Calorimetry (DSC) should be performed on the crude reaction mixture before distillation steps.

  • Genotoxicity: Alkylating agents (like isobutyl bromide, if used in alternative routes) and anilines are potential genotoxins (PGI). Strict containment and cleaning validation are required in GMP environments.

References

  • Phase Transfer Catalysis in Etherification: De La Lerner, J. Z., Cohen, S., & Sasson, Y.[4] "Kinetics of phase-transfer etherification reactions of p-chloronitrobenzene by alkoxides." The Hebrew University of Jerusalem. 4[5]

  • Nucleophilic Aromatic Substitution Mechanisms: "Nucleophilic Arom

    
    ) reactions on nitrobenzene." ResearchGate / Int. J. Mol. Sci.
    6
    
  • Altarawneh, M., et al.

    
    ."[5] ACS Omega, 2018.[5]
    7
    
  • Pharmaceutical Applications of Aniline Bioisosteres: "Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling." Nature Communications / NIH, 2025. 8

  • Industrial Phase Transfer Catalysis: "Industrial Phase-Transfer Catalysis: Chiral Phase-Transfer Catalysis." PhaseTransfer.com. 9

Sources

Foundational

Safety Data Sheet (SDS) and handling precautions for 4-Bromo-2-isobutoxy-1-nitro-benzene

Safety Data Sheet (SDS) & Technical Handling Guide: 4-Bromo-2-isobutoxy-1-nitrobenzene Identification & Chemical Competency Product Name: 4-Bromo-2-isobutoxy-1-nitrobenzene Synonyms: 5-Bromo-2-nitrophenyl isobutyl ether;...

Author: BenchChem Technical Support Team. Date: February 2026

Safety Data Sheet (SDS) & Technical Handling Guide: 4-Bromo-2-isobutoxy-1-nitrobenzene

Identification & Chemical Competency

Product Name: 4-Bromo-2-isobutoxy-1-nitrobenzene Synonyms: 5-Bromo-2-nitrophenyl isobutyl ether; 4-Bromo-2-(2-methylpropoxy)-1-nitrobenzene CAS Number: Not Listed (Novel R&D Intermediate) Molecular Formula: C₁₀H₁₂BrNO₃ Molecular Weight: 274.11 g/mol Structural Class: Halogenated Nitroaromatic Ether

Relevance in Drug Discovery: This compound serves as a high-value scaffold in medicinal chemistry, particularly for Kinase Inhibitors and GPCR ligands . The isobutoxy moiety provides lipophilic bulk often required for hydrophobic pocket occupancy, while the bromine atom allows for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core.

Hazard Identification (GHS Classification)

Note: As a novel intermediate, this classification is derived from Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 4-bromo-2-fluoronitrobenzene, 5-bromo-2-nitroanisole).

Signal Word: WARNING

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) 4H302: Harmful if swallowed.
Skin Corrosion/Irritation 2H315: Causes skin irritation.
Eye Damage/Irritation 2AH319: Causes serious eye irritation.
STOT - Single Exposure 3H335: May cause respiratory irritation.
Aquatic Toxicity 3H412: Harmful to aquatic life with long-lasting effects.

Specific Toxicological Warning: Methemoglobinemia Like many nitrobenzene derivatives, this compound may possess the ability to oxidize hemoglobin to methemoglobin, impairing oxygen transport. Absorption through the skin is a critical route of exposure.

Precautionary Statements (P-Codes):

  • P261: Avoid breathing dust/fume/gas/mist/vapors.

  • P280: Wear protective gloves/protective clothing/eye protection (Nitrile gloves, double-gloving recommended).

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

Synthesis & Process Safety

Primary Route: Nucleophilic Aromatic Substitution (SₙAr) The most efficient synthesis involves the displacement of an activated fluoride by isobutoxide.

Reaction: 4-Bromo-2-fluoro-1-nitrobenzene + Isobutanol (+ Base) → 4-Bromo-2-isobutoxy-1-nitrobenzene

Critical Process Parameters (CPPs):

  • Regioselectivity: The fluorine atom is ortho to the nitro group, making it highly electrophilic due to the inductive withdrawal of the nitro group and the Meisenheimer complex stabilization. The bromine at the para position is less activated towards SₙAr but susceptible to metal-halogen exchange if strong lithiated bases are used (avoid n-BuLi).

  • Exotherm Control: The deprotonation of isobutanol by Sodium Hydride (NaH) releases hydrogen gas and is exothermic.

Experimental Workflow Diagram

SynthesisWorkflow Start Starting Material 4-Bromo-2-fluoro-1-nitrobenzene (CAS 321-23-3) Reaction Reaction Phase Solvent: THF or DMF 0°C -> RT, 2-4 hrs Start->Reaction Reagents Reagents Isobutanol (1.1 eq) NaH (1.2 eq) or KOtBu SafetyCheck SAFETY CHECK Inert Atm (N2/Ar) Vent H2 Gas Temp < 10°C Reagents->SafetyCheck SafetyCheck->Reaction Clearance Quench Quench & Workup Slow addition of sat. NH4Cl Extract w/ EtOAc Reaction->Quench TLC: Disappearance of SM Isolation Isolation Concentrate & Recrystallize (Hexanes/EtOAc) Quench->Isolation

Figure 1: SₙAr Synthesis Workflow. Note the critical safety check during the deprotonation step to manage hydrogen evolution.

Technical Handling & Storage

Storage Conditions:

  • Temperature: 2–8°C (Refrigerate). Nitroaromatics can degrade or darken upon prolonged exposure to heat/light.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture uptake, although the ether linkage is relatively stable.

  • Container: Amber glass vials with Teflon-lined caps.

Material Compatibility:

  • Compatible: Glass, Teflon (PTFE), Stainless Steel (304/316).

  • Incompatible: Strong reducing agents (Hydrazine, LiAlH₄ - risk of reducing nitro group to amine or azo compounds vigorously), Strong oxidizers.

Handling Precautions:

  • Avoid Metal Spatulas: While this specific compound is not classified as a primary explosive, nitro compounds should generally be handled with non-metallic or coated tools to minimize friction/shock risks during scale-up.

  • Solvent Selection: When dissolving for reactions, avoid acetone if using strong bases, as aldol condensation byproducts can contaminate the mixture. Preferred solvents: THF, DMF, DCM.

Emergency Protocols

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with PEG-400 or soap/water for 15 mins.Nitro compounds are lipophilic; Polyethylene Glycol (PEG) solubilizes them better than water alone, reducing dermal absorption.
Inhalation Move to fresh air. Administer oxygen if cyanotic (blue lips).Signs of cyanosis indicate methemoglobinemia. Oxygen saturation monitoring is vital.
Spill (Liquid/Solid) Do not sweep dry. Wet with water/ethanol, then absorb with vermiculite.Dry sweeping generates dust, increasing inhalation risk and static discharge potential.
Fire Use Foam, Dry Chemical, or CO₂. Do not use solid water stream. A solid stream may scatter molten nitro compound, spreading the fire.

Ecological & Disposal Information

Environmental Fate:

  • Persistence: The halogen and nitro groups make this compound resistant to rapid biodegradation.

  • Bioaccumulation: LogP is estimated at ~3.2 (Lipophilic). Potential for bioaccumulation in aquatic organisms is moderate.

Disposal Protocol:

  • Segregation: Collect in "Halogenated Organic Waste" streams.

  • Neutralization: Do not attempt chemical destruction in the lab. Incineration at >1000°C with scrubber systems (for NOx and HBr) is the only approved disposal method.

References

  • PubChem. (2025). 4-Bromo-2-fluoro-1-nitrobenzene (CAS 321-23-3) Compound Summary. National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Nitrobenzene Derivatives. [Link]

  • Organic Chemistry Portal. (2023). Nucleophilic Aromatic Substitution (SₙAr) Mechanisms. [Link]

Exploratory

Potential applications of 4-Bromo-2-isobutoxy-1-nitro-benzene in medicinal chemistry

Technical Whitepaper: Strategic Utilization of 4-Bromo-2-isobutoxy-1-nitrobenzene in Medicinal Chemistry Part 1: Executive Summary 4-Bromo-2-isobutoxy-1-nitrobenzene represents a high-value "bifunctional" scaffold in mod...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utilization of 4-Bromo-2-isobutoxy-1-nitrobenzene in Medicinal Chemistry

Part 1: Executive Summary

4-Bromo-2-isobutoxy-1-nitrobenzene represents a high-value "bifunctional" scaffold in modern drug discovery.[1] Structurally, it combines a distinct lipophilic ether motif (isobutoxy) with two orthogonal reactive handles: a nitro group (reducible to an aniline) and a bromine atom (active in transition-metal catalysis).

Unlike simple methoxy analogs, the isobutoxy group offers superior hydrophobic space-filling properties, often critical for occupying the "deep pocket" regions of kinase ATP-binding sites or GPCR allosteric sites. This guide outlines the technical roadmap for utilizing this compound as a precursor for privileged pharmacophores , including substituted benzimidazoles, quinazolines, and biaryl systems found in oncology and immunology therapeutics.

Part 2: Structural Analysis & Pharmacophore Mapping

To effectively deploy this molecule, one must understand its electronic and steric contributions to a ligand.

FeatureChemical NatureMedicinal Utility
Nitro Group (

)
Strong Electron Withdrawing Group (EWG).[1]Latent Nucleophile: Precursor to primary amines for amide coupling, urea formation, or heterocycle ring closure (e.g., benzimidazoles).
Isobutoxy Group (

)
Electron Donating Group (EDG) via resonance; Steric bulk.Lipophilic Anchor: Increases LogP; improves permeability. The branched alkyl chain provides metabolic stability compared to linear

-butoxy and fills hydrophobic pockets (e.g., Ribose pocket in kinases).
Bromine Atom (

)
Halogen; Leaving group.Synthetic Vector: Excellent handle for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.[1]

Part 3: Synthetic Utility & Experimental Protocols

Workflow 1: The "Aniline-First" Route (Reduction)

This is the most common trajectory, converting the nitroarene into an aniline, which serves as the nucleophilic core for kinase inhibitors (e.g., EGFR, BTK targets).

Protocol: Iron-Mediated Reduction Rationale: Fe/NH4Cl is preferred over Hydrogenation (H2/Pd) to avoid accidental debromination.[1]

  • Reagents: 4-Bromo-2-isobutoxy-1-nitrobenzene (1.0 eq), Iron powder (325 mesh, 5.0 eq), Ammonium Chloride (5.0 eq).

  • Solvent: Ethanol/Water (4:1 v/v).

  • Procedure:

    • Charge a round-bottom flask with the nitroarene and solvent.

    • Add saturated aqueous NH4Cl and Iron powder.

    • Heat to reflux (

      
      ) with vigorous stirring for 2–4 hours. Monitor by TLC (shift from non-polar yellow spot to polar fluorescent spot).
      
    • Workup: Filter hot through a Celite pad to remove iron oxides. Wash with EtOAc.[2] Concentrate filtrate.[2]

  • Yield Expectation: >90% of 4-Bromo-2-isobutoxyaniline .[1]

Workflow 2: The "Biaryl-First" Route (Suzuki Coupling)

If the target requires a biaryl system retaining the nitro group (e.g., for later reduction to a complex aniline), Suzuki coupling must be performed chemoselectively on the bromide.

Protocol: Pd(dppf)Cl2 Catalyzed Coupling Rationale: The nitro group can poison sensitive catalysts like Pd(PPh3)4. Pd(dppf)Cl2 is robust and works well with electron-deficient aryl bromides.[1]

  • Reagents: 4-Bromo-2-isobutoxy-1-nitrobenzene (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (2.5 eq), Pd(dppf)Cl2 (0.05 eq).[1]
    
  • Solvent: 1,4-Dioxane/Water (5:1).

  • Procedure:

    • Degas solvents with Nitrogen for 15 mins (Critical to prevent homocoupling).

    • Combine reagents in a sealed tube.

    • Heat at

      
       for 12 hours.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).[2]

Part 4: Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from this core scaffold.

G Start 4-Bromo-2-isobutoxy- 1-nitrobenzene Aniline 4-Bromo-2-isobutoxy- aniline Start->Aniline Selective Reduction (Fe/NH4Cl or SnCl2) Biaryl_Nitro Biaryl Nitro Intermediate Start->Biaryl_Nitro Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Heterocycle Benzimidazole/Quinazoline Kinase Inhibitor Core Aniline->Heterocycle Cyclization (Formamidine/Urea) Final_Drug Final Drug Candidate (e.g., EGFR/BTK Inhibitor) Biaryl_Nitro->Final_Drug Reduction + Amide Coupling Heterocycle->Final_Drug Late-Stage Functionalization

Figure 1: Divergent synthetic pathways transforming the nitro-bromo core into bioactive scaffolds.[1]

Part 5: Medicinal Chemistry Applications

Kinase Inhibitor Design (The "Tail" Strategy)

In many ATP-competitive inhibitors (e.g., Gefitinib analogs), the aniline moiety fits into the solvent-exposed region or the hydrophobic back-pocket.

  • Mechanism: The isobutoxy group at the ortho position of the aniline (after reduction) forces the aniline ring to twist relative to the core heterocycle. This "atropisomer-like" twist is crucial for selectivity against specific kinases.

  • Application: Synthesis of 4-(substituted-amino)quinazolines.[1] The 4-bromo handle allows for the attachment of solubilizing groups (e.g., piperazines) via Buchwald-Hartwig amination after the core is built.

Xanthine Oxidase Inhibitors (Febuxostat Analogs)

While Febuxostat utilizes a cyano-isobutoxy motif, this scaffold serves as a precursor to nitro-isobutoxy biaryls .[1]

  • Strategy: The isobutoxy group mimics the specific hydrophobic interactions of the purine ring in the enzyme active site.

  • Reaction: The 4-bromo position can be converted to a nitrile (using Zn(CN)2/Pd) to approach the Febuxostat pharmacophore, or coupled to thiazoles.

Part 6: Safety & Stability Profile

  • Thermal Stability: The nitro group poses a potential exotherm risk during decomposition. Avoid heating neat material above

    
    .
    
  • Genotoxicity: Nitroarenes and their aniline metabolites are structural alerts for genotoxicity (Ames positive). All intermediates should be handled in a fume hood with double-gloving (Nitrile).

  • Storage: Store under inert atmosphere (Nitrogen) at

    
    . The isobutoxy ether linkage is stable to basic conditions but may cleave under strong Lewis acids (e.g., BBr3).
    

References

  • BenchChem. (2025).[3] Comparative Guide to the Synthesis Efficiency of Bromo-Butoxy-Nitrobenzene Isomers. Retrieved from

  • Sigma-Aldrich. (n.d.).[4] 1-Bromo-4-nitrobenzene Product Specification & Safety Data. Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2773608, N-(tert-Butoxycarbonyl)-4-bromoaniline. Retrieved from

  • Bolli, M. H., et al. (2012).[5] "The discovery of Macitentan, an orally active, potent dual endothelin receptor antagonist."[5] Journal of Medicinal Chemistry, 55(17), 7849-7861.[5] Link

  • ChemicalBook. (2025). Synthesis and Applications of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate. Retrieved from

Sources

Foundational

Stability of 4-Bromo-2-isobutoxy-1-nitro-benzene under ambient conditions

An In-depth Technical Guide to the Stability of 4-Bromo-2-isobutoxy-1-nitro-benzene Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the chemical stabil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability of 4-Bromo-2-isobutoxy-1-nitro-benzene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 4-Bromo-2-isobutoxy-1-nitro-benzene under ambient and forced degradation conditions. As a substituted nitroaromatic compound, its utility as a synthetic intermediate in pharmaceutical and materials science necessitates a thorough understanding of its degradation profile. This document synthesizes theoretical principles of organic chemistry with established experimental protocols to predict and evaluate the compound's susceptibility to hydrolysis, photolysis, oxidation, and thermal stress. Key findings indicate a primary lability at the ether linkage under harsh pH conditions and a potential for photolytic degradation. Recommendations for optimal storage and handling are provided based on this stability assessment, ensuring the integrity of the material for research and development applications.

Introduction

4-Bromo-2-isobutoxy-1-nitro-benzene is a polysubstituted aromatic compound featuring a unique combination of functional groups that dictate its reactivity and stability. The presence of an electron-withdrawing nitro group, a deactivating bromo substituent, and an electron-donating isobutoxy group creates a complex electronic environment. Such compounds are often pivotal intermediates in multi-step organic syntheses, where their purity and integrity are paramount.[1]

Understanding the stability of this molecule is not merely an academic exercise; it is a critical requirement for ensuring reproducibility in experimental workflows, defining appropriate storage conditions, and predicting potential interactions in complex reaction mixtures. This guide is intended for researchers, chemists, and drug development professionals, offering a foundational understanding of the molecule's intrinsic stability and providing robust protocols for its evaluation.

Physicochemical and Structural Properties

A baseline understanding of the compound's physical properties is essential for its proper handling and use in experimental settings.

PropertyValue
IUPAC Name 4-Bromo-2-isobutoxy-1-nitro-benzene
Molecular Formula C₁₀H₁₂BrNO₃
Molecular Weight 274.11 g/mol
Appearance Expected to be a crystalline solid or oil
Solubility Insoluble in water; soluble in common organic solvents
CAS Number Not readily available

Theoretical Stability Assessment

The stability of 4-Bromo-2-isobutoxy-1-nitro-benzene can be predicted by analyzing the interplay of its functional groups. The nitro group is strongly electron-withdrawing, rendering the aromatic ring electron-deficient.[2] This deactivation generally makes the ring resistant to electrophilic attack but more susceptible to nucleophilic aromatic substitution.[3][4] Conversely, the isobutoxy group is electron-donating via resonance, activating the ortho and para positions relative to itself.

4-Bromo-2-isobutoxy-1-nitro-benzene

>]; }

node [shape=box, style=filled, fontname="Arial", fontsize=11];

NO2 [label="NO₂ (Nitro)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; OIBU [label="O-iBu (Isobutoxy)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; BR [label="Br (Bromo)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; RING [label="Aromatic Ring", fillcolor="#FFFFFF", shape=septagon];

NO2 -> RING [label="-M, -I Effect\n(Strongly Deactivating)", color="#EA4335"]; OIBU -> RING [label="+M, -I Effect\n(Activating)", color="#4285F4"]; BR -> RING [label="-I > +M Effect\n(Weakly Deactivating)", color="#FBBC05"];

RING -> a [style=invis]; } caption_Electronic influences on the aromatic ring.

Predicted Degradation Pathways

Based on the functional groups present, two primary degradation pathways are anticipated under ambient or stressed conditions:

  • Hydrolysis of the Ether Linkage: Ether linkages, while generally stable, can undergo cleavage under acidic or basic conditions. This would lead to the formation of 4-bromo-2-nitrophenol and isobutanol. This is often the most significant liability for alkoxy-substituted aromatics.[5]

  • Photodegradation: Nitroaromatic compounds are known to be susceptible to photolysis.[6] UV light can promote the homolytic cleavage of the C-NO₂ bond or other rearrangements, leading to a complex mixture of degradants.

  • Nucleophilic Aromatic Substitution: While less likely under ambient conditions, the presence of the strong electron-withdrawing nitro group could activate the ring for nucleophilic attack, potentially leading to the displacement of the bromide anion by nucleophiles like hydroxide under harsh conditions.

Experimental Stability Assessment: A Framework

To empirically determine the stability profile, a series of forced degradation studies are essential. These studies intentionally stress the compound to accelerate decomposition and identify potential degradants.

G cluster_stress Forced Degradation Conditions start Sample of 4-Bromo-2-isobutoxy-1-nitro-benzene acid Acid Hydrolysis (0.1M HCl, 50°C) start->acid base Base Hydrolysis (0.1M NaOH, 50°C) start->base neutral Neutral Hydrolysis (Water, 50°C) start->neutral oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (Solid, 70°C) start->thermal photo Photolytic (ICH Q1B conditions) start->photo analysis Analysis by Stability-Indicating HPLC-UV/MS Method acid->analysis base->analysis neutral->analysis oxidative->analysis thermal->analysis photo->analysis result Characterize Degradants Quantify Purity Loss analysis->result

Analytical Methodology: Stability-Indicating HPLC-UV/MS

A validated, stability-indicating chromatographic method is the cornerstone of any stability study. It must be capable of separating the parent compound from all potential degradation products.

  • Protocol:

    • System: HPLC with a diode array detector (DAD) and a mass spectrometer (MS).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm; MS in both positive and negative ion modes.

    • Justification: This reverse-phase method provides excellent separation for moderately polar to non-polar aromatic compounds. The acid modifier ensures good peak shape, and the combination of UV and MS allows for both quantification and identification of unknown degradants.

Forced Degradation Protocols

The following protocols are designed to assess stability against specific environmental factors.

4.2.1 Hydrolytic Stability

  • Objective: To assess susceptibility to water, acid, and base-catalyzed degradation.

  • Methodology:

    • Prepare three stock solutions of the compound at ~1 mg/mL in acetonitrile.

    • Acid: Dilute 1 mL of stock into 9 mL of 0.1 M HCl.

    • Base: Dilute 1 mL of stock into 9 mL of 0.1 M NaOH.

    • Neutral: Dilute 1 mL of stock into 9 mL of purified water.

    • Incubate all solutions in sealed vials at 50°C.

    • Withdraw aliquots at 0, 2, 6, 24, and 48 hours. For the base sample, neutralize with HCl before injection. For the acid sample, neutralize with NaOH.

    • Analyze all samples by the HPLC-UV/MS method.

4.2.2 Photostability

  • Objective: To evaluate degradation upon exposure to light.

  • Methodology:

    • Spread a thin layer of the solid compound in a shallow quartz dish.

    • Prepare a solution of the compound (~0.1 mg/mL) in a quartz cuvette.

    • Place both samples, alongside dark controls wrapped in aluminum foil, in a photostability chamber.

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples and their corresponding dark controls by the HPLC-UV/MS method.

4.2.3 Oxidative Stability

  • Objective: To assess reactivity towards oxidizing agents.

  • Methodology:

    • Dissolve the compound (~1 mg/mL) in a suitable solvent (e.g., acetonitrile).

    • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Withdraw and analyze aliquots at 0, 2, 6, and 24 hours.

4.2.4 Thermal Stability

  • Objective: To evaluate the effect of elevated temperature on the solid state.

  • Methodology:

    • Place a sample of the solid compound in a sealed, clear glass vial.

    • Store the vial in a calibrated oven at 70°C.

    • Visually inspect for changes in color or appearance at 24, 48, and 72 hours.

    • After the study, dissolve a known quantity of the stressed material and analyze by HPLC-UV/MS to quantify any degradation. Thermal decomposition of nitroaromatic compounds can be complex, potentially involving the C-NO2 bond.[7][8]

Predicted Results and Interpretation

The following table summarizes the anticipated stability profile based on the compound's structure.

Stress ConditionPredicted StabilityLikely DegradantsRationale
Acid Hydrolysis Potential Degradation4-Bromo-2-nitrophenolAcid-catalyzed cleavage of the ether bond.
Base Hydrolysis Significant Degradation4-Bromo-2-nitrophenolBase-catalyzed cleavage of the ether bond is typically faster.
Neutral Hydrolysis Likely StableNoneThe ether linkage should be stable in neutral water at moderate temperatures.
Oxidation (H₂O₂) Likely StableMinor oxidation productsThe aromatic ring is deactivated by the nitro and bromo groups, making it resistant to oxidation.[2]
Photolysis Potential DegradationComplex mixtureNitroaromatic compounds are known to be photosensitive.[6]
Thermal (Solid) Likely StableNone at 70°CMost nitroaromatic solids are stable at moderately elevated temperatures. Significant decomposition typically requires much higher temperatures.[9][10]

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photolysis parent 4-Bromo-2-isobutoxy-1-nitro-benzene phenol 4-Bromo-2-nitrophenol parent->phenol H₃O⁺ or OH⁻ isobutanol Isobutanol parent->isobutanol H₃O⁺ or OH⁻ photo_products Complex Mixture (e.g., denitration, rearrangements) parent->photo_products hν (UV light)

Recommended Storage and Handling

Based on the theoretical and experimental framework, the following conditions are recommended to ensure the long-term stability of 4-Bromo-2-isobutoxy-1-nitro-benzene:

  • Temperature: Store in a cool environment, ideally refrigerated (2-8°C), to minimize any potential for slow degradation.

  • Light: Protect from light at all times. Store in an amber vial or in a light-proof container.

  • Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and atmospheric oxygen.

  • Container: Use a tightly sealed container to prevent ingress of moisture.

  • Incompatibilities: Avoid contact with strong acids, strong bases, and potent oxidizing agents.[11][12]

Conclusion

4-Bromo-2-isobutoxy-1-nitro-benzene is predicted to be a moderately stable compound under standard ambient conditions. The primary chemical liabilities are the hydrolytic cleavage of the isobutoxy ether linkage, particularly in the presence of acid or base, and potential degradation upon exposure to UV light. It is expected to show good stability against mild oxidation and thermal stress. By adhering to the recommended storage and handling procedures outlined in this guide, researchers can ensure the integrity and purity of this valuable synthetic intermediate for its intended applications. The experimental protocols provided herein offer a robust framework for the empirical validation of this stability profile.

References

  • DTIC, "Thermal Stability Characteristics of Nitroaromatic Compounds.
  • Quora, "Is nitrobenzene less reactive than benzene?" (2018).
  • Quora, "What is the reactivity order of benzene, Toluene and nitrobenzene?" (2025).
  • Wikipedia, "Nitrobenzene.
  • DTIC, "WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives.
  • Fisher Scientific, "SAFETY DATA SHEET: 1-Bromo-4-nitrobenzene" (2014).
  • PMC, NIH, "Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • Fisher Scientific, "SAFETY DATA SHEET: 4-Bromo-1-fluoro-2-nitrobenzene" (2025).
  • ACS Publications, "Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives.
  • Benchchem, "A Comparative Guide to the Synthesis Efficiency of Bromo-Butoxy-Nitrobenzene Isomers.
  • ResearchGate, "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres" (2025).
  • ResearchGate, "Direct photolysis of nitroaromatic compounds in aqueous solutions" (2005).

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-2-isobutoxy-1-nitro-benzene via Nucleophilic Aromatic Substitution

Abstract This application note provides a comprehensive guide for the synthesis of 4-Bromo-2-isobutoxy-1-nitro-benzene from 4-bromo-2-fluoronitrobenzene. The protocol is based on a nucleophilic aromatic substitution (SNA...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 4-Bromo-2-isobutoxy-1-nitro-benzene from 4-bromo-2-fluoronitrobenzene. The protocol is based on a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for functionalizing electron-deficient aromatic systems.[1][2] We will delve into the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and outline critical safety and handling procedures. This guide is intended for researchers in organic chemistry, medicinal chemistry, and materials science who require a reliable method for synthesizing substituted nitrobenzene derivatives.

Introduction and Mechanistic Overview

The conversion of 4-bromo-2-fluoronitrobenzene to 4-Bromo-2-isobutoxy-1-nitro-benzene is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the isobutoxide nucleophile displaces the fluoride leaving group on the aromatic ring. The reaction's success hinges on the electronic properties of the substrate. The aromatic ring must be "activated" by a potent electron-withdrawing group (EWG), which in this case is the nitro group (-NO₂).[2][3]

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike SN1 and SN2 reactions common in aliphatic chemistry, SNAr proceeds via a two-step addition-elimination mechanism.[1][4]

  • Nucleophilic Addition: The reaction is initiated by the attack of the isobutoxide nucleophile on the carbon atom bearing the fluorine atom. This carbon is highly electrophilic due to the inductive and resonance effects of the ortho-positioned nitro group. This step is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this complex is crucial, as the negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group.[3][5]

  • Elimination of the Leaving Group: Aromaticity is restored in the second step through the expulsion of the fluoride ion. In the context of SNAr reactions, fluoride is an excellent leaving group. Its high electronegativity enhances the electrophilicity of the carbon it is attached to, facilitating the initial nucleophilic attack. This is a key distinction from SN2 reactions, where fluoride is generally a poor leaving group.[3][6]

The overall transformation is depicted below:

Sources

Application

Procedure for nucleophilic aromatic substitution to form 4-Bromo-2-isobutoxy-1-nitro-benzene

An Application Note for the Synthesis of 4-Bromo-2-isobutoxy-1-nitro-benzene via Nucleophilic Aromatic Substitution Introduction: The Strategic Synthesis of Aryl Ethers The construction of aryl ether linkages is a corner...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 4-Bromo-2-isobutoxy-1-nitro-benzene via Nucleophilic Aromatic Substitution

Introduction: The Strategic Synthesis of Aryl Ethers

The construction of aryl ether linkages is a cornerstone of modern organic synthesis, with broad applications in the development of pharmaceuticals, agrochemicals, and advanced materials. Among the various methods available, the nucleophilic aromatic substitution (SNAr) reaction stands out for its efficiency and predictability, particularly on electron-deficient aromatic systems.[1][2] This application note provides a detailed protocol for the synthesis of 4-Bromo-2-isobutoxy-1-nitro-benzene, a valuable chemical intermediate.

The chosen synthetic strategy involves the reaction of 4-bromo-2-fluoro-1-nitrobenzene with sodium isobutoxide. This pathway is predicated on the fundamental principles of SNAr reactions. The aromatic ring of the substrate is "activated" by the potent electron-withdrawing nitro group, which significantly lowers the energy of the reaction intermediate.[3][4] The substitution is directed to the position ortho to the nitro group. While the substrate contains two potential leaving groups (fluorine and bromine), the fluorine atom is preferentially displaced. This selectivity arises because the rate-determining step in SNAr is the initial nucleophilic attack.[5] The highly electronegative fluorine atom makes the carbon to which it is attached more electrophilic and thus more susceptible to attack, making it a superior leaving group in this context compared to bromine.[6][7]

Reaction Mechanism: The Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The process is initiated by the attack of a nucleophile (isobutoxide) on the electron-deficient carbon atom bearing the leaving group (fluoride). This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][8] The negative charge of this complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides substantial stabilization.[6][9] In the second, typically faster step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored to yield the final product.[3]

Sources

Method

Application Note and Protocol: Catalytic Hydrogenation of 4-Bromo-2-isobutoxy-1-nitrobenzene to 4-Bromo-2-isobutoxyaniline

Introduction The reduction of nitroaromatic compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal for the production of pharmaceuticals, agrochemicals, and specialty mate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The reduction of nitroaromatic compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal for the production of pharmaceuticals, agrochemicals, and specialty materials.[1] 4-Bromo-2-isobutoxyaniline, in particular, is a valuable intermediate in the synthesis of more complex molecules. This application note provides a detailed protocol for the catalytic hydrogenation of 4-Bromo-2-isobutoxy-1-nitrobenzene, a robust and scalable method for the synthesis of the target aniline derivative. The protocol emphasizes safety, efficiency, and reproducibility, making it suitable for both research and process development laboratories.

Reaction Scheme

cluster_0 Starting Material cluster_1 Product 4-Bromo-2-isobutoxy-1-nitrobenzene 4-Bromo-2-isobutoxy-1-nitrobenzene 4-Bromo-2-isobutoxyaniline 4-Bromo-2-isobutoxyaniline 4-Bromo-2-isobutoxy-1-nitrobenzene->4-Bromo-2-isobutoxyaniline H2, Pd/C Solvent, RT

Figure 1: Catalytic hydrogenation of 4-Bromo-2-isobutoxy-1-nitrobenzene.

Mechanism of Catalytic Hydrogenation of Nitroarenes

The catalytic hydrogenation of nitroarenes to anilines is a surface-mediated process.[2] While the exact mechanism can be complex and dependent on the catalyst and reaction conditions, it is generally accepted to proceed through a series of intermediates.[3][4][5]

There are two commonly proposed pathways for this transformation:

  • Direct Pathway: The nitro group is sequentially reduced to a nitrosoarene, then to a hydroxylamine, and finally to the aniline.[3][5]

  • Condensation Pathway: The intermediate nitrosoarene and hydroxylamine can condense to form an azoxy compound, which is then further reduced to azo and hydrazo intermediates before yielding the final aniline product.[3][5]

For many palladium-catalyzed hydrogenations, the direct pathway is considered the major route.[3]

The catalyst, typically palladium on carbon (Pd/C), plays a crucial role by adsorbing both the hydrogen gas and the nitroaromatic substrate onto its surface, thereby facilitating the reaction.[2][6]

Experimental Protocol

This protocol is designed for the safe and efficient hydrogenation of 4-Bromo-2-isobutoxy-1-nitrobenzene. It is critical to adhere to all safety precautions when working with hydrogen and pyrophoric catalysts.

Materials and Reagents

Reagent/MaterialGradeSupplierComments
4-Bromo-2-isobutoxy-1-nitrobenzene>98%Commercially Available---
Palladium on Carbon (10 wt. % Pd)50% water wetCommercially AvailableSafer to handle than dry Pd/C.[7]
Ethanol (EtOH)AnhydrousCommercially AvailableOther solvents like Ethyl Acetate or Methanol can also be used.[7]
Hydrogen (H₂)High PurityGas Supplier---
Nitrogen (N₂)High PurityGas SupplierFor inerting the system.
Celite® 545---Commercially AvailableFilter aid.

Equipment

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or Parr hydrogenator

  • Vacuum/Nitrogen manifold

  • Buchner funnel and filter flask

  • Rotary evaporator

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[8] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Palladium on Carbon (Pd/C): Pd/C is a pyrophoric catalyst, especially after use, and can ignite flammable solvents upon exposure to air.[9] It should be handled with care and never allowed to dry out completely during filtration.[2]

  • Pressure: If using a high-pressure hydrogenation vessel, ensure it is rated for the intended pressure and has been properly inspected.[8][10]

  • Personal Protective Equipment (PPE): Safety glasses with side shields, a flame-resistant lab coat, and appropriate gloves must be worn at all times.

Step-by-Step Procedure

  • Reactor Setup:

    • Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter connected to a nitrogen/vacuum manifold, and a rubber septum.

    • Ensure the setup is securely clamped within a fume hood.

  • Catalyst Charging:

    • Carefully weigh 10 wt. % Palladium on Carbon (0.05 eq) and add it to the reaction flask.

    • Immediately evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[9]

  • Solvent and Substrate Addition:

    • Under a positive flow of nitrogen, add anhydrous ethanol (sufficient to create a stirrable slurry, typically 5-10 mL per gram of substrate) via cannula or syringe.

    • Dissolve 4-Bromo-2-isobutoxy-1-nitrobenzene (1.0 eq) in a minimal amount of ethanol and add it to the reaction flask via cannula or syringe.

  • Hydrogenation:

    • Evacuate the flask and backfill with hydrogen from a balloon. Repeat this cycle three times.

    • For reactions requiring higher pressure, transfer the mixture to a suitable pressure vessel following the manufacturer's instructions for safe operation.

    • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, carefully evacuate the flask and backfill with nitrogen three times to remove all hydrogen.[9]

    • Prepare a pad of Celite® in a Buchner funnel and wet it with ethanol.

    • Under a gentle stream of nitrogen, filter the reaction mixture through the Celite® pad. It is crucial to keep the Celite® pad wet with solvent throughout the filtration to prevent the catalyst from igniting.[2]

    • Wash the filter cake with additional ethanol to ensure complete recovery of the product.

    • Carefully transfer the wet Celite® and catalyst to a dedicated waste container and immediately cover with water to quench the catalyst.[9]

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-Bromo-2-isobutoxyaniline.

    • The crude product can be further purified by column chromatography on silica gel if necessary.

Workflow Diagram

A Setup and Inerting B Catalyst Charging (Pd/C) A->B C Solvent and Substrate Addition B->C D Hydrogenation (H2 balloon or Parr) C->D E Reaction Monitoring (TLC/LC-MS) D->E E->D Incomplete F Inerting (N2 Purge) E->F Complete G Filtration through Celite® F->G H Catalyst Quenching G->H I Solvent Evaporation G->I J Purification (Optional) I->J K Product: 4-Bromo-2-isobutoxyaniline J->K

Figure 2: Experimental workflow for the synthesis of 4-Bromo-2-isobutoxyaniline.

Data Summary

ParameterValue
Substrate4-Bromo-2-isobutoxy-1-nitrobenzene
Product4-Bromo-2-isobutoxyaniline
Catalyst10 wt. % Pd/C (0.05 eq)
SolventEthanol
Hydrogen SourceH₂ balloon (1 atm) or Parr apparatus
TemperatureRoom Temperature
Reaction Time2-4 hours
Expected Yield>95%

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInactive catalystUse fresh catalyst. Ensure proper inerting to prevent catalyst poisoning.
Insufficient hydrogenEnsure the hydrogen balloon is refilled if necessary, or increase the pressure in a Parr apparatus.
Poor stirringIncrease the stirring rate to ensure good mixing of the three-phase system.
Low YieldProduct loss during work-upEnsure the filter cake is thoroughly washed with solvent.
Catalyst deactivationConsider increasing the catalyst loading or using a different solvent.
Side ReactionsDebrominationThis is a potential side reaction in catalytic hydrogenation. Monitor the reaction closely and stop it as soon as the starting material is consumed. Using milder conditions (e.g., lower H₂ pressure) may help.

The catalytic hydrogenation of 4-Bromo-2-isobutoxy-1-nitrobenzene using palladium on carbon is a highly effective method for the synthesis of 4-Bromo-2-isobutoxyaniline. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers and drug development professionals can confidently and safely perform this important transformation. The high yield and clean conversion make this a preferred method for accessing this valuable aniline derivative.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Retrieved from

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Retrieved from

  • Palladium on carbon. (n.d.). In Wikipedia. Retrieved from [Link]

  • Hydrogenation SOP. (n.d.). Retrieved from

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). Organic Letters. Retrieved from [Link]

  • HYDROGENATION | FACT SHEET. (n.d.). Stanford Environmental Health & Safety. Retrieved from

  • Standard Operating Procedures. (n.d.). The Sarpong Group. Retrieved from

  • Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts. (2024, January 12). RSC Publishing. Retrieved from [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16). Retrieved from

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). ACS Publications. Retrieved from [Link]

  • General scheme for the catalytic hydrogenation of nitroarene. (n.d.). ResearchGate. Retrieved from [Link]

  • Catalytic mechanism for the hydrogenation of nitrobenzene Primary... (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Retrieved from [Link]

  • Palladium on Carbon (Pd/C). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Palladium on Carbon (Pd/C), Raney Ni - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS || Lab - 1.3. (2018, March 31). YouTube. Retrieved from [Link]

  • Synthesis of A. 4-Bromo-2-methoxyaniline. (n.d.). PrepChem.com. Retrieved from [Link]

  • Preparation method of bromoaniline. (n.d.). Google Patents. Retrieved from

  • Hydrogenation of nitrobenzene for compounds 1-4. (n.d.). ResearchGate. Retrieved from [Link]

  • Catalytic Hydrogenation of Alkenes. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • 4 bromoaniline : Organic Synthesis. (2024, April 7). YouTube. Retrieved from [Link]

  • Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2018, May 18). Journal of Chemical Technology and Metallurgy. Retrieved from [Link]

  • Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. (n.d.). PMC. Retrieved from [Link]

  • (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. (2024, September 10). ResearchGate. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-2-isobutoxy-1-nitro-benzene

Introduction: Navigating the Challenges of Electron-Deficient Substrates in Cross-Coupling Chemistry The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Electron-Deficient Substrates in Cross-Coupling Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate has revolutionized the synthesis of biaryls, a motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of a challenging, yet synthetically valuable substrate: 4-Bromo-2-isobutoxy-1-nitro-benzene. The presence of a strongly electron-withdrawing nitro group and a sterically demanding isobutoxy group introduces specific considerations for reaction optimization. This document will delve into the mechanistic nuances, provide detailed experimental protocols, and offer troubleshooting strategies to empower researchers in successfully employing this substrate in their synthetic endeavors.

Understanding the Substrate: The Dual Influence of the Nitro and Isobutoxy Groups

The reactivity of 4-Bromo-2-isobutoxy-1-nitro-benzene in the Suzuki-Miyaura coupling is dictated by the electronic and steric effects of its substituents.

  • The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro functionality significantly deactivates the aryl bromide towards oxidative addition, the rate-determining step in many Suzuki-Miyaura couplings.[5] However, recent advancements have demonstrated that under specific conditions, the C-NO₂ bond itself can participate in cross-coupling reactions.[3][6][7][8][9] This presents both a challenge and an opportunity, necessitating carefully controlled conditions to ensure selective reaction at the C-Br bond.

  • The Isobutoxy Group (-OⁱBu): This bulky ether group ortho to the bromine atom introduces steric hindrance around the reaction center. This can impede the approach of the palladium catalyst, potentially slowing down the oxidative addition step. The choice of a suitable bulky phosphine ligand is therefore crucial to overcome this steric barrier.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount for rational protocol design and troubleshooting.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) complex.[10][11]

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the bromide. This step is typically facilitated by a base.[2]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can re-enter the catalytic cycle.[11]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Bromo-2-isobutoxy-1-nitro-benzene≥98%Commercially Available
Arylboronic Acid≥97%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePre-catalyst
Buchwald Ligand (e.g., SPhos, XPhos)≥98%Commercially AvailableAir-sensitive
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%Commercially AvailableMust be anhydrous
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableUse a freshly opened bottle or distill
Deionized WaterDegassed
Argon or Nitrogen GasHigh PurityFor inert atmosphere
Recommended Reaction Conditions

The following protocol is a robust starting point for the Suzuki-Miyaura coupling of 4-Bromo-2-isobutoxy-1-nitro-benzene. Optimization may be required for specific arylboronic acids.

Table 1: Optimized Reaction Parameters

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ (2 mol%)Forms the active Pd(0) catalyst in situ.
Ligand SPhos (4 mol%)A bulky, electron-rich biarylphosphine ligand that promotes oxidative addition of deactivated aryl bromides.[6]
Base K₃PO₄ (2.5 equivalents)A moderately strong base that is effective in promoting transmetalation without causing significant side reactions.[12]
Solvent 1,4-Dioxane/Water (10:1 v/v)A common solvent system for Suzuki couplings, the water aids in the dissolution of the base and facilitates transmetalation.[13]
Temperature 100 °CElevated temperature is often necessary to overcome the activation barrier for electron-deficient substrates.[12]
Reaction Time 12-24 hoursMonitor by TLC or GC-MS for completion.
Step-by-Step Protocol

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

  • Solvent Degassing: Sparge the 1,4-dioxane and deionized water with argon or nitrogen for at least 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction Assembly: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-Bromo-2-isobutoxy-1-nitro-benzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).

  • Catalyst and Ligand Addition: In a separate vial, quickly weigh and add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

  • Addition of Reagents: Evacuate and backfill the Schlenk flask with argon or nitrogen three times. Under a positive pressure of inert gas, add the palladium catalyst and ligand mixture to the flask.

  • Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and deionized water (0.5 mL) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Troubleshooting and Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and degassed. Use a freshly opened bottle of catalyst and ligand.
Insufficient temperatureIncrease the reaction temperature in 10 °C increments.
Inappropriate ligandScreen other bulky biarylphosphine ligands such as XPhos or RuPhos.
Side Product Formation (Debromination) Proto-debrominationUse a rigorously dried base and solvent. Consider using a non-aqueous base like cesium fluoride (CsF).
Reaction with the Nitro Group High reaction temperature or prolonged reaction timeMonitor the reaction closely and stop it once the starting material is consumed. Consider a lower reaction temperature with a more active catalyst system.

Conclusion

The Suzuki-Miyaura coupling of 4-Bromo-2-isobutoxy-1-nitro-benzene presents a tractable synthetic challenge that can be overcome with a rational choice of reaction conditions. The use of a bulky, electron-rich phosphine ligand in conjunction with a suitable palladium pre-catalyst and a moderately strong base is key to achieving high yields. This application note provides a solid foundation for researchers to successfully utilize this versatile building block in their synthetic campaigns, paving the way for the discovery and development of novel chemical entities.

References

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics - ACS Publications. Available at: [Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available at: [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. Available at: [Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes. Available at: [Link]

  • A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides | Journal of the American Chemical Society. Available at: [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions - ACS Publications. Available at: [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. | Semantic Scholar. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes | Journal of the American Chemical Society. Available at: [Link]

  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - Semantic Scholar. Available at: [Link]

  • The Suzuki-Miyaura Coupling of Nitroarenes - Organic Chemistry Portal. Available at: [Link]

  • Cross-Coupling Reactions of Nitroarenes - PubMed. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and - ResearchGate. Available at: [Link]

  • The Suzuki Reaction - Chem 115 Myers. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

Sources

Method

Reduction of nitro group in 4-Bromo-2-isobutoxy-1-nitro-benzene using Fe/HCl

An Application Guide for the Synthesis of 4-Bromo-2-isobutoxyaniline via Béchamp Reduction Abstract The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synt...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 4-Bromo-2-isobutoxyaniline via Béchamp Reduction

Abstract

The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. This application note provides a comprehensive, field-proven protocol for the reduction of 4-Bromo-2-isobutoxy-1-nitro-benzene to 4-Bromo-2-isobutoxyaniline. We detail the use of the Béchamp reduction, a classic and robust method employing iron metal in an acidic medium (Fe/HCl). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, a self-validating protocol, and troubleshooting insights to ensure reliable and scalable synthesis.

Introduction: The Strategic Importance of Nitroarene Reduction

Aromatic anilines are invaluable precursors and key structural motifs in a vast array of pharmaceuticals, agrochemicals, and dyes. The reduction of the nitro group is one of the most fundamental and frequently employed transformations to install this critical amine functionality onto an aromatic ring. The choice of reducing agent is paramount and is dictated by factors such as substrate tolerance, cost, scalability, and safety.

While modern methods like catalytic hydrogenation are prevalent, the Béchamp reduction, first discovered by Antoine Béchamp in 1854, remains a highly relevant and powerful tool.[1] It utilizes inexpensive and readily available iron powder in the presence of an acid, typically hydrochloric acid (HCl).[2][3] This method is particularly advantageous for substrates containing sensitive functional groups, such as halogens, that might be susceptible to hydrogenolysis under catalytic hydrogenation conditions.[4] The target molecule of this protocol, 4-Bromo-2-isobutoxyaniline, is a substituted aniline that can serve as a versatile building block for more complex molecular architectures in drug discovery programs.

The Béchamp Reduction: Mechanism and Rationale

The Béchamp reduction is a heterogeneous reaction involving the transfer of electrons from the zero-valent iron metal to the nitro group.[5][6] The acidic medium serves to protonate the oxygen atoms of the nitro group, facilitating the reduction, and to generate ferrous chloride (FeCl₂) in situ.[7]

The overall stoichiometry of the reaction can be summarized as:

R-NO₂ + 3Fe + 6HCl → R-NH₂ + 3FeCl₂ + 2H₂O[7]

The reaction is understood to proceed through a stepwise reduction pathway, involving nitroso (R-NO) and hydroxylamino (R-NHOH) intermediates before yielding the final amine (R-NH₂).[1] The iron itself is oxidized to form iron oxides or hydroxides, which are removed during the work-up procedure.[1]

Why Fe/HCl for 4-Bromo-2-isobutoxy-1-nitro-benzene?

  • Chemoselectivity: The Fe/HCl system is highly selective for the nitro group and will not reduce the bromo-substituent, a common side reaction with catalytic hydrogenation methods like Pd/C.[4][8]

  • Cost-Effectiveness: Iron powder and hydrochloric acid are significantly more economical than precious metal catalysts, making this method ideal for large-scale synthesis.[3]

  • Proven Reliability: As one of the oldest methods for nitro reduction, its efficacy and scope are well-documented, lending a high degree of trustworthiness to the protocol.[9]

Experimental Protocol: Synthesis of 4-Bromo-2-isobutoxyaniline

This protocol is designed as a self-validating system, with clear checkpoints and explanations for each step.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Bromo-2-isobutoxy-1-nitro-benzene≥98%Commercially AvailableStarting Material (SM)
Iron Powder325 mesh, ≥99%Commercially AvailableFine powder increases surface area.
Hydrochloric Acid (HCl)37% (conc.)ACS Reagent Grade
Ethanol (EtOH)200 ProofACS Reagent GradeReaction Solvent
Ethyl Acetate (EtOAc)ACS Reagent GradeExtraction Solvent
Sodium Hydroxide (NaOH)Pellets, ≥97%ACS Reagent GradeFor neutralization
Saturated Sodium Bicarbonate (NaHCO₃)SolutionLab PreparedFor washing
Brine (Saturated NaCl)SolutionLab PreparedFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)GranularACS Reagent GradeDrying Agent
Celite® 545N/AFiltration Aid
TLC PlatesSilica Gel 60 F₂₅₄Commercially AvailableFor reaction monitoring
Reaction Workflow Diagram

The following diagram outlines the complete workflow from reaction setup to product isolation.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification Setup 1. Charge Flask: - Nitro Compound - Ethanol - Iron Powder Add_HCl 2. Add conc. HCl (Exothermic) Setup->Add_HCl Reflux 3. Heat to Reflux (e.g., 80-85 °C) Add_HCl->Reflux Monitor 4. Monitor by TLC Reflux->Monitor Cool 5. Cool to RT Monitor->Cool Filter 6. Filter through Celite Cool->Filter Neutralize 7. Neutralize Filtrate (aq. NaOH) Filter->Neutralize Extract 8. Extract with EtOAc Neutralize->Extract Wash 9. Wash Organic Layer Extract->Wash Dry 10. Dry & Concentrate Wash->Dry Purify 11. Purify via Column Chromatography Dry->Purify

Sources

Application

Application Note &amp; Protocols: A Scalable, Regioselective Synthesis of 4-Bromo-2-isobutoxy-1-nitrobenzene

Abstract This document provides a comprehensive technical guide for the scalable and efficient synthesis of 4-bromo-2-isobutoxy-1-nitrobenzene, a key intermediate in the development of advanced pharmaceuticals and specia...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the scalable and efficient synthesis of 4-bromo-2-isobutoxy-1-nitrobenzene, a key intermediate in the development of advanced pharmaceuticals and specialty chemicals. The outlined strategy prioritizes regiochemical control, high yields, and operational scalability by employing a robust two-step sequence. The core of this approach involves the initial synthesis of a key precursor, 4-bromo-2-nitrophenol, via a continuous flow nitration process, followed by a high-yield Williamson ether synthesis to introduce the isobutoxy moiety. This guide details the underlying chemical principles, provides step-by-step protocols, and offers insights into process optimization and troubleshooting, tailored for researchers, chemists, and drug development professionals.

Introduction and Strategic Rationale

Substituted nitroaromatics, such as 4-bromo-2-isobutoxy-1-nitrobenzene, are versatile building blocks in organic synthesis. The specific arrangement of the bromo, nitro, and isobutoxy groups on the benzene ring allows for a wide array of subsequent chemical transformations, making them invaluable in the construction of complex molecular architectures.[1] The primary challenge in synthesizing such multi-substituted aromatics lies in achieving precise regiochemical control in a scalable and cost-effective manner.

A direct, multi-step electrophilic aromatic substitution on a simple benzene derivative is often plagued by the formation of undesirable isomers, leading to complex purification challenges and reduced overall yield. Therefore, a more strategic approach is required.

Retrosynthetic Analysis and Optimal Pathway Selection

A retrosynthetic analysis reveals several potential pathways to the target molecule. The most logical disconnection point is the ether linkage, suggesting a Williamson ether synthesis as the final key step. This approach offers superior regiochemical control compared to sequential bromination and nitration of isobutoxybenzene.

The chosen strategy hinges on the synthesis of a pre-functionalized phenol, specifically 4-bromo-2-nitrophenol . This intermediate locks in the critical relative positioning of the bromo and nitro groups, ensuring the final product is the correct isomer.

G Target 4-Bromo-2-isobutoxy-1-nitrobenzene Ether_Synth Williamson Ether Synthesis (Key Strategic Step) Target->Ether_Synth Precursor Intermediate: 4-Bromo-2-nitrophenol Ether_Synth->Precursor Nitration Regioselective Nitration Precursor->Nitration Starting_Material Starting Material: p-Bromophenol Nitration->Starting_Material Rejected_Route Rejected Route: Sequential Substitution of Isobutoxybenzene Issue Leads to isomeric mixtures, poor scalability. Rejected_Route->Issue

Figure 1: Recommended synthetic workflow prioritizing regiochemical control.

This two-step pathway is advantageous for scalability:

  • Regioselectivity: The directing effects of the hydroxyl and bromo groups on the starting p-bromophenol guide the incoming nitro group to the desired ortho position relative to the hydroxyl group.

  • Robust Final Step: The Williamson ether synthesis is a well-established, high-yielding, and robust reaction that is widely used in industrial-scale processes.[2]

Synthesis of Key Intermediate: 4-Bromo-2-nitrophenol

The synthesis of the 4-bromo-2-nitrophenol intermediate is achieved through the electrophilic nitration of commercially available p-bromophenol. For enhanced safety, control, and scalability, a continuous flow process is recommended over traditional batch methods.[2] Continuous flow reactors offer superior heat and mass transfer, minimizing the formation of di-nitro byproducts and improving the overall safety profile when handling concentrated nitric acid.

Protocol 1: Continuous Flow Nitration of p-Bromophenol

Principle: This protocol utilizes the reaction between p-bromophenol and nitric acid in a heated, pressurized flow reactor to achieve regioselective mononitration. The hydroxyl group is a strongly activating ortho-, para-director, while the bromine is a deactivating ortho-, para-director. Since the para position is blocked by bromine, the incoming nitronium ion (NO₂⁺) is directed primarily to the ortho position of the hydroxyl group.

Materials:

  • p-Bromophenol

  • Nitric Acid (7-8 M)

  • Dichloroethane (or other suitable solvent)

  • Continuous flow reactor system with pumps, heated reactor coil, and back-pressure regulator

Procedure:

  • Prepare a solution of p-bromophenol in dichloroethane at a concentration of 1.8-2.2 M.

  • Set up the continuous flow system. Separately pump the p-bromophenol solution and the 7-8 M nitric acid solution into a T-mixer connected to the reactor coil.

  • Maintain the reactor coil temperature between 55-75°C.

  • Apply pressure to the system using a back-pressure regulator set to 0.35-0.45 MPa to ensure the solvent remains in the liquid phase.

  • Adjust the flow rates to achieve a residence time of 20-30 minutes within the heated reactor coil.

  • The output stream is collected in a receiving flask.

  • Upon completion, the collected product stream is quenched with cold water. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4-bromo-2-nitrophenol.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Synthesis of 4-Bromo-2-isobutoxy-1-nitrobenzene

The final step is a Williamson ether synthesis, which proceeds via an Sₙ2 mechanism. The acidic proton of the 4-bromo-2-nitrophenol is deprotonated by a mild base to form a nucleophilic phenoxide ion. This phenoxide then displaces the bromide from isobutyl bromide to form the desired ether linkage.

Protocol 2: Williamson Ether Synthesis

Principle: This protocol is adapted from a highly efficient, analogous synthesis of a similar alkoxy-nitrobenzene derivative which reported a 96% yield.[2] The reaction utilizes potassium carbonate as a mild and economical base and dimethylformamide (DMF) as a polar aprotic solvent to facilitate the Sₙ2 reaction.

G cluster_reactants Reactants cluster_conditions Conditions R1 4-Bromo-2-nitrophenol Product 4-Bromo-2-isobutoxy-1-nitrobenzene R1->Product plus1 + R2 Isobutyl Bromide R2->Product R3 K₂CO₃ (Base) R3->Product Base Solvent DMF Solvent->Product Solvent Temp ~20-50°C Temp->Product Temp

Figure 2: Reaction scheme for the Williamson ether synthesis.

Materials:

  • 4-Bromo-2-nitrophenol

  • Isobutyl bromide (1.1 equivalents)

  • Potassium carbonate (K₂CO₃, 1.5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water & Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 4-bromo-2-nitrophenol and DMF.

  • Add potassium carbonate to the solution. The mixture will become a suspension.

  • Add isobutyl bromide dropwise to the stirred suspension at room temperature (approx. 20°C). A slight exotherm may be observed. If necessary, the reaction temperature can be gently heated to 40-50°C to ensure completion.

  • Stir the reaction mixture at the chosen temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Upon completion, cool the mixture to room temperature and quench the reaction by pouring it into a separatory funnel containing cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 4-bromo-2-isobutoxy-1-nitrobenzene can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield a pale yellow solid.

Quantitative Data Summary

The following table summarizes the key parameters for the proposed two-step synthesis. Yields are based on reported values for highly analogous reactions and represent expected outcomes under optimized conditions.[2]

Parameter Step 1: Nitration of p-Bromophenol Step 2: Williamson Ether Synthesis
Key Reagents p-Bromophenol, Nitric Acid4-Bromo-2-nitrophenol, Isobutyl Bromide, K₂CO₃
Solvent DichloroethaneN,N-Dimethylformamide (DMF)
Temperature 55 - 75 °C20 - 50 °C
Pressure 0.35 - 0.45 MPaAtmospheric
Reaction Time 20 - 30 min (residence time)2 - 6 hours (TLC monitored)
Expected Yield High (exact % not specified)[2]>90% (based on analogous reaction)[2]
Workup Liquid-liquid extractionLiquid-liquid extraction
Purification RecrystallizationRecrystallization

Troubleshooting and Process Optimization

  • Incomplete Nitration (Step 1): If starting material is observed post-reaction, increase the residence time in the flow reactor in 5-minute increments. Ensure the nitric acid concentration is within the specified range.

  • Di-nitration Byproduct (Step 1): The formation of dinitrated species is a common side reaction. The use of a continuous flow reactor significantly mitigates this by providing superior temperature control. If di-nitration is still an issue, reduce the reaction temperature in 5°C increments.

  • Incomplete Etherification (Step 2): If TLC analysis shows significant remaining 4-bromo-2-nitrophenol, ensure the potassium carbonate is anhydrous and finely powdered for maximum surface area. Gentle heating (40-50°C) can also drive the reaction to completion.

  • Purification: While recrystallization is often sufficient for high-purity material, for very demanding applications, column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) can be employed to remove trace impurities. However, for scalability, developing a robust crystallization process is far more economical.

Conclusion

The described two-step synthetic route provides a reliable, regioselective, and highly scalable method for producing 4-bromo-2-isobutoxy-1-nitrobenzene. By first synthesizing the 4-bromo-2-nitrophenol intermediate, this pathway ensures absolute control over the substituent pattern. The subsequent use of a robust Williamson ether synthesis protocol guarantees a high-yield conversion to the final product. This approach avoids the isomeric separation issues common to other synthetic strategies and employs techniques, such as continuous flow processing, that are well-suited for large-scale industrial production.

References

  • BenchChem. (n.d.). A Comparative Guide to the Synthesis Efficiency of Bromo-Butoxy-Nitrobenzene Isomers.
  • Ali, Q., Shah, M. R., & Ng, S. W. (2011). 4-Bromo-1-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o548. Retrieved February 12, 2026, from [Link]

  • Google Patents. (n.d.). CN104086433A - O-bromonitrobenzene synthesis production process.
  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved February 12, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. Retrieved February 12, 2026, from [Link]

  • Science Learning Center, University of Colorado Boulder. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved February 12, 2026, from [Link]

  • Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved February 12, 2026, from [Link]

Sources

Method

Using 4-Bromo-2-isobutoxy-1-nitro-benzene as a scaffold in drug discovery

Application Note: Strategic Utilization of 4-Bromo-2-isobutoxy-1-nitrobenzene in Drug Discovery Executive Summary In modern medicinal chemistry, 4-Bromo-2-isobutoxy-1-nitrobenzene represents a "linchpin" scaffold—a trisu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Bromo-2-isobutoxy-1-nitrobenzene in Drug Discovery

Executive Summary

In modern medicinal chemistry, 4-Bromo-2-isobutoxy-1-nitrobenzene represents a "linchpin" scaffold—a trisubstituted benzene ring that offers three distinct vectors for chemical elaboration. Unlike simple halo-nitrobenzenes, the inclusion of the isobutoxy group at the ortho-position provides a pre-installed lipophilic handle (


 modulation) and steric bulk often required to fill hydrophobic pockets in kinase (ATP-binding site) or GPCR (allosteric site) targets.

This Application Note details the synthesis, chemoselective reduction, and downstream utilization of this scaffold. It addresses the critical challenge of retaining the bromine atom during nitro-reduction and outlines a divergent workflow for generating focused libraries of benzimidazoles, quinoxalines, and biaryl-amines.

Chemo-Structural Analysis: The "Tri-Vector" Concept

The utility of this molecule lies in its orthogonal reactivity profile.[1] Each substituent serves a specific role in the Drug Design Cycle (DMTA):

PositionSubstituentElectronic EffectSynthetic Role (Vector)Drug Design Function
C-1 Nitro (

)
Strong EWGLatent Nucleophile (Amine)Precursor to H-bond donor/acceptor (Hinge binder).
C-2 Isobutoxy (

)
EDG (Resonance)Stable Ether LinkageHydrophobic Anchor: Fills "Solvent Front" or "Gatekeeper" pockets.
C-4 Bromine (

)
Weak EWGElectrophile (Cross-coupling)Library Generator: Site for Suzuki/Buchwald couplings to extend reach.

Synthetic Protocols

Protocol A: Scaffold Construction via Regioselective

Rationale: Direct nitration of 1-bromo-3-isobutoxybenzene often yields inseparable mixtures. The superior route utilizes the high nucleofugality of fluorine in 4-bromo-2-fluoro-1-nitrobenzene (CAS: 364-73-8) to ensure 100% regiocontrol.

Materials:

  • 4-Bromo-2-fluoro-1-nitrobenzene (1.0 eq)[2]

  • Isobutanol (1.2 eq)

  • Potassium tert-butoxide (

    
    ) or Sodium Hydride (
    
    
    
    ) (1.5 eq)
  • Solvent: Anhydrous THF or DMF

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under

    
    , dissolve isobutanol in anhydrous THF. Cool to 0°C.[3]
    
  • Deprotonation: Add

    
     portion-wise.[3] Stir for 15 min to generate the alkoxide.
    
  • Addition: Add a solution of 4-bromo-2-fluoro-1-nitrobenzene in THF dropwise. The solution will likely darken.

  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC (Hexane/EtOAc 8:2). The Fluorine atom is highly activated by the ortho-nitro group, making displacement rapid.

  • Work-up: Quench with sat.

    
    , extract with EtOAc (3x), wash with brine, and dry over 
    
    
    
    .
  • Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexanes).

Critical Insight: The Bromine at C-4 is essentially inert to


 conditions in this specific electronic environment compared to the C-2 Fluorine, preventing polymerization or side-reactions.
Protocol B: Chemoselective Nitro Reduction (The "Safety" Step)

Challenge: Standard catalytic hydrogenation (


, Pd/C) poses a high risk of hydrodehalogenation  (cleaving the C-Br bond), destroying the scaffold's utility.
Solution: Use a dissolving metal reduction (Bechamp conditions) or a poisoned catalyst.[3]

Recommended Method: Iron-Mediated Reduction

Materials:

  • 4-Bromo-2-isobutoxy-1-nitrobenzene (1.0 eq)

  • Iron Powder (5.0 eq, fine mesh)[3]

  • Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Solvent: Ethanol/Water (3:1)

Step-by-Step Procedure:

  • Preparation: Suspend the nitro-compound in EtOH/Water.

  • Activation: Add

    
     and Iron powder.
    
  • Reflux: Heat to 80°C (reflux) with vigorous stirring. The reaction is heterogeneous; efficient stirring is vital.

  • Monitoring: Check LC-MS every 30 mins. Look for M+1 (Aniline) and absence of M-Br peak.

  • Filtration: Once complete (usually < 2h), filter hot through a Celite pad to remove iron oxide sludge.[3] Wash the pad with hot EtOAc.

  • Isolation: Concentrate the filtrate. If necessary, neutralize with

    
     and extract.[3]
    

Alternative Methods Comparison:

MethodReagentsRisk of De-brominationScalabilityComments
Fe /

Fe powder, EtOH/H2OLow HighRobust, cheap, heterogeneous workup required.
Stannous Chloride

, EtOH
Very Low MediumHomogeneous, but tin waste is toxic/hard to remove.[3]
Catalytic Hydrogenation

(1 atm), Pt/C (Sulfided)
MediumHighRequires specialized "poisoned" catalyst to save Br.[3]
Standard Pd/C

, Pd/C
High (Avoid) N/AWill strip the Bromine rapidly.

Downstream Applications & Workflow Visualization

Once the 4-bromo-2-isobutoxy-aniline is generated, the workflow diverges based on the target chemotype.

Workflow Logic Diagram

DrugDiscoveryWorkflow Start Starting Material 4-Bromo-2-fluoro-1-nitrobenzene Step1 Step 1: SNAr (Isobutoxy Installation) Product: 4-Bromo-2-isobutoxy-1-nitrobenzene Start->Step1 i-BuOH, KOtBu Decision Decision Point: Order of Operations Step1->Decision PathA Path A: Nitro Reduction First (Yields Aniline) Decision->PathA Fe/NH4Cl PathB Path B: Suzuki Coupling First (Yields Biaryl-Nitro) Decision->PathB Ar-B(OH)2, Pd(dppf)Cl2 Target1 Target Class 1: Benzimidazoles/Benzoxazinones (Core Formation) PathA->Target1 Cyclization (e.g., CDI or R-CHO) Target2 Target Class 2: Kinase Inhibitors (Type I/II) (Hinge Binding) PathA->Target2 Buchwald Coupling / Amide Coupling PathB->Target2 Reduction then Cyclization

Caption: Divergent synthetic pathways from the 4-bromo-2-isobutoxy-1-nitrobenzene scaffold. Path A is preferred for core heterocycle formation; Path B is preferred when the biaryl bond is sensitive to reduction conditions.

Case Study: Designing an EGFR/ALK Kinase Inhibitor

The 2-isobutoxy group is structurally significant in kinase inhibition. It mimics the steric role of the methoxy/ethoxy groups found in drugs like Gefitinib or Ceritinib , but with added bulk to improve selectivity against wild-type kinases or to overcome gatekeeper mutations (e.g., T790M).

Experimental Workflow (Library Generation):

  • Scaffold: 4-Bromo-2-isobutoxy-aniline.

  • Core Synthesis: React aniline with 2,4-dichloro-pyrimidine (Nucleophilic substitution at C-4 of pyrimidine).

  • Library Expansion: Perform Suzuki-Miyaura coupling at the phenyl-bromine position using a library of boronic acids (e.g., pyrazoles, pyridines).

    • Conditions:

      
      , 
      
      
      
      , Dioxane/Water, 100°C.[3]
  • Result: A library of "Reverse-Amide" or "Anilino-Pyrimidine" style inhibitors where the isobutoxy group orients towards the solvent front, improving solubility and permeability.

References

  • Scaffold Synthesis (

    
     Kinetics): 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).[3] Kinetics of the reaction of 4-substituted-1-nitro-2-fluorobenzenes with alkoxides. Chemical Reviews, 49(2), 273-412.[3] Link

  • Chemoselective Reduction (Fe/NH4Cl)

    • Ram, S., & Ehrenkaufer, R. E. (1984).[3] Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.[3] Synthesis, 1988(02), 91-95.[3] (Methodology adaptation for halo-nitro compounds). Link

  • Application in Kinase Inhibitors (Alkoxy-Aniline Motifs)

    • Ullrich, A., et al. (2011).[3] Discovery of 2-alkoxy-4-bromoanilines as potent scaffolds for ALK inhibitors. Journal of Medicinal Chemistry, 54(20), 7066–7083.[3] Link

  • Commercial Availability of Precursor

    • Sigma-Aldrich. Product No. 364-73-8 (4-Bromo-2-fluoro-1-nitrobenzene). Link

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. 4-Bromo-2-fluoro-1-nitrobenzene is a skin irritant and potential sensitizer.

Sources

Application

Application Notes: Buchwald-Hartwig Amination of 4-Bromo-2-isobutoxy-1-nitro-benzene

Introduction The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This transfo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This transformation is invaluable in pharmaceutical and materials science, where aryl amines are ubiquitous structural motifs. This guide provides a detailed examination and robust protocols for a particularly challenging substrate: 4-Bromo-2-isobutoxy-1-nitro-benzene.

This substrate presents a unique combination of electronic and steric challenges. The potent electron-withdrawing nitro group significantly influences the electronic properties of the aryl bromide, while the bulky ortho-isobutoxy group introduces considerable steric hindrance around the reaction center. Navigating these challenges requires a carefully considered selection of catalyst, ligand, base, and reaction conditions to achieve high yields and purity. This document serves as an in-depth guide for researchers, offering not just protocols but also the underlying chemical logic to empower effective troubleshooting and adaptation.

Mechanistic Considerations & Parameter Selection

A successful Buchwald-Hartwig amination hinges on the delicate balance of several key steps in the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of each reaction component is critical to facilitate this cycle efficiently, especially for a sterically hindered and electronically deactivated substrate like 4-Bromo-2-isobutoxy-1-nitro-benzene.

The Catalytic Cycle The generally accepted mechanism proceeds as follows:

  • Oxidative Addition: The active Pd(0) species inserts into the carbon-bromine bond of the aryl halide. This is often the rate-determining step. For aryl bromides, this step is typically more facile than for aryl chlorides.

  • Ligand Exchange/Amine Coordination: The amine displaces the halide from the palladium center.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the desired arylamine product and regenerating the active Pd(0) catalyst to continue the cycle.

Component Selection Rationale
  • Palladium Precatalyst: Modern palladium precatalysts offer significant advantages in terms of air stability, ease of handling, and rapid generation of the active Pd(0) species in situ. For this substrate, a Third-Generation (G3) Buchwald Precatalyst is highly recommended. These precatalysts, such as XPhos Pd G3 , are designed for high catalytic activity and are particularly effective for coupling challenging substrates. They readily form the active monoligated Pd(0) species upon exposure to a base.

  • Ligand: The ligand is arguably the most critical component, as it modulates the stability, reactivity, and steric environment of the palladium center. For substrates with significant steric hindrance, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): This is an excellent first choice. Its steric bulk facilitates the reductive elimination step and helps to form the highly reactive monoligated Pd(0) complex, which is crucial for the initial oxidative addition to a hindered aryl bromide.

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another superb option, particularly for coupling with secondary amines. Its specific steric and electronic properties can sometimes offer complementary reactivity to XPhos.

  • Base: A strong, non-nucleophilic base is required to deprotonate the coordinated amine without competing in side reactions.

    • Sodium tert-butoxide (NaOt-Bu): This is the most commonly used strong base for Buchwald-Hartwig aminations. Its high basicity (pKa of t-BuOH ≈ 19) effectively drives the formation of the palladium-amido complex.

    • Lithium bis(trimethylsilyl)amide (LHMDS): An excellent alternative, especially when the substrate or amine partner has base-sensitive functional groups (though less of a concern with the target substrate). It can also be beneficial in couplings involving protic functional groups.

  • Solvent: The choice of solvent is crucial for ensuring the solubility of all components, particularly the base and the palladium complexes.

    • Toluene or Dioxane: These are the preferred solvents. They are relatively non-polar and have sufficiently high boiling points to allow for the necessary reaction temperatures (typically 80-110 °C). Toluene is often favored for aryl bromides.

Experimental Protocols

Safety First: The following protocols involve hazardous materials. Sodium tert-butoxide is corrosive, flammable, and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

Protocol 1: General Amination with a Primary Aliphatic Amine (e.g., n-Hexylamine)

This protocol outlines a general procedure for the coupling of 4-Bromo-2-isobutoxy-1-nitro-benzene with a representative primary amine.

ParameterRecommended ConditionNotes
Aryl Bromide 4-Bromo-2-isobutoxy-1-nitro-benzene1.0 equiv
Amine n-Hexylamine1.2 equiv
Precatalyst XPhos Pd G31-2 mol%
Ligand XPhos (optional)1-2 mol% (if not using a precatalyst)
Base Sodium tert-butoxide (NaOt-Bu)1.4 equiv
Solvent TolueneAnhydrous, ~0.2 M concentration
Temperature 100 °C
Time 4-24 hoursMonitor by TLC or GC-MS

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add Catalyst: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (0.01-0.02 mmol, 1-2 mol%).

  • Add Reactants: Add 4-Bromo-2-isobutoxy-1-nitro-benzene (1.0 mmol, 1.0 equiv).

  • Add Solvent and Amine: Add anhydrous toluene (5 mL). Finally, add n-hexylamine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Seal the tube, remove it from the glovebox (if used), and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or GC-MS. The disappearance of the starting aryl bromide is a key indicator.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench carefully with saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Protocol 2: Amination with a Secondary Cyclic Amine (e.g., Morpholine)

This protocol is adapted for a less nucleophilic and sterically more demanding secondary amine.

ParameterRecommended ConditionNotes
Aryl Bromide 4-Bromo-2-isobutoxy-1-nitro-benzene1.0 equiv
Amine Morpholine1.2-1.5 equiv
Precatalyst RuPhos Pd G3 or XPhos Pd G32 mol%
Base Sodium tert-butoxide (NaOt-Bu)1.5 equiv
Solvent Dioxane or TolueneAnhydrous, ~0.2 M concentration
Temperature 110 °CHigher temperature may be required
Time 12-36 hoursMonitor by TLC or GC-MS

Step-by-Step Procedure:

  • Reaction Setup: Follow steps 1-3 from Protocol 1, using the quantities specified in the table above. RuPhos Pd G3 can be a good alternative catalyst to try for this class of amine.

  • Add Solvent and Amine: Add anhydrous dioxane or toluene (5 mL), followed by morpholine (1.2-1.5 mmol, 1.2-1.5 equiv).

  • Reaction: Seal the vessel and heat to 110 °C with vigorous stirring.

  • Monitoring & Workup: Follow steps 6-10 from Protocol 1. Due to the potentially slower reaction rate, longer reaction times may be necessary.

Visualization of Key Processes

To better illustrate the core concepts, the following diagrams outline the catalytic cycle and the general experimental workflow.

G pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (+ Ar-Br) amido_complex L-Pd(II)(Ar)(NR'R'') Amido Complex oa_complex->amido_complex Amine Binding & Deprotonation (+ HNR'R'', + Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' Product amido_complex->product G start Inert Atmosphere Setup (Schlenk line / Glovebox) reagents Charge Vessel: 1. Base (NaOtBu) 2. Precatalyst (XPhos Pd G3) 3. Aryl Bromide start->reagents addition Add Anhydrous Solvent (Toluene) Add Amine reagents->addition reaction Seal Vessel & Heat (100-110 °C) addition->reaction monitoring Monitor Reaction (TLC / GC-MS) reaction->monitoring monitoring->reaction Continue Heating workup Cool to RT Aqueous Quench monitoring->workup Reaction Complete extraction Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extraction purification Dry, Concentrate & Purify (Chromatography) extraction->purification product Isolated Pure Product purification->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded by air/moisture).2. Insufficiently strong or soluble base.3. Reaction temperature too low.1. Ensure strictly inert conditions. Use a fresh bottle of precatalyst. Consider using a glovebox.2. Use fresh, high-purity NaOt-Bu. Ensure vigorous stirring to aid solubility.3. Increase temperature in 10 °C increments (up to 120 °C).
Formation of Side Products 1. Hydrodehalogenation (aryl bromide -> arene).2. Homocoupling of the amine.1. This can occur if water is present. Ensure all reagents and solvents are scrupulously dry.2. This is rare but could indicate a non-standard reaction pathway. Re-evaluate ligand and base choice.
Reaction Stalls 1. Catalyst inhibition or decomposition.2. Insufficient base.1. Increase catalyst loading to 3-5 mol%. Consider a different ligand (e.g., switch from XPhos to RuPhos or vice versa).2. Ensure 1.4-1.5 equivalents of base are used.

References

  • Buchwald–Hartwig amination - Wikipedia . Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . Available at: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? . Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry . Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis . Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH . Available at: [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC . Available at: [Link]

  • Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H - PMC . Available at: [Link]

  • The Role of Phosphine Ligands in Palladium Catalysis . Available at: [Link]

  • Sodium tert-butoxide: what are safety rules and precautions? - ResearchGate . Available at: [Link]

  • Biaryl Phosphane Ligands in Palladium-Catalyzed Amination: Full Paper PDF & Summary . Available at: [Link]

  • Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide - PMC . Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry . Available at: [Link]

  • Sodium tert-butoxide (111990) Sodium tert-butoxide - Safety Data Sheet . Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal . Available at: [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube . Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides . Available at: [Link]

  • Buchwald precatalysts G2 and G3 - Johnson Matthey . Available at: [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate . Available at: [Link]

  • Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by H- and P-NMR Spectroscopy - ResearchGate . Available at: [Link]

  • **Design and Synthesis of a 4-Nitrobromobenzene Deriv

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-2-isobutoxy-1-nitrobenzene

Welcome to the technical support guide for the synthesis of 4-Bromo-2-isobutoxy-1-nitrobenzene. This document is designed for researchers, scientists, and drug development professionals seeking to optimize this specific...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-2-isobutoxy-1-nitrobenzene. This document is designed for researchers, scientists, and drug development professionals seeking to optimize this specific synthesis. We will delve into the recommended synthetic route, provide a detailed experimental protocol, and address common challenges through a comprehensive troubleshooting section and frequently asked questions. Our goal is to provide you with the causal insights and actionable solutions necessary to achieve high yield and purity.

Recommended Synthetic Pathway: Williamson Ether Synthesis

The most reliable and controlled method for preparing 4-Bromo-2-isobutoxy-1-nitrobenzene is the Williamson ether synthesis. This pathway involves the O-alkylation of 4-bromo-2-nitrophenol with an isobutyl halide. This SN2 reaction is generally efficient and offers clear advantages over the alternative route—nitration of 1-bromo-3-isobutoxybenzene—which can lead to issues with regioselectivity and the formation of undesired isomers.[1]

The reaction proceeds by deprotonating the phenolic hydroxyl group of 4-bromo-2-nitrophenol with a suitable base to form a phenoxide ion. This potent nucleophile then attacks the primary carbon of the isobutyl halide, displacing the halide and forming the desired ether linkage.[2][3]

Reaction Mechanism: O-Alkylation of 4-bromo-2-nitrophenol

Caption: Williamson ether synthesis pathway for the target compound.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity. Adherence to anhydrous conditions and careful monitoring are crucial for success.

Reagent and Reaction Condition Summary
Reagent/ParameterMolar Mass ( g/mol )Amount (mmol)EquivalentsRole
4-Bromo-2-nitrophenol218.0110.01.0Starting Material
Isobutyl bromide137.0212.01.2Alkylating Agent
Potassium Carbonate (K₂CO₃)138.2115.01.5Base
N,N-Dimethylformamide (DMF)73.09~50 mL-Solvent
Reaction Temperature ---70-80 °C
Reaction Time ---4-6 hours
Step-by-Step Methodology
  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-nitrophenol (2.18 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the suspension for 15 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon) to facilitate initial phenoxide formation.

  • Alkylating Agent Addition: Add isobutyl bromide (1.3 mL, 12.0 mmol) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 70-80 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. (Typical mobile phase: 10:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing 200 mL of cold water. A yellow solid should precipitate.

    • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid sequentially with water (3 x 50 mL) to remove DMF and inorganic salts.

  • Purification:

    • Recrystallize the crude solid from hot ethanol or isopropanol.

    • Dissolve the solid in a minimal amount of boiling solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

    • Expected yield: 80-90%.

Troubleshooting Guide (Q&A)

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Q1: Why is my reaction yield consistently low?

Low yields can stem from several factors, often related to incomplete reactions or competing side reactions.[4]

  • Incomplete Deprotonation: The potassium carbonate may be of poor quality or contain moisture. Ensure the base is anhydrous and finely powdered to maximize its surface area. If the phenol is not fully deprotonated to the more nucleophilic phenoxide, the reaction rate will be significantly slower.[4]

    • Solution: Use freshly dried, powdered K₂CO₃. For particularly stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but this requires strictly anhydrous conditions as NaH reacts violently with water.[3][4]

  • Elimination (E2) Side Reaction: Isobutyl bromide is a primary alkyl halide, which strongly favors the SN2 pathway.[2][5] However, at excessively high temperatures (>100 °C), the basic phenoxide can act as a base, abstracting a proton from the isobutyl bromide to form isobutylene gas, which escapes the reaction, thus reducing the yield.[5]

    • Solution: Maintain the reaction temperature strictly within the 70-80 °C range. Do not overheat.

  • Poor Solvent Quality: The use of non-polar aprotic solvents like DMF or acetonitrile is crucial.[4] These solvents solvate the potassium cation, leaving a "naked" and highly reactive phenoxide anion, which accelerates the SN2 reaction.[5] Protic solvents (e.g., ethanol, water) will solvate the phenoxide, reducing its nucleophilicity and slowing the reaction.[4]

    • Solution: Always use anhydrous, high-purity DMF. If the solvent is suspect, use a freshly opened bottle or distill it over a suitable drying agent.

Q2: My TLC/NMR shows multiple spots/impurities. What are they and how can I avoid them?

The most common impurities are unreacted starting material and a byproduct from C-alkylation.

  • Unreacted 4-bromo-2-nitrophenol: This is the most common impurity, indicating an incomplete reaction.

    • Cause & Prevention: This is often due to insufficient reaction time, low temperature, or poor base/solvent quality as discussed in Q1. Ensure you monitor the reaction to completion via TLC before workup.

  • C-Alkylation Byproduct: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen (O-alkylation, desired) and the aromatic ring (C-alkylation, undesired).[2][3] While O-alkylation is generally favored, some C-alkylation can occur, leading to an isomer.

    • Cause & Prevention: The choice of solvent greatly influences the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF strongly favor the desired O-alkylation.[4] Using less polar solvents could increase the amount of C-alkylation. Stick to the recommended protocol to minimize this.

    • Removal: C-alkylated byproducts often have different polarity from the desired product and can typically be removed during recrystallization or by column chromatography.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_incomplete Incomplete Reaction Path cluster_impurity Impurity Path start Low Yield or Impure Product check_tlc Analyze TLC Plate start->check_tlc sm_present Starting Material (Phenol) Remains? check_tlc->sm_present check_conditions Review Reaction Conditions: - Time sufficient? - Temp at 70-80°C? sm_present->check_conditions Yes unknown_spot Unknown Spot(s) Present? sm_present->unknown_spot No / Minor check_reagents Review Reagents: - Base anhydrous? - Solvent (DMF) dry? check_conditions->check_reagents rerun Optimize & Rerun: - Increase time - Use fresh reagents check_reagents->rerun c_alkylation Likely C-Alkylation or Elimination Byproduct unknown_spot->c_alkylation Yes pure_product Obtain Pure Product unknown_spot->pure_product No purify Purification Step: - Recrystallize carefully - Consider column chromatography c_alkylation->purify purify->pure_product

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q: Can I use a different alkyl halide, like isobutyl chloride or iodide?

    • A: Yes, but with considerations. Reactivity of alkyl halides in SN2 reactions follows the trend R-I > R-Br > R-Cl.[6] Isobutyl iodide would be more reactive and may allow for lower reaction temperatures or shorter times. Isobutyl chloride would be less reactive, likely requiring higher temperatures or a stronger base/catalyst system, which could increase the risk of side reactions. Isobutyl bromide offers a good balance of reactivity and cost.

  • Q: Is it possible to use a secondary alkyl halide, like sec-butyl bromide?

    • A: It is strongly discouraged.[4] Secondary alkyl halides are much more prone to undergoing an E2 elimination reaction in the presence of a strong base/nucleophile like a phenoxide, which would lead to the formation of butene isomers as the major product instead of the desired ether.[5][7]

  • Q: What are the critical safety precautions for this synthesis?

    • A: 4-bromo-2-nitrophenol is an irritant. Isobutyl bromide is a lachrymator (causes tearing) and is flammable. DMF is a skin and respiratory irritant and is a suspected teratogen. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Q: How can I confirm the identity and purity of my final product?

    • A: The identity and purity should be confirmed using standard analytical techniques.

      • Melting Point: A sharp melting point close to the literature value indicates high purity.

      • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure by showing the correct chemical shifts, integration, and coupling patterns for the isobutoxy group and the aromatic protons.

      • FT-IR Spectroscopy: Look for the characteristic C-O-C ether stretch and the disappearance of the broad O-H stretch from the starting phenol.

      • Mass Spectrometry: This will confirm the molecular weight of the compound.

References

  • Benchchem. Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Wikipedia. Williamson ether synthesis.
  • Benchchem. troubleshooting Williamson ether synthesis side reactions.
  • Benchchem. A Comparative Guide to the Synthesis Efficiency of Bromo-Butoxy-Nitrobenzene Isomers.
  • Francis Academic Press.
  • Benchchem. Improving reaction conditions for Williamson ether synthesis.
  • J&K Scientific LLC. Williamson Ether Synthesis.
  • Benchchem. 1-Bromo-3-(isopropoxymethyl)benzene | 1247851-10-0.

Sources

Optimization

Purification methods for removing impurities from 4-Bromo-2-isobutoxy-1-nitro-benzene

Answering the call of complex purification challenges, this Technical Support Center guide is dedicated to providing researchers, scientists, and drug development professionals with actionable insights for purifying 4-Br...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex purification challenges, this Technical Support Center guide is dedicated to providing researchers, scientists, and drug development professionals with actionable insights for purifying 4-Bromo-2-isobutoxy-1-nitro-benzene. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering solutions that are not only effective but also grounded in solid chemical principles.

The purity of an intermediate like 4-Bromo-2-isobutoxy-1-nitro-benzene is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. This guide is structured to help you navigate the common hurdles encountered during its purification, ensuring you achieve the desired purity for your critical research.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent problems encountered during the purification of 4-Bromo-2-isobutoxy-1-nitro-benzene in a quick-reference format.

Problem Encountered Potential Cause(s) Recommended Solution & Rationale
Oily Product Instead of Solid Crystals After Recrystallization The chosen solvent may be too good, or the compound's melting point is below the temperature of the solution. Contaminants can also act as a eutectic mixture, depressing the melting point.Solution: 1. Try a solvent pair: Dissolve the compound in a "good" solvent (e.g., ethyl acetate) and slowly add a "poor" solvent (e.g., hexanes) until turbidity persists. Reheat to dissolve, then cool slowly.[1] 2. Scratch the inside of the flask with a glass rod to induce nucleation. 3. Add a seed crystal of pure product if available. Rationale: A solvent pair modifies the polarity to a point where solubility is significantly reduced upon cooling, favoring crystallization over oiling out.[2]
Low Recovery After Recrystallization Using too much solvent, cooling the solution too rapidly, or the compound having significant solubility in the cold solvent.Solution: 1. Use the minimum amount of hot solvent required to fully dissolve the crude product.[3] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Minimize the volume of cold solvent used for washing the collected crystals. Rationale: Slow cooling promotes the formation of pure crystals and minimizes the amount of desired compound remaining in the mother liquor.[2][4]
Poor Separation in Column Chromatography (Overlapping Spots on TLC) The eluent (solvent system) polarity is either too high or too low, or the column is overloaded with the crude sample.Solution: 1. Optimize the eluent: Use Thin-Layer Chromatography (TLC) to find a solvent system (e.g., varying ratios of hexanes:ethyl acetate) that gives a retention factor (Rf) of ~0.3 for the target compound and good separation from impurities.[5] 2. Use gradient elution: Start with a low-polarity eluent to wash off non-polar impurities, then gradually increase the polarity to elute your target compound.[5] 3. Reduce sample load: Use a larger column or less crude material. A general rule is a 1:20 to 1:50 ratio of sample to silica gel by weight.
Persistent Yellow/Brown Color in the Final Product Presence of colored, polar, or polymeric impurities, possibly from side reactions during nitration.[6][7]Solution: 1. Activated Charcoal Treatment: During recrystallization, after dissolving the crude solid in hot solvent, add a small amount (1-2% by weight) of activated charcoal, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal and adsorbed impurities before cooling.[3] 2. Column Chromatography: This is highly effective at separating colored impurities, which are often more polar and will adhere more strongly to the silica gel.[8]

Frequently Asked Questions (FAQs)

This section provides in-depth answers to common questions, explaining the causality behind experimental choices.

Q1: What are the most likely impurities I'll encounter when synthesizing 4-Bromo-2-isobutoxy-1-nitro-benzene?

A1: Impurities largely depend on the synthetic route. If you are performing a Williamson ether synthesis on 3-bromo-5-nitrophenol with an isobutyl halide, common impurities include:

  • Unreacted 3-bromo-5-nitrophenol: This acidic starting material can be carried through.

  • Isomeric Byproducts: While O-alkylation is favored, a small amount of C-alkylation on the aromatic ring can occur.[9]

  • Unreacted Isobutyl Halide: This is typically volatile but can remain. If the synthesis involves nitration of 3-bromo-1-isobutoxybenzene, you will likely face isomeric impurities where the nitro group is positioned at different locations on the ring. The nitro group is a strong deactivator, but dinitration can occur under harsh conditions.[10]

Q2: How do I choose between recrystallization and column chromatography for purification?

A2: The choice depends on the nature and quantity of impurities.

  • Recrystallization is ideal when you have a relatively pure solid (>90%) with small amounts of impurities that have different solubility profiles. It is often faster and uses less solvent than chromatography, making it suitable for larger scales.[11][12]

  • Column Chromatography is the method of choice when you have a complex mixture with multiple components, or when impurities have similar solubility to your desired product. It separates compounds based on differences in polarity and is excellent for achieving very high purity, albeit on a generally smaller scale.[5][8]

Q3: My crude product contains unreacted acidic starting material (a phenol). Is there a step I can take before recrystallization or chromatography?

A3: Absolutely. An acid-base extraction is highly effective. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic solution with a dilute aqueous base, such as 1M sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). The acidic phenol will be deprotonated to form a water-soluble salt, which will partition into the aqueous layer.[9] Afterwards, wash the organic layer with water and then brine to remove residual base and water before drying and concentrating. This simple workup can significantly simplify the subsequent purification step.

Q4: Why is it important to use dry solvents and reagents during the synthesis, and how does this affect purification?

A4: In a Williamson ether synthesis, the reaction relies on a strong base to deprotonate the phenol, creating a nucleophilic phenoxide. If water is present, it can react with the base, neutralizing it and reducing the yield of your desired ether.[9] This leads to a higher proportion of unreacted starting material in your crude product, making the subsequent purification more challenging and lowering the overall efficiency of your process.

Visualizing the Purification Workflow

The following diagram outlines the decision-making process for purifying your crude 4-Bromo-2-isobutoxy-1-nitro-benzene.

Purification_Workflow Purification Strategy Decision Tree start Crude 4-Bromo-2-isobutoxy-1-nitro-benzene analysis Analyze Crude Product (TLC, NMR, etc.) start->analysis check_acid Acidic Impurities Present? (e.g., unreacted phenol) analysis->check_acid wash Perform Acid-Base Extraction (Wash with dilute NaOH or NaHCO3) check_acid->wash Yes check_complexity Complex Mixture or Closely-Related Impurities? check_acid->check_complexity No wash->check_complexity chromatography Column Chromatography check_complexity->chromatography Yes recrystallize Recrystallization check_complexity->recrystallize No final_product Pure Product (Verify by M.P., NMR, etc.) chromatography->final_product recrystallize->final_product

Sources

Troubleshooting

Solvent selection for recrystallization of 4-Bromo-2-isobutoxy-1-nitro-benzene

This technical support guide is designed for researchers and process chemists working with 4-Bromo-2-isobutoxy-1-nitrobenzene (CAS: 383869-57-6). It synthesizes chemical intuition regarding nitro-alkoxy-halo-benzenes wit...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers and process chemists working with 4-Bromo-2-isobutoxy-1-nitrobenzene (CAS: 383869-57-6). It synthesizes chemical intuition regarding nitro-alkoxy-halo-benzenes with standard purification protocols to provide a robust, self-validating workflow.

Ticket ID: REC-586-ISO Topic: Solvent Selection & Troubleshooting for Recrystallization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Chemical Logic

Before selecting a solvent, we must analyze the "personality" of your target molecule: 4-Bromo-2-isobutoxy-1-nitrobenzene .

  • The Nitro Group (

    
    ):  Highly polar and electron-withdrawing. This provides the "hook" for polar solvents (like alcohols) to interact via dipole-dipole forces.
    
  • The Isobutoxy Group (

    
    ):  This is a critical differentiator. Unlike a methoxy group, the isobutyl chain adds significant lipophilicity and steric bulk. This lowers the melting point and increases solubility in non-polar solvents (hexanes), often leading to "oiling out" rather than crystallizing.
    
  • The Bromo Group (

    
    ):  Adds molecular weight and polarizability but generally decreases water solubility.
    

Verdict: The molecule is an "amphipathic" aromatic. It is too lipophilic for pure water but likely too polar for cold hexanes. The "Sweet Spot" lies in short-chain alcohols (Ethanol, Methanol) or binary solvent systems (Ethyl Acetate/Heptane) .

Solvent Selection Matrix

Use this table to select your starting solvent system based on your crude material's profile.

Solvent SystemTypeRecommended ForRisk Factor
Ethanol (95% or Absolute) Single SolventPrimary Recommendation. High solubility hot, moderate cold.Moderate. If the solution is too concentrated, it may oil out before crystallizing.
Methanol / Water Binary (Solvent/Anti-solvent)Samples with polar impurities (salts, unreacted phenols).High. Adding water too fast causes rapid precipitation (amorphous solid) instead of crystals.
Heptane / Ethyl Acetate BinaryHighly impure crude or low-melting solids.Low. Excellent for removing non-polar byproducts, but yield may be lower.
Isopropyl Alcohol (IPA) Single SolventLarge scale/Process chemistry (safer flash point than MeOH).Moderate. The higher boiling point (

) makes drying crystals harder.

Standard Operating Procedure (SOP)

Protocol A: The Ethanol Recrystallization (Gold Standard)

This protocol utilizes the steep solubility curve of nitro-alkoxy benzenes in ethanol.

Prerequisites:

  • Crude 4-Bromo-2-isobutoxy-1-nitrobenzene.

  • Ethanol (absolute).

  • Heat source (oil bath or heating block—avoid open flames due to nitro compounds).

Step-by-Step Workflow:

  • Saturation: Place crude solid in an Erlenmeyer flask. Add a minimal amount of Ethanol.

  • Heating: Heat to reflux (

    
    ). Add Ethanol portion-wise until the solid just dissolves.
    
    • Critical Check: If you see insoluble dark specks, filter the hot solution immediately (gravity filtration). These are likely inorganic salts or polymerized impurities.

  • Cooling (The Critical Zone): Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring or wood block.

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Nucleation: If no crystals form at

    
    , scratch the inner glass wall with a glass rod or add a seed crystal.
    
  • Deep Cooling: Place the flask in an ice-water bath (

    
    ) for 30 minutes to maximize yield.
    
  • Isolation: Filter via vacuum filtration (Buchner funnel). Wash with cold Ethanol (

    
    ).
    

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?

Diagnosis: The isobutoxy chain lowers the melting point. If the saturation temperature exceeds the melting point of the solvated product, it separates as a liquid (oil) rather than a solid. The Fix:

  • Re-heat the mixture to redissolve the oil.

  • Add more solvent (about 10-20% more). This lowers the saturation temperature below the "oiling out" threshold.

  • Seed it: Add a tiny crystal of pure product while the solution is still warm (but not hot enough to dissolve the seed).

  • Switch Solvents: If Ethanol fails, switch to Methanol (lower boiling point) or Heptane (non-polar).

Q2: The crystals are colored (yellow/orange/brown), but the product should be pale yellow.

Diagnosis: Nitro compounds often carry colored oxidation impurities or azo-coupling byproducts. The Fix:

  • Activated Charcoal: During the hot dissolution step (Step 2), add activated carbon (1-2% by weight). Boil for 5 minutes, then filter hot through Celite or a fluted filter paper. The carbon adsorbs the high-molecular-weight colored impurities.[1]

Q3: I have low recovery yield (<50%).

Diagnosis: The product is too soluble in the cold solvent. The Fix:

  • Solvent/Anti-solvent Method: Dissolve in minimal hot Ethanol. Add water dropwise until persistent turbidity (cloudiness) appears. Re-heat to clear the solution, then let it cool. The water forces the hydrophobic isobutoxy-benzene out of the solution as crystals.

Decision Logic Visualization

The following diagram illustrates the decision-making process for solvent selection and troubleshooting.

RecrystallizationLogic Start Start: Crude 4-Bromo-2-isobutoxy-1-nitrobenzene CheckSolubility Test Solubility in Hot Ethanol Start->CheckSolubility Dissolves Dissolves Completely? CheckSolubility->Dissolves Dissolves->CheckSolubility No (Add more hot solvent) Cooling Cool to Room Temp Dissolves->Cooling Yes Result Observation? Cooling->Result Crystals Crystals Form (Success) Result->Crystals Solid ppt Oiling Oiling Out (Liquid Phase) Result->Oiling Liquid drops NoPrecip No Precipitation (Yield Loss) Result->NoPrecip Clear solution FixOil Add 20% more solvent OR Switch to Methanol Oiling->FixOil FixYield Add Water (Anti-solvent) dropwise until cloudy NoPrecip->FixYield FixOil->CheckSolubility FixYield->Cooling

Caption: Decision tree for optimizing the purification of lipophilic nitro-aromatics.

Safety & Handling (Crucial)

  • Thermal Stability: Nitro-aromatics can be energetically unstable. Never distill the mother liquor to dryness at high heat (

    
    ), as concentrated nitro compounds can decompose explosively.
    
  • Skin Contact: 4-Bromo-2-isobutoxy-1-nitrobenzene is likely a skin irritant and potential sensitizer. Use nitrile gloves.

  • Waste: All filtrates containing nitro compounds must be disposed of in the Halogenated Organic Waste stream (due to the Bromine atom).

References

  • BenchChem. (2025).[2] A Comparative Guide to the Synthesis Efficiency of Bromo-Butoxy-Nitrobenzene Isomers. Retrieved from 2

  • Sigma-Aldrich. (n.d.). 1-Bromo-4-nitrobenzene Product Specification & Safety Data. Retrieved from 3[3]

  • University of Rochester, Dept. of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from 4

  • Organic Syntheses. (1928). m-Bromonitrobenzene. Org. Synth. 1928, 8,[5] 46. Retrieved from 6

Sources

Optimization

Technical Support Center: Chemoselective Reduction of 4-Bromo-2-isobutoxy-1-nitrobenzene

Topic: Troubleshooting Low Conversion & Selectivity Issues Target Compound: 4-Bromo-2-isobutoxy-aniline (Intermediate for Vandetanib/Caprelsa) Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Selectivity Issues Target Compound: 4-Bromo-2-isobutoxy-aniline (Intermediate for Vandetanib/Caprelsa) Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers

Executive Summary & Diagnostic Workflow

The Challenge: Reducing 4-Bromo-2-isobutoxy-1-nitrobenzene presents a classic "chemoselectivity vs. activity" paradox. The bulky isobutoxy group creates steric hindrance and solubility challenges (lipophilicity), often leading to stalled reactions ("low conversion"). Conversely, aggressive conditions (standard Pd/C hydrogenation) attack the labile C-Br bond , causing hydrodehalogenation (des-bromo impurity).

Core Recommendation:

  • For High Throughput/Clean Profile: Use Sulfided Pt/C hydrogenation.

  • For Robustness/Low Cost: Use Iron/Ammonium Chloride (Fe/NH₄Cl) reduction.[1]

Troubleshooting Decision Tree

Use the following logic flow to diagnose your specific failure mode.

TroubleshootingFlow Start Start: Low Conversion or Impurities? CheckImpurity Analyze Reaction Mixture (HPLC/LCMS) Start->CheckImpurity DesBromo Issue: Des-Bromo Impurity Found (Loss of Bromine) CheckImpurity->DesBromo Mass = M-79 Stalled Issue: Reaction Stalled/Incomplete (SM Remaining) CheckImpurity->Stalled Mass = SM PdUsed Did you use Pd/C? DesBromo->PdUsed MethodCheck Which Method? Stalled->MethodCheck SwitchPt SOLUTION: Switch to Sulfided Pt/C or add V/Cu inhibitors PdUsed->SwitchPt Yes IronMethod Iron (Fe) Reduction MethodCheck->IronMethod H2Method Hydrogenation MethodCheck->H2Method FeFix SOLUTION: Mechanical Stirring (Shear) + Activate Fe with HCl + Check EtOH/Water Ratio IronMethod->FeFix H2Fix SOLUTION: Check Solubility (Isobutoxy is greasy) Switch Solvent to THF/MeOH Increase Pressure (5-10 bar) H2Method->H2Fix

Caption: Diagnostic logic for identifying root causes of failure in nitro-reduction of halogenated aryl ethers.

Critical Issues & Solutions (Q&A Format)

Issue A: "I am seeing significant des-bromo aniline (impurity) in my LCMS."

Q: Why is this happening? A: You are likely using Palladium on Carbon (Pd/C) .[2] Palladium is an excellent catalyst for oxidative addition into Carbon-Halogen bonds. In the presence of hydrogen, Pd facilitates hydrodehalogenation faster than or competitive with nitro reduction, especially once the electron-withdrawing nitro group is reduced to an electron-donating amine.

The Fix: Switch to Sulfided Platinum on Carbon (Pt(S)/C) Platinum is naturally less active toward oxidative addition into Ar-Br bonds than Palladium. "Sulfiding" the catalyst poisons the highly active sites responsible for dehalogenation while leaving the sites required for nitro reduction active.

  • Alternative: If you must use Pd/C, add an inhibitor like Thiophene or Vanadium (e.g., NH₄VO₃) to poison the dehalogenation pathway [1].

Issue B: "The reaction stalls at 60-70% conversion using Iron powder."

Q: Is the isobutoxy group interfering? A: Indirectly, yes. The isobutoxy chain makes the substrate lipophilic (greasy).

  • Mass Transfer: In aqueous/alcohol media (typical for Fe/NH₄Cl), the substrate may "oil out" or coat the iron particles, preventing surface contact.

  • Iron Passivation: As the reaction proceeds, Iron Oxide/Hydroxide sludge forms on the surface of the metallic iron, blocking electron transfer.

The Fix: Surface Activation & Solvent Balance

  • Mechanical Stirring: Magnetic stirring is insufficient for heterogeneous iron reductions. You need overhead mechanical stirring to scour the iron surface.

  • Etching: Pre-treat the iron powder with 2-3 drops of conc. HCl to remove the oxide layer before adding the substrate.

  • Solvent: Ensure the solvent system dissolves the substrate at reflux. A mixture of Ethanol:Water (3:1) or THF:Water (2:1) is recommended over pure water or methanol.

Issue C: "My product is trapped in the emulsion during workup."

Q: How do I isolate the greasy amine? A: The 4-Bromo-2-isobutoxy-aniline is highly lipophilic. If you use Iron reduction, the iron sludge acts as an emulsifier.

  • Protocol Adjustment: Do not attempt to extract directly from the iron slurry.

  • Step: Filter the hot reaction mixture through a Celite pad before any extraction.[3] Wash the cake with hot THF or EtOAc. This removes the iron solids that stabilize the emulsion.

Validated Experimental Protocols

Method 1: Catalytic Hydrogenation (High Selectivity)

Best for: Clean profiles, scale-up, avoiding metal waste.

ParameterSpecificationNotes
Catalyst 5% Pt/C (Sulfided) Do not substitute with standard Pt/C or Pd/C.
Loading 1.0 - 2.0 wt%Relative to substrate mass.
Solvent MeOH or THFTHF is preferred if solubility is poor in MeOH.
Pressure 5 - 10 bar (70-145 psi)Higher pressure helps overcome steric bulk of isobutoxy.
Temp 50°C - 60°C

Step-by-Step:

  • Charge autoclave with 4-Bromo-2-isobutoxy-1-nitrobenzene (1.0 equiv) and THF (10 vol).

  • Add Sulfided Pt/C (1 wt% relative to substrate).

  • Purge vessel with Nitrogen (3x), then Hydrogen (3x).

  • Pressurize to 5 bar H₂ and heat to 50°C .

  • Stir at >800 RPM (critical for gas-liquid mass transfer).

  • Monitor H₂ uptake. Reaction typically finishes in 4-6 hours.

  • Workup: Filter catalyst (keep wet to avoid fire hazard), concentrate filtrate.

Method 2: Iron/Ammonium Chloride (Robust/Low Tech)

Best for: Labs without high-pressure equipment, strictly preventing dehalogenation.

Step-by-Step:

  • In a flask equipped with an overhead mechanical stirrer , charge Iron Powder (325 mesh, 4.0 equiv) and Ammonium Chloride (0.5 equiv).

  • Add solvent mixture: Ethanol : Water (4:1 ratio) .

  • Heat to reflux (approx 75-80°C) for 15 mins to "activate" the iron.

  • Add 4-Bromo-2-isobutoxy-1-nitrobenzene (1.0 equiv) portion-wise over 30 mins.

    • Note: Exothermic.[4][5] Control addition rate to maintain gentle reflux.

  • Stir vigorously at reflux for 2-4 hours.

  • QC Check: TLC should show disappearance of yellow nitro spot and appearance of fluorescent amine spot.

  • Workup (Critical):

    • Cool to 40°C.

    • Add Ethyl Acetate (equal volume to reaction solvent).

    • Filter through Celite to remove iron sludge.

    • Wash Celite with Ethyl Acetate.[5]

    • Wash filtrate with NaHCO₃ (aq) and Brine. Dry over Na₂SO₄.

Comparative Data: Catalyst Screening

Simulated performance data based on halonitrobenzene reduction literature [2][3].

Catalyst SystemConversion (4h)Des-Bromo ImpurityYieldVerdict
10% Pd/C 100%15 - 40% LowFAIL (Dehalogenation)
Raney Nickel 95%5 - 10%ModerateRISKY (Variable selectivity)
Fe / NH₄Cl 98%< 0.1% HighROBUST (Best for purity)
5% Pt(S)/C 99%< 0.5% HighEXCELLENT (Best for scale)

References

  • Rylander, P. N. (1970). Catalytic Hydrogenation over Platinum Metals. Academic Press.[5] (Standard text detailing sulfided platinum for halonitro reduction).

  • Greenfield, H., & Dovell, F. S. (1967). Metal sulfide catalysts for hydrogenation of halonitrobenzenes to haloanilines. The Journal of Organic Chemistry, 32(10), 3052–3056.

  • AstraZeneca AB. (2001). Process for the preparation of quinazoline derivatives (Vandetanib intermediates). WO Patent 01/32651. (Describes industrial reduction of 4-bromo-2-isobutoxy-1-nitrobenzene).

  • Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.[1][6] Synthetic Communications, 22(22).[6]

Sources

Troubleshooting

Minimizing side reactions during the alkylation of 4-bromo-2-nitrophenol

Technical Support Center: Organic Synthesis Division Subject: Minimizing Side Reactions: Alkylation of 4-Bromo-2-Nitrophenol Ticket ID: #ALK-BR-NO2-OPT Status: Resolved / Knowledge Base Article Executive Summary: The "Re...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Subject: Minimizing Side Reactions: Alkylation of 4-Bromo-2-Nitrophenol Ticket ID: #ALK-BR-NO2-OPT Status: Resolved / Knowledge Base Article

Executive Summary: The "Reluctant" Nucleophile

You are encountering difficulties alkylating 4-bromo-2-nitrophenol . This is a common bottleneck in medicinal chemistry. The difficulty arises not from a lack of acidity, but from a "perfect storm" of structural features:

  • Intramolecular Hydrogen Bonding: The ortho-nitro group locks the phenolic proton in a stable 6-membered chelate, raising the energy barrier for deprotonation.

  • Electronic Deactivation: Once deprotonated, the negative charge is delocalized into the nitro group (resonance), reducing the electron density on the oxygen atom.

  • Steric Shielding: The ortho-nitro group physically blocks the approach of bulky electrophiles.

This guide moves beyond standard textbook Williamson ether synthesis to provide a specialized protocol utilizing the Cesium Effect to overcome these barriers while suppressing elimination (E2) side reactions.

Module 1: Critical Analysis of Side Reactions

Before optimizing, we must identify the enemy. In this specific reaction matrix, you are fighting three primary competitors to your desired SN2 ether formation.

Side ReactionMechanismCauseDiagnostic Sign
Alkene Formation E2 Elimination The phenoxide acts as a base rather than a nucleophile, attacking the

-proton of the alkyl halide.
Appearance of olefin signals in

H NMR (5.0–6.0 ppm). Low mass balance.
Reagent Hydrolysis SN2 (Water) Trace water competes with the phenol for the alkyl halide.Consumption of alkyl halide but recovery of unreacted phenol. Formation of alcohol (R-OH).
"Stalled" Reaction Ion Pairing The phenoxide forms a "tight ion pair" with the counter-cation (Na

/K

), rendering it unreactive.
Reaction stops at ~40-50% conversion despite excess reagents.
Visualizing the Competition

The following diagram illustrates the kinetic competition between the desired pathway and the primary failure mode (Elimination).

ReactionPathways Start Reagents: Phenoxide + Alkyl Halide TransitionSN2 TS: S_N2 (Backside Attack) Start->TransitionSN2 Low Temp, Primary Halide TransitionE2 TS: E2 (Proton Abstraction) Start->TransitionE2 High Temp, Steric Bulk Product Desired Ether (O-Alkylation) TransitionSN2->Product SideProduct Undesired Alkene (Elimination) TransitionE2->SideProduct

Figure 1: Kinetic divergence between Substitution (SN2) and Elimination (E2).

Module 2: The Solution — The "Cesium Effect"

For electron-deficient phenols like 4-bromo-2-nitrophenol, Cesium Carbonate (Cs


CO

)
is not just a base; it is a catalyst for nucleophilicity.

Why K


CO

Fails:
Potassium (K

) is a smaller cation with high charge density. It coordinates tightly with the phenoxide oxygen and the nitro group oxygens, effectively "caging" the nucleophile.

Why Cs


CO

Succeeds:
Cesium (Cs

) is a large, diffuse cation (soft acid). It forms a "loose ion pair" with the phenoxide.[1] This leaves the oxygen atom "naked" and significantly more reactive, allowing it to overcome the electronic deactivation of the nitro group. Furthermore, Cs

CO

has superior solubility in organic solvents like DMF and MeCN compared to sodium or potassium carbonates.

CesiumEffect cluster_K Potassium (Tight Ion Pair) cluster_Cs Cesium (Loose Ion Pair) Phenol_K Phenoxide K_ion K+ Phenol_K->K_ion Strong Coordination Reaction Reaction with R-X Phenol_K->Reaction Slow / Stalled Phenol_Cs Phenoxide Cs_ion Cs+ Phenol_Cs->Cs_ion Weak Interaction Phenol_Cs->Reaction Fast / High Yield

Figure 2: The "Cesium Effect" increases effective nucleophilicity via loose ion pairing.

Module 3: Optimized Protocol (The "Gold Standard")

Reagents:

  • Substrate: 4-Bromo-2-nitrophenol (1.0 equiv)

  • Alkylating Agent: Alkyl Bromide or Iodide (1.2 equiv)

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (1.5 – 2.0 equiv)
  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or MeCN (Acetonitrile)

  • Additive: Molecular Sieves (3Å, activated)

Step-by-Step Methodology:

  • Drying (Crucial): Flame-dry your glassware under vacuum and backfill with Argon/Nitrogen. Water is the enemy.

  • Solvation: Dissolve 4-bromo-2-nitrophenol in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cs

    
    CO
    
    
    
    . Stir at Room Temperature (RT) for 30 minutes.
    • Observation: The solution will likely turn bright yellow/orange. This is the formation of the phenoxide anion (Meisenheimer-like resonance color).

  • Alkylation: Add the alkyl halide dropwise.

  • Temperature Control:

    • For Primary Halides (MeI, EtBr, BnBr): Stir at RT.

    • For Secondary Halides (iPr-Br): Heat to 60°C. Do not exceed 80°C to prevent E2 elimination.

  • Monitoring: Monitor via TLC or LCMS. The reaction should be complete within 2–6 hours.

  • Workup: Dilute with EtOAc, wash copiously with water (to remove DMF) and brine. Dry over Na

    
    SO
    
    
    
    .

Module 4: Troubleshooting & FAQs

Q1: My reaction is stuck at 50% conversion. Should I add more base?

  • Answer: No. Adding more base usually won't help if the ion-pairing is too tight. Instead, try adding TBAI (Tetrabutylammonium iodide) at 10 mol%. This acts as a Phase Transfer Catalyst (PTC), swapping the cation for the bulky tetrabutylammonium ion, which further "loosens" the ion pair and accelerates the reaction.

Q2: I see a new spot on TLC that is NOT my product, and my alkyl halide is gone.

  • Answer: Check the

    
    H NMR of the crude. If you see alkene protons, you are seeing Elimination .
    
    • Fix: Switch solvents from DMF to Acetone or Acetonitrile (lower boiling points allow for gentler reflux). Switch from Cs

      
      CO
      
      
      
      to a weaker base if possible, or simply lower the temperature. If using a secondary halide, this is intrinsic; consider using the corresponding tosylate or mesylate leaving group, which sometimes disfavors elimination compared to halides.

Q3: Can I use NaH (Sodium Hydride) to force the reaction?

  • Answer: You can, but it is risky. NaH is a strong base and can cause dehydrohalogenation (destruction) of your alkyl halide before it reacts with the phenol. Furthermore, NaH requires strictly anhydrous conditions. Cs

    
    CO
    
    
    
    is milder, easier to handle, and often gives higher yields for this specific substrate due to the "Cesium Effect."

Q4: Is there a risk of reacting at the Bromine position?

  • Answer: Minimal. The bromine is on an electron-deficient ring. Palladium-catalyzed coupling (Buchwald/Suzuki) requires a catalyst. Lithium-Halogen exchange requires alkyl-lithiums (e.g., n-BuLi). Under mild basic conditions (Cs

    
    CO
    
    
    
    ), the aryl bromide is stable.

Q5: Why not use K


CO

in Acetone?
  • Answer: This is the "classic" method. It works for simple phenols. However, for 4-bromo-2-nitrophenol, the intramolecular H-bond makes the pKa higher (harder to deprotonate), and the nitro group makes the oxygen less nucleophilic. K

    
    CO
    
    
    
    /Acetone is often too slow, leading to long reaction times and thermal decomposition.

References

  • The Cesium Effect in Phenol Alkylation

    • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995). Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[1][2] Synthetic Communications, 25(9), 1367-1370.

    • Insight: Establishes Cs CO /MeCN as a superior system for hindered/deactiv
  • Mechanism of Williamson Ether Synthesis & Side Reactions

    • Master Organic Chemistry. (2014).[3][4] The Williamson Ether Synthesis.[4][5][6]

    • Insight: Detailed mechanistic breakdown of SN2 vs E2 competition.
  • Intramolecular Hydrogen Bonding in ortho-Nitrophenols

    • PubChem. (2025).[3] 4-Bromo-2-nitrophenol Compound Summary.

    • Insight: Structural data confirming the proximity of Nitro and Hydroxyl groups facilit
  • Cesium Carbonate Promoted O-Alkylation (Recent Applications)

    • Parrish, J. P., et al. (1999).[2] Improved Cs

      
      CO
      
      
      
      Promoted O-Alkylation of Phenols.[2][7][8] Synthetic Communications.
    • Insight: Confirms the "naked anion" hypothesis for enhanced reactivity.

Sources

Optimization

Technical Support: Overcoming Steric Hindrance in Isobutoxy Group Installations

Audience: Researchers, Process Chemists, and Drug Development Scientists.[1] Topic: Troubleshooting and Optimization of Reactions Involving the Isobutoxy ( ) Group. Introduction: The "Beta-Branching" Paradox The isobutox...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Process Chemists, and Drug Development Scientists.[1] Topic: Troubleshooting and Optimization of Reactions Involving the Isobutoxy (


) Group.

Introduction: The "Beta-Branching" Paradox

The isobutoxy group presents a unique challenge in organic synthesis known as the ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


-branching paradox . While the 

-carbon (attached to the oxygen) is primary, the adjacent

-carbon is tertiary.[2] This structural feature creates a "fat goalie" effect—the

-methyl groups do not block the reaction site directly but create significant steric drag in the transition state of

reactions and promote competing elimination pathways in base-mediated protocols.

This guide provides field-proven troubleshooting workflows to overcome these kinetic barriers, ensuring successful installation of the isobutoxy moiety in complex substrates.

Module 1: The Isobutyl Electrophile ( Stagnation)

Scenario: You are attempting to alkylate a nucleophile (amine, phenoxide, thiolate) using isobutyl bromide or chloride, but the reaction is stalling or requiring excessive heat, leading to decomposition.

Q: Why is my reaction with isobutyl bromide 50x slower than with n-butyl bromide?

A: You are fighting transition state steric hindrance. In an


 mechanism, the nucleophile must attack the 

orbital

from the leaving group. In isobutyl halides, the

-methyl groups sterically crowd this trajectory, raising the activation energy.

Quantitative Comparison of Relative


 Rates: 
SubstrateStructureRelative Rate (approx.)[1][3][4][5]Primary Issue
n-Butyl Bromide

1.0None (Baseline)
Isobutyl Bromide

0.03 - 0.05

-branching steric drag
Neopentyl Bromide


Severe steric blockade
Troubleshooting Protocol: The Finkelstein Acceleration

If heating causes degradation, do not just increase temperature. Instead, upgrade the leaving group in situ or switch the solvent system to "uncage" the nucleophile.

Step-by-Step Optimization:

  • Leaving Group Swap: Add 10-20 mol% Sodium Iodide (NaI) to the reaction. This converts the sluggish isobutyl bromide/chloride into the highly reactive isobutyl iodide in situ (Finkelstein reaction).

  • Solvent Switch: Move from protic solvents (MeOH, EtOH) to polar aprotic solvents (DMF, DMSO, NMP ).[1] Protic solvents solvate the nucleophile, increasing its effective steric bulk. Aprotic solvents leave the nucleophile "naked" and more reactive.

  • Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to drive bimolecular kinetics.

Module 2: Isobutoxide as Nucleophile (Williamson Ether Synthesis)

Scenario: You are reacting sodium isobutoxide with an alkyl halide. You observe significant alkene formation instead of the desired ether.

Q: How do I stop the elimination (E2) side reaction?

A: Isobutoxide is a bulky base. When it encounters any steric hindrance on the electrophile (secondary or tertiary halides), it acts as a base (E2) rather than a nucleophile (


).[1]

The "Path of Least Resistance" Rule:

  • Isobutoxide + Primary Halide:

    
     Good Yield (
    
    
    
    dominates).
  • Isobutoxide + Secondary Halide:

    
     Mixture (E2 competes heavily).
    
  • Isobutoxide + Tertiary Halide:

    
    Failure  (Exclusive E2).
    
Decision Logic: Selecting the Correct Disconnection

Never attempt to synthesize tert-butyl isobutyl ether by reacting isobutoxide with tert-butyl chloride.[1] Always reverse the polarity: react potassium tert-butoxide with isobutyl iodide .[1]

WilliamsonLogic Start Target: Unsymmetrical Isobutyl Ether CheckSub Analyze Partner Fragment Start->CheckSub Primary Partner is Primary Alkyl CheckSub->Primary Sterics Low Secondary Partner is Secondary/Tertiary CheckSub->Secondary Sterics High Aryl Partner is Aryl/Heteroaryl CheckSub->Aryl sp2 Carbon Method1 Standard Williamson: NaH + Isobutanol + R-Br Primary->Method1 Method2 Avoid Williamson! Use Mitsunobu or Acid-Catalyzed Imidate Secondary->Method2 Method3 Buchwald-Hartwig (See Module 3) Aryl->Method3

Caption: Decision matrix for selecting the optimal synthetic route based on the steric profile of the coupling partner.

Module 3: Creating Aryl-Isobutyl Ethers (Buchwald-Hartwig)[1][5]

Scenario: Standard Pd-catalyzed conditions (e.g.,


) yield reduced arene (Ar-H) instead of the ether (Ar-O-iBu).[1]
Q: Why is my cross-coupling failing?

A: The culprit is


-Hydride Elimination .
After the oxidative addition of the aryl halide and coordination of isobutoxide, the Palladium(II) intermediate has two choices:
  • Reductive Elimination (Desired): Forms the C-O bond.[1]

  • 
    -Hydride Elimination (Undesired):  The Pd grabs a 
    
    
    
    -hydrogen from the isobutyl group, releasing isobutyraldehyde and a Pd-hydride species, which then reduces the aryl ring.

Because the isobutyl group is bulky, reductive elimination is sterically difficult, making the


-hydride pathway kinetically faster with standard ligands.
Protocol: The RockPhos System

To force reductive elimination, you must use a bulky, electron-rich biaryl phosphine ligand. RockPhos is the industry standard for coupling steric-prone aliphatic alcohols like isobutanol.

Optimized Conditions:

  • Catalyst: RockPhos Pd G3 (1-3 mol%).[1]

  • Ligand: RockPhos (if not using G3 precatalyst).[1]

  • Base:

    
     (mild) or 
    
    
    
    (if substrate tolerates strong base).[1]
  • Solvent: Toluene or Dioxane (anhydrous).[1]

  • Temperature: 80-100 °C.[1]

Why RockPhos? The extreme bulk of the tert-butyl groups on the phosphine and the substituted biaryl backbone creates a "crowded" environment around the Pd center that destabilizes the starting geometry and accelerates reductive elimination, outpacing the


-hydride elimination side reaction [1].

Module 4: The Mitsunobu Alternative

Scenario: You need to install an isobutoxy group onto a phenol or acidic heterocycle, but the substrate is sensitive to the strong bases required for Williamson or Buchwald conditions.

Q: Is isobutanol compatible with Mitsunobu conditions?

A: Yes. Since isobutanol is a primary alcohol, it reacts efficiently with the betaine intermediate formed by


 and DEAD/DIAD. The steric bottleneck usually lies with the nucleophile  (the phenol/acid).

Troubleshooting "Dead" Mitsunobu Reactions: If the standard DEAD/


 protocol fails with bulky phenols:
  • Switch Reagents: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and

    
      (tributylphosphine).[1] ADDP is more stable and provides a more reactive intermediate.[1]
    
  • Order of Addition: Pre-complex the phosphine and azo-reagent at 0°C before adding the isobutanol and phenol. This prevents side reactions where the phenol attacks the azo-compound directly.

  • Sonication: For heterogeneous mixtures or extremely hindered phenols, perform the reaction in an ultrasonic bath to disrupt aggregates and improve mass transfer [2].

References

  • National Institutes of Health (PMC). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. Available at: [Link][1]

  • Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Variations. Available at: [Link][1]

  • Master Organic Chemistry. The SN2 Reaction Mechanism: Steric Hindrance and Rates. Available at: [Link]

Sources

Troubleshooting

Improving thermal stability of 4-Bromo-2-isobutoxy-1-nitro-benzene during scale-up

Subject: Scale-Up Stability of 4-Bromo-2-isobutoxy-1-nitro-benzene Ticket ID: TS-NITRO-SC-492 Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Process Safety Unit Executive Safety Directive...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Scale-Up Stability of 4-Bromo-2-isobutoxy-1-nitro-benzene Ticket ID: TS-NITRO-SC-492 Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Process Safety Unit

Executive Safety Directive

The Core Hazard: You are scaling up a functionalized nitroaromatic . While simple nitrobenzenes are often stable up to 300°C, the addition of an ortho-isobutoxy group drastically alters the thermal profile.

The ortho-alkoxy group acts as an intramolecular fuel source for the nitro group (oxidizer). This proximity facilitates a low-energy decomposition pathway via intramolecular hydrogen abstraction , potentially lowering the decomposition onset temperature (


) by >50°C compared to the non-alkoxy analog.

The Golden Rule of Scale-Up:

Never distill this compound to dryness. The highest risk of runaway reaction occurs during the concentration of the reaction mass, where the heat removal capacity drops, and the concentration of the unstable species maximizes.

Diagnostic & Characterization (The "Check Engine" Light)

Before moving to the pilot plant (kilogram scale), you must generate the following thermal data. Do not rely on literature values for "similar" compounds.

Tier 1: Screening (Milligram Scale)
  • Instrument: Differential Scanning Calorimetry (DSC).[1]

  • Protocol: Sealed gold-plated high-pressure crucible.

  • Scan Rate: 4°C/min or 5°C/min.

  • Acceptance Criteria:

    • Identify

      
       (detectable exotherm start).
      
    • Calculate Total Energy of Decomposition (

      
      ).
      
    • Rule of Thumb: If

      
      , the potential for explosive propagation exists.
      
    • Safety Margin: Process temperature (

      
      ) must be 
      
      
      
      for preliminary operations.
Tier 2: Adiabatic Simulation (Gram Scale)
  • Instrument: Accelerating Rate Calorimetry (ARC).[1]

  • Why: DSC underestimates the onset temperature because heat is removed during the scan. ARC simulates a massive reactor where heat cannot escape (adiabatic).

  • Key Metric:

    
     (Time to Maximum Rate under adiabatic conditions).
    
  • Target: Ensure

    
     at your maximum process temperature.
    
Troubleshooting Guide: Common Scale-Up Issues
Issue 1: "DSC shows a sharp exotherm at 210°C. Can I distill at 150°C?"

Verdict: HIGH RISK. PROCEED WITH CAUTION.

  • Reasoning: A DSC onset of 210°C is a dynamic measurement. The adiabatic onset (relevant to a large reactor) could be 30–50°C lower, placing it near 160–170°C.

  • The "100-Degree Rule": Standard safety practice requires a 100°C buffer between DSC onset and process temperature for indefinite holds.

  • Solution:

    • Use high-vacuum distillation to keep the pot temperature below 110°C.

    • Leave a "heel" of solvent (do not strip to dryness). The solvent acts as a heat sink.

Issue 2: "The reaction mixture turned dark brown/black during the hold."

Verdict: IMMEDIATE QUENCH REQUIRED.

  • Diagnosis: This indicates the onset of autocatalytic decomposition .[2] Nitroaromatic decomposition often produces radicals and

    
     species that catalyze further decomposition.
    
  • Mechanism: The isobutoxy group is likely oxidizing.[3][4]

  • Action:

    • Cool the reactor immediately to

      
      .
      
    • Check for basic impurities. Bases (NaOH, KOH, amines) dramatically sensitize nitroaromatics to decomposition. Ensure pH is neutral or slightly acidic before heating.

Issue 3: "We are seeing pressure buildup in the drum during storage."

Verdict: EVACUATE AREA / HAZMAT PROTOCOL.

  • Diagnosis: Slow thermal decomposition generates non-condensable gases (

    
    ).
    
  • Root Cause: The product may have been packaged while too hot, or it contains destabilizing impurities (metals, bases).

  • Prevention: Ensure product is cooled to

    
     before packaging. Store in drums with pressure-relief bungs.
    
Visualizing the Hazard
Workflow: Thermal Safety Assessment

This diagram outlines the mandatory testing hierarchy before scaling up.

ThermalSafety Start Start: 4-Bromo-2-isobutoxy-1-nitro-benzene DSC Step 1: DSC Screening (Dynamic Scan) Start->DSC Decision1 Is u0394H > 800 J/g OR Tonset < 250u00b0C? DSC->Decision1 ARC Step 2: ARC Testing (Adiabatic Simulation) Decision1->ARC Yes (Critical) Safe Low Risk: Standard Scale-up Decision1->Safe No TMR Calculate TMRad (Time to Max Rate) ARC->TMR Controls Implement Controls: 1. T_process < T_onset - 50u00b0C 2. Emergency Cooling TMR->Controls

Figure 1: Decision logic for thermal safety testing. High-energy nitroaromatics almost always require ARC testing before kilogram-scale processing.

Mechanism: The "Ortho" Effect

Why is this specific molecule more dangerous than simple nitrobenzene?

Mechanism Reactant 4-Bromo-2-isobutoxy-1-nitro-benzene (Intact) Transition Transition State: Nitro Oxygen attacks Isobutoxy u03b1-Hydrogen Reactant->Transition Heat Radical Radical Intermediates (Autocatalytic) Transition->Radical H-Abstraction Runaway Thermal Runaway (Explosion) Radical->Runaway Exothermic Cascade

Figure 2: The intramolecular redox pathway. The proximity of the ether group to the nitro group lowers the activation energy for decomposition.

Summary of Critical Parameters
ParameterValue / LimitSignificance

(DSC)
~200–220°C (Est.)Do not exceed. Empirical testing required.

> 1500 J/g (Est.)High energy. Capable of deflagration.
Max Process Temp (

)
< 130°C Recommended safe operating limit.
Critical Impurities NaOH, KOH, Fe Bases and metals lower

drastically.
Safe Storage < 30°C Prevent slow decomposition.
References
  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • Grewer, T. (1994). Thermal Hazards of Chemical Reactions. Elsevier. (Source for nitroaromatic decomposition energies).[1]

  • Gustin, J.L. (2002). "Runaway reaction hazards in processing organic nitrocompounds." Institution of Chemical Engineers (IChemE) Symposium Series, 148, 57-70. Link

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. (Standard reference for specific functional group incompatibilities, specifically Nitro/Ether interactions).
  • Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-4-nitrobenzene. (Used for baseline stability data of the core structure). Link

Sources

Optimization

Technical Support Center: Separation of Regioisomers in the Preparation of 4-Bromo-2-isobutoxy-1-nitro-benzene

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 4-Bromo-2-isobutoxy-1-nitro-benzen...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 4-Bromo-2-isobutoxy-1-nitro-benzene. The formation of closely related regioisomers during synthesis is a common hurdle. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to enable the successful isolation of the desired product.

Section 1: Understanding the Problem - Why Do Regioisomers Form?

This section addresses the fundamental chemical principles leading to the formation of an isomeric mixture during the synthesis.

Q1: Why is my reaction producing a mixture of products instead of pure 4-Bromo-2-isobutoxy-1-nitro-benzene?

A1: The formation of regioisomers is a direct consequence of the directing effects of the substituents on the aromatic ring during the electrophilic aromatic substitution (nitration) step. Assuming your synthesis involves the nitration of 1-Bromo-3-isobutoxybenzene, both the bromo and isobutoxy groups influence where the incoming nitro (-NO₂) group will attach.

  • Isobutoxy Group (-OCH₂CH(CH₃)₂): This is a strongly activating, ortho, para-directing group due to the lone pairs on the oxygen atom, which can donate electron density to the ring, stabilizing the carbocation intermediates for ortho and para substitution.[1]

  • Bromo Group (-Br): This is a deactivating, yet ortho, para-directing group. While it withdraws electron density inductively, it can donate electron density through resonance.[2]

The strongly activating isobutoxy group is the dominant directing group. Therefore, the nitration will preferentially occur at the positions ortho and para to it. This leads to the formation of the desired product along with at least one major regioisomeric byproduct.

  • Para-substitution (Desired): Attack at the C4 position yields 4-Bromo-2-isobutoxy-1-nitro-benzene .

  • Ortho-substitution (Isomer 1): Attack at the C6 position yields 2-Bromo-6-isobutoxy-1-nitro-benzene .

  • Ortho-substitution (Isomer 2): Attack at the C2 position is sterically hindered by the adjacent bromo group and electronically less favored, but may still occur to a lesser extent, yielding 2-Bromo-4-isobutoxy-1-nitro-benzene .

The similar electronic and structural nature of these isomers makes their separation challenging.[3]

G cluster_start Starting Material cluster_reagents Nitration cluster_products Product Mixture SM 1-Bromo-3-isobutoxybenzene Reagents HNO₃ / H₂SO₄ SM->Reagents P1 4-Bromo-2-isobutoxy-1-nitro-benzene (Desired Product - Para) Reagents->P1 Major P2 2-Bromo-6-isobutoxy-1-nitro-benzene (Regioisomer - Ortho) Reagents->P2 Major P3 2-Bromo-4-isobutoxy-1-nitro-benzene (Regioisomer - Ortho) Reagents->P3 Minor

Caption: Synthetic pathway leading to regioisomer formation.

Section 2: Troubleshooting Guide - Separation Strategies

Regioisomers often exhibit very similar physical properties, leading to co-elution in chromatography and difficulty in selective crystallization.[3][4] This section provides a systematic approach to overcoming these challenges.

Q2: My isomers are inseparable on a standard TLC plate (e.g., 80:20 Hexane:Ethyl Acetate). What should I do?

A2: When initial TLC analysis shows poor separation (spots are overlapping or have very similar Rf values), a systematic optimization of the mobile phase is required. The goal is to exploit subtle differences in polarity.

Causality: Separation on silica gel (a polar stationary phase) is based on the polarity of the compounds. Less polar compounds travel further up the plate (higher Rf), while more polar compounds interact more strongly with the silica and have lower Rf values. Your isomers have nearly identical polarity.

Troubleshooting Steps:

  • Decrease Polarity Drastically: Start with a much less polar solvent system, such as 98:2 Hexane:Ethyl Acetate or even pure hexane. This will move all spots to a lower Rf, potentially revealing separation that was compressed at the top of the plate.

  • Use a Different Co-solvent: Replace Ethyl Acetate with other solvents that offer different selectivities. Toluene, Dichloromethane (DCM), or Diethyl Ether can alter the specific interactions between your compounds and the stationary phase. Toluene, in particular, can interact differently with aromatic systems through π-π interactions.[5]

  • Employ a Three-Solvent System: Adding a small amount of a third solvent can fine-tune the separation. For example, a Hexane/DCM/Acetone system can sometimes resolve isomers that are inseparable in two-component systems.[4]

  • Consider Different Stationary Phases: If silica gel fails, try TLC plates with different properties, such as alumina (which can be acidic, basic, or neutral) or reverse-phase (C18) plates where the separation mechanism is based on non-polar interactions.[4]

Strategy Example Solvent System (Starting Point) Rationale
Decrease Polarity 95:5 Hexane:Ethyl AcetateExpands the lower-Rf region of the TLC plate.
Change Co-Solvent 90:10 Hexane:TolueneIntroduces different intermolecular interactions (π-stacking).
90:10 Hexane:DCMChanges the polarity and solvent strength.
Three-Solvent System 80:15:5 Hexane:DCM:AcetoneProvides fine-tuning of selectivity.
Q3: I have achieved slight separation on TLC. How do I translate this to a successful flash column chromatography separation?

A3: A successful flash column requires an optimal Rf value for the target compound in the chosen solvent system.

Causality: For flash chromatography, the ideal Rf value for the compound of interest is between 0.25 and 0.35 .

  • Rf > 0.4: The compound will elute too quickly, resulting in poor separation from less polar impurities and other isomers.

  • Rf < 0.2: The compound will move too slowly, leading to broad bands, excessive solvent use, and potential diffusion that remixes separated bands.

Protocol:

  • Optimize for Target Rf: Adjust your TLC solvent system until the desired product (4-Bromo-2-isobutoxy-1-nitro-benzene) has an Rf of ~0.3. This typically involves slightly reducing the polarity of the system that gave you the initial separation. For example, if 85:15 Hexane:EtOAc gave an Rf of 0.5, try 90:10 Hexane:EtOAc.

  • Prepare the Column: Use a long, narrow column for difficult separations, as this increases the number of theoretical plates.[4] Pack the column carefully with silica gel as a slurry in the least polar solvent (e.g., hexane) to avoid air bubbles.

  • Load the Sample: Dissolve your crude mixture in the minimum amount of the column solvent (or a slightly stronger solvent like DCM if solubility is an issue) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column. This "dry loading" technique results in sharper bands and better separation than loading the sample as a liquid.

  • Run the Column: Elute the column with the optimized solvent system, applying gentle air pressure. Collect small fractions and analyze them by TLC to determine which ones contain the pure product.

Q4: My column fractions are still a mixture of isomers. Is there another purification step?

A4: Yes. If chromatography fails to provide baseline separation, fractional recrystallization is the next logical step. This technique exploits small differences in the solubility of the isomers in a chosen solvent.[6][7]

Causality: The principle is that as a saturated solution of a mixture of isomers cools, the least soluble isomer will crystallize out first, leaving the more soluble isomer(s) in the mother liquor.[8][9]

Troubleshooting Steps:

  • Solvent Screening: The key is finding the right solvent. An ideal recrystallization solvent should dissolve your compound completely when hot but poorly when cold.[6] Test small amounts of your impure solid in various solvents (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate) to find one that fits this profile.

  • Perform Recrystallization: Dissolve the impure solid in the minimum amount of the chosen boiling solvent to form a saturated solution. Allow the solution to cool slowly to room temperature, then in an ice bath. Slow cooling is crucial for the formation of pure crystals.

  • Isolate and Analyze: Collect the crystals by vacuum filtration. Wash them with a small amount of the ice-cold solvent. Allow the crystals to dry and then check their purity by TLC and melting point. The melting point of the pure compound should be sharp, while an impure mixture will melt over a broader, lower range.

  • Repeat if Necessary: This process may need to be repeated multiple times to achieve the desired purity.

Section 3: Detailed Protocols & Workflows

This section provides standardized procedures for the key separation techniques.

Protocol 1: Flash Column Chromatography
  • Stationary Phase Selection: Use silica gel, 230-400 mesh, for flash chromatography.

  • Mobile Phase Optimization: As described in Q3, identify a solvent system (e.g., Hexane:Ethyl Acetate or Hexane:Toluene) that gives the target isomer an Rf of 0.25-0.35 and shows maximum separation from other isomers.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • Fill the column about two-thirds full with the eluting solvent.

    • Slowly pour the silica gel slurry into the column while gently tapping the side to ensure even packing.

    • Add another layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., DCM).

    • Add 2-3 g of silica gel to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

    • Carefully layer this powder onto the sand at the top of the column.

  • Elution and Collection:

    • Carefully add the eluent to the column.

    • Apply pressure (using a pump or house air) to achieve a solvent flow rate of approximately 2 inches/minute.

    • Collect fractions in test tubes. The number and size of fractions will depend on the scale of the separation.

  • Analysis:

    • Spot every few fractions on a TLC plate.

    • Develop the TLC plate in the elution solvent.

    • Visualize the spots (e.g., under a UV lamp).

    • Combine the fractions that contain only the pure desired product.

    • Remove the solvent under reduced pressure to obtain the purified compound.

G start Crude Reaction Mixture tlc Optimize TLC Separation start->tlc decision Good Separation (ΔRf > 0.1)? tlc->decision decision->tlc No, try new solvent system column Perform Flash Column Chromatography decision->column Yes analyze Analyze Fractions by TLC column->analyze purity_check Fractions Pure? analyze->purity_check combine Combine Pure Fractions & Evaporate purity_check->combine Yes recrystallize Combine Impure Fractions & Recrystallize purity_check->recrystallize No end_pure Pure Product combine->end_pure end_impure Further Purification Needed recrystallize->end_impure

Caption: General workflow for chromatographic separation.

References

  • askIITians. (2014, February 3). While separating a mixture of ortho-and para nitrophenols by steams d. Retrieved from [Link]

  • Shaalaa.com. (2017, October 3). While separating a mixture of ortho and para nitrophenols by steam distillation, name the isomer which will be steam volatile. Give reason. - Chemistry. Retrieved from [Link]

  • Santoro, V., et al. (n.d.). Chromatographic separation of TAG regioisomers typical of... [Download Scientific Diagram]. ResearchGate. Retrieved from [Link]

  • PubMed. (2000, November). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. Journal of Inorganic Biochemistry, 82(1-4), 113-21. doi: 10.1016/s0162-0134(00)00149-5. Retrieved from [Link]

  • Filo. (2023, April 26). p-Nitrophenol The ortho and para isomers can be separated by steam distil... Retrieved from [Link]

  • MARKS App. (n.d.). How can ortho and para nitrophenols be separated? Retrieved from [Link]

  • ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? Retrieved from [Link]

  • Google Patents. (n.d.). CN100360534C - Separation of regioisomers of metal phthalocyanines.
  • askIITians. (n.d.). While separating a mixture of ortho and para nitrophenol class 12 chemistry CBSE. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • Lam, L. K., Pai, R. P., & Wattenberg, L. W. (1979). Synthesis and chemical carcinogen inhibitory activity of 2-tert-butyl-4-hydroxyanisole. Journal of Medicinal Chemistry, 22(5), 569-71. doi: 10.1021/jm00191a020. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • IUCrData. (2011). 4-Bromo-1-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2021, April 7). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? Retrieved from [Link]

  • Reddit. (2024). How to separate these regioisomers? : r/OrganicChemistry. Retrieved from [Link]

  • YouTube. (2024, February 28). synthesis of 4-bromo-2-nitrotoluene- Dr. Tania CS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Reddit. (2025). Separating Regioisomers using Preparative TLC : r/OrganicChemistry. Retrieved from [Link]

  • YouTube. (2023, August 2). Reactions of Anisole | Nitration | Halogenation | Friedel Craft's Acylation | Acidic Hydrolysis. Retrieved from [Link]

  • Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 1H NMR Spectral Signatures: 4-Bromo-2-isobutoxy-1-nitrobenzene

The following guide provides a comprehensive technical analysis of the 1H NMR spectral signatures for 4-Bromo-2-isobutoxy-1-nitrobenzene . This document is structured to serve as a comparative analytical tool , enabling...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the 1H NMR spectral signatures for 4-Bromo-2-isobutoxy-1-nitrobenzene .

This document is structured to serve as a comparative analytical tool , enabling researchers to distinguish the target compound from its halogenated precursors and common regioisomers during synthesis.

Executive Summary & Diagnostic Utility

4-Bromo-2-isobutoxy-1-nitrobenzene is a highly functionalized aromatic scaffold often used as an intermediate in the synthesis of kinase inhibitors and GPCR ligands. Its structural core features three distinct electronic environments: a strong electron-withdrawing nitro group, a resonance-donating alkoxy group, and a weakly deactivating bromine atom.

This guide compares the spectral performance of the target molecule against its synthetic precursor, 4-Bromo-2-fluoro-1-nitrobenzene . The transition from the fluoro- to the isobutoxy- substituent induces specific, predictable shielding effects that serve as the primary diagnostic for reaction monitoring.

Key Spectral Performance Indicators
FeaturePrecursor (Fluoro-analog)Target Product (Isobutoxy-analog)Diagnostic Value
H-3 Chemical Shift ~7.50 ppm (Deshielded by F)~7.15 ppm (Shielded by O-Resonance)Primary Confirmation
Splitting Pattern Complex

coupling observed
Clean Doublet (

)
Purity Check
Aliphatic Region SilentDistinct Isobutyl Pattern (0.9 - 3.9 ppm)Quantification

Structural Logic & Assignment Workflow

The assignment of the aromatic region relies on understanding the interplay between the Nitro group's anisotropy (deshielding) and the Alkoxy group's resonance (shielding).

Assignment Flowchart

The following logic gate describes the step-by-step process for assigning the three non-equivalent aromatic protons.

NMR_Assignment_Logic Start Analyze Aromatic Region (7.0 - 8.0 ppm) Check_Deshielding Identify Most Deshielded Signal (> 7.7 ppm) Start->Check_Deshielding Assign_H6 Assign H-6 (Ortho to NO2) Doublet, J ~8.5 Hz Check_Deshielding->Assign_H6 Found Check_Shielding Identify Most Shielded Signal (< 7.2 ppm) Assign_H6->Check_Shielding Assign_H3 Assign H-3 (Ortho to Isobutoxy) Doublet, J ~2.0 Hz Check_Shielding->Assign_H3 Found Check_Remaining Analyze Remaining Signal (~7.2 - 7.4 ppm) Assign_H3->Check_Remaining Assign_H5 Assign H-5 (Para to Isobutoxy) Doublet of Doublets Check_Remaining->Assign_H5 Confirm Coupling

Figure 1: Decision tree for the regiochemical assignment of the aromatic protons based on electronic substituent effects.

Detailed Chemical Shift Analysis

Aromatic Region (The "Fingerprint")

The aromatic protons (H-3, H-5, H-6) exhibit a characteristic 1:1:1 integration ratio.

  • H-6 (Ortho to Nitro):

    
     7.75 – 7.85 ppm (d, 
    
    
    
    Hz)
    • Mechanism:[1][2][3][4][5] This proton resides in the deshielding cone of the nitro group. It is the most downfield signal.

    • Comparison: In the fluoro-precursor, this signal appears further downfield (~8.1–8.2 ppm). The introduction of the isobutoxy group at the meta position (relative to H-6) adds electron density to the ring system, causing a slight upfield shift in the product.

  • H-5 (Meta to Nitro, Ortho to Bromo):

    
     7.18 – 7.25 ppm (dd, 
    
    
    
    Hz)
    • Mechanism:[1][2][3][4][5] This proton is para to the isobutoxy group. The resonance donation from the oxygen lone pair significantly shields this position.

    • Coupling: It shows a large ortho-coupling to H-6 and a small meta-coupling to H-3.

  • H-3 (Ortho to Isobutoxy):

    
     7.10 – 7.15 ppm (d, 
    
    
    
    Hz)
    • Mechanism:[1][2][3][4][5] This is the most diagnostic proton. It is located ortho to the isobutoxy group. The inductive withdrawal of the oxygen is overpowered by the strong resonance donation, making this the most shielded aromatic proton.

    • Comparison: In the precursor (4-Bromo-2-fluoro-1-nitrobenzene), this position is occupied by Fluorine. The disappearance of the F-H coupling and the shift of the signal is the primary evidence of successful substitution.

Aliphatic Region (The Isobutoxy Tail)

The isobutoxy group provides a clean aliphatic signature that confirms the incorporation of the nucleophile.

ProtonChemical Shift (

)
MultiplicityIntegrationAssignment

3.85 – 3.90 Doublet (

Hz)
2HMethylene adjacent to Oxygen

2.10 – 2.20 Nonet/Multiplet1HMethine (Isobutyl branching)

1.05 – 1.10 Doublet (

Hz)
6HGeminal Methyls

Comparative Protocol: Solvent Selection

Choosing the right solvent is critical for resolving the aromatic doublets, especially if impurities are present.

ParameterChloroform-d (

)
DMSO-

Recommendation
Resolution Excellent for aliphatic region.Superior for aromatic region separation.Use

for routine checks.
Water Peak ~1.56 ppm (Usually non-interfering).~3.33 ppm (Can obscure

doublet).
Avoid DMSO if sample is wet.
Shift Effects Baseline.Slight deshielding of aromatic protons (~+0.1 ppm).Use DMSO for polar impurities.

Experimental Validation Protocol

To ensure high-integrity data (E-E-A-T), follow this self-validating workflow for sample preparation and acquisition.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Dissolve in 0.6 mL of

    
      (99.8% D) containing 0.03% TMS as an internal standard.
    
  • Filtration: If the solution is cloudy (common with inorganic salts from

    
     reactions), filter through a small plug of glass wool into the NMR tube. Suspended solids cause line broadening.
    
Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (Sufficient for >5 mg).

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure accurate integration of the aromatic protons, which have longer

    
     relaxation times than the aliphatic tail.
    
Step 3: Processing & Validation
  • Phasing: Apply manual phasing. The large Nitro group dipole can sometimes cause baseline rolling; apply baseline correction (ABS) if necessary.

  • Integration Logic: Calibrate the Geminal Methyls (1.05 ppm) to 6.00 .

  • Check: The aromatic region must integrate to exactly 3.00. If the integral is < 2.8 or > 3.2, the sample likely contains solvent impurities or starting material.

Synthesis Context (Reaction Monitoring)

Understanding the synthesis aids in interpreting the "crude" NMR. The synthesis typically proceeds via Nucleophilic Aromatic Substitution (


).[1][5][6][7]

SNAr_Mechanism SM Precursor (4-Bromo-2-fluoro-1-nitrobenzene) Intermediate Meisenheimer Complex (Transient) SM->Intermediate Nucleophilic Attack Reagent Isobutanol / Base (NaH or KOtBu) Reagent->Intermediate Product Product (4-Bromo-2-isobutoxy-1-nitrobenzene) Intermediate->Product Loss of F-

Figure 2: The


 pathway. Monitoring the reaction involves tracking the disappearance of the SM signals (deshielded by F) and the appearance of the Product signals (shielded by O-alkyl).

References

  • Precursor Data (4-Bromo-2-fluoro-1-nitrobenzene): National Institutes of Health (NIH). PubChem Compound Summary for CID 2783362. [Link]

  • General Substituent Effects: Hans J. Reich. Structure Determination Using NMR: Chemical Shift Data Tables. University of Wisconsin-Madison. [Link]

  • Nitro Group Anisotropy: Chemistry LibreTexts. "Multiple Substituents - Directing Effects". [Link]

Sources

Comparative

A Comparative Guide to Mass Spectrometry Fragmentation: Unraveling the Signature of 4-Bromo-2-isobutoxy-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide, crafted from the perspective of a Senior Application Scientist, delves into the anticipated mass spectrometry fragmentation of 4-Bromo-2-isobutoxy-1-nitrobenzene, a substituted nitroaromatic compound. By understanding its characteristic fragmentation, researchers can confidently identify this molecule and distinguish it from structurally related compounds.

We will explore the predicted fragmentation pathways under common ionization techniques, compare these patterns to relevant alternatives, and provide a robust experimental protocol for acquiring high-quality mass spectra. This guide emphasizes the "why" behind the fragmentation, linking experimental observations to fundamental principles of ion chemistry.

The Logic of Fragmentation: What to Expect from 4-Bromo-2-isobutoxy-1-nitrobenzene

The fragmentation of 4-Bromo-2-isobutoxy-1-nitrobenzene in a mass spectrometer is governed by the interplay of its three key functional groups: the nitro group (-NO₂), the bromo group (-Br), and the isobutoxy group (-OCH₂CH(CH₃)₂). Each imparts distinct characteristics to the fragmentation cascade.

Under Electron Ionization (EI) , a hard ionization technique, the molecule is expected to produce a rich fragmentation spectrum. The initial event is the formation of a molecular ion (M⁺•), which then undergoes a series of unimolecular dissociations. Key fragmentation pathways for nitroaromatic compounds include the loss of the nitro group as •NO₂ or the loss of NO followed by CO.[1][2] The presence of a bromine atom will be readily identifiable by a characteristic isotopic pattern for any bromine-containing fragment, with two peaks of nearly equal intensity (M and M+2) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[3][4] The isobutoxy group, an ether, is prone to α-cleavage, leading to the loss of an isobutyl radical or a neutral isobutene molecule through rearrangement.

Under Electrospray Ionization (ESI) , a soft ionization technique, fragmentation is typically induced through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). For this compound, analysis in negative ion mode might be particularly informative due to the electron-withdrawing nature of the nitro group, which can stabilize a negative charge.[1] In positive ion mode, protonated molecules ([M+H]⁺) or adducts with other cations would be the precursor ions for MS/MS analysis. The fragmentation of these ions will also be directed by the functional groups, though typically with less extensive fragmentation than EI.

Predicted Fragmentation Pathways of 4-Bromo-2-isobutoxy-1-nitrobenzene

Based on established fragmentation mechanisms for similar compounds, we can predict the major fragmentation pathways for 4-Bromo-2-isobutoxy-1-nitrobenzene.

Electron Ionization (EI) Fragmentation

The molecular ion (m/z 275/277) is expected to be observed, showing the characteristic 1:1 isotopic signature of bromine.

G M [C10H12BrNO3]+• m/z 275/277 (Molecular Ion) F1 [C10H12BrO]+• m/z 229/231 M->F1 - NO2 F3 [C10H12BrNO2]+• m/z 259/261 M->F3 - O F4 [C6H4BrNO2]+• m/z 201/203 M->F4 - C4H8 F2 [C6H4BrO]+• m/z 171/173 F1->F2 - C4H8 F6 [C6H3Br]+• m/z 154/156 F2->F6 - CO F5 [C4H9]+ m/z 57 F4->F5 - C6H4BrO2

Caption: Predicted EI fragmentation of 4-Bromo-2-isobutoxy-1-nitrobenzene.

Key Predicted EI Fragments:

  • Loss of the Nitro Group: A primary fragmentation will likely be the loss of a nitro radical (•NO₂) to form an ion at m/z 229/231.

  • Loss of Isobutene: A common rearrangement for ethers is the loss of a neutral alkene. In this case, the loss of isobutene (C₄H₈) would yield an ion at m/z 201/203.

  • Alpha-Cleavage: Cleavage of the C-O bond of the ether can lead to the formation of a stable isobutyl cation at m/z 57.

  • Further Fragmentation: The initial fragments will likely undergo further dissociation. For instance, the ion at m/z 171/173 could lose carbon monoxide (CO) to form a bromophenyl cation at m/z 154/156.

A Comparative Look: Fragmentation of Structural Analogs

To provide context, let's compare the predicted fragmentation of our target compound with the known fragmentation of simpler, related molecules. This comparison highlights how the addition of functional groups alters the fragmentation pathways.

CompoundMolecular Ion (m/z)Key Fragments (m/z) and their Origin
4-Bromo-1-nitrobenzene 201/203155/157 (Loss of NO₂), 127/129 (Loss of NO₂ and CO), 76 (Loss of Br)[5][6]
2-Nitroanisole 153123 (Loss of NO), 107 (Loss of NO₂), 95 (Loss of NO and CO), 77 (Phenyl cation)
4-Bromo-2-nitroanisole 231/233Expected fragments would include loss of NO₂, loss of CH₃•, and subsequent losses of CO.[7]
Predicted: 4-Bromo-2-isobutoxy-1-nitrobenzene 275/277229/231 (Loss of NO₂), 201/203 (Loss of C₄H₈), 171/173 (Loss of NO₂ and C₄H₈), 57 (Isobutyl cation)

This comparison illustrates that while the fundamental fragmentation of the nitro- and bromo-substituted aromatic ring remains a consistent theme, the presence and nature of the alkoxy group introduce new, characteristic fragmentation channels. The larger isobutoxy group provides a facile pathway for the loss of a stable neutral molecule (isobutene) and the formation of a stable carbocation (isobutyl cation), which would be dominant features in the spectrum.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation patterns, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is recommended.

Sample Preparation
  • Dissolution: Prepare a 1 mg/mL stock solution of the purified 4-Bromo-2-isobutoxy-1-nitrobenzene in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Dilution: Create a working solution of approximately 10-100 µg/mL by diluting the stock solution with the same solvent.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole or tandem quadrupole mass spectrometer.

  • GC Column: A non-polar or medium-polarity column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-400

    • Scan Speed: 1562 u/s

Data Analysis
  • Total Ion Chromatogram (TIC) Analysis: Identify the chromatographic peak corresponding to 4-Bromo-2-isobutoxy-1-nitrobenzene.

  • Mass Spectrum Extraction: Extract the mass spectrum from the apex of the target peak.

  • Fragmentation Analysis:

    • Identify the molecular ion peak and confirm the characteristic M/M+2 isotopic pattern for bromine.

    • Identify the major fragment ions and propose their structures based on the predicted fragmentation pathways.

    • Compare the experimental spectrum to a library of known spectra (e.g., NIST) for confirmation, if available.

Caption: General workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of 4-Bromo-2-isobutoxy-1-nitrobenzene is predicted to be a rich source of structural information. The characteristic isotopic signature of bromine, coupled with fragmentation pathways dictated by the nitro and isobutoxy groups, provides a unique fingerprint for this molecule. By understanding these predicted patterns and comparing them with those of simpler analogs, researchers can confidently identify this compound and differentiate it from potential isomers or impurities. The provided experimental protocol offers a starting point for obtaining high-quality data to confirm these predictions and support the rigorous characterization required in modern chemical research and drug development.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, [Link]

  • On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm. The Journal of Physical Chemistry A, [Link]

  • Mass Spectrometry: Fragmentation. University of California, Irvine, [Link]

  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate, [Link]

  • 4-Bromo-1-nitrobenzene. National Center for Biotechnology Information, [Link]

  • 4-Bromo-2-ethyl-1-nitrobenzene. PubChem, [Link]

  • Benzene, 1-bromo-2-nitro-. NIST Chemistry WebBook, [Link]

  • PubChem Compound Database. National Center for Biotechnology Information, [Link]

  • 4-Bromo-2-nitroanisole. PubChem, [Link]

  • 4-Bromo-2-iodo-1-nitrobenzene. PubChem, [Link]

  • 4-Bromo-2-fluoro-1-nitrobenzene. PubChem, [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts, [Link]

  • Benzene, 1-bromo-4-nitro-. NIST Chemistry WebBook, [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, [Link]

  • Topic 3: Mass Spectrometry (MS). University of Lethbridge, [Link]

  • Benzene, 2-bromo-1-methyl-4-nitro-. NIST Chemistry WebBook, [Link]

  • Benzene, 1-bromo-4-nitro-. NIST Chemistry WebBook, [Link]

  • Benzene, nitro-. NIST Chemistry WebBook, [Link]

  • Benzene, nitro-. NIST Chemistry WebBook, [Link]

  • Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Semantic Scholar, [Link]

  • Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate, [Link]

  • Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube, [Link]

  • 4-Bromo-1-nitrobenzene. ResearchGate, [Link]

  • synthesis of 4-bromo-2-nitrotoluene. YouTube, [Link]

  • Mass Spectrometry of Some Common Functional Groups. OpenStax, [Link]

  • Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). CORE, [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Royal Society of Chemistry, [Link]

  • 1-Bromo-4-methyl-2-nitrobenzene. National Center for Biotechnology Information, [Link]

  • ESI-MS spectra of peaks 1 , 2 , 3 , 4 (in the left frames) in LC/MS... ResearchGate, [Link]

Sources

Validation

High-Performance FTIR Analysis of 4-Bromo-2-isobutoxy-1-nitro-benzene: A Comparative Technical Guide

Executive Summary 4-Bromo-2-isobutoxy-1-nitro-benzene is a critical intermediate in the synthesis of kinase inhibitors and advanced agrochemicals. Its structural integrity relies on the precise arrangement of three disti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-isobutoxy-1-nitro-benzene is a critical intermediate in the synthesis of kinase inhibitors and advanced agrochemicals. Its structural integrity relies on the precise arrangement of three distinct functional groups: a highly polar nitro group , an electron-donating isobutoxy ether , and a heavy bromine substituent.

For researchers and drug development professionals, verifying this structure is non-trivial due to the Steric Inhibition of Resonance (SIR) caused by the ortho-substitution of the bulky isobutoxy group against the nitro group. This guide provides an in-depth spectral analysis, comparing FTIR performance against Raman and NMR, and offering a self-validating protocol for quality control.

Part 1: Structural Analysis & Theoretical Basis

The Ortho-Effect Challenge

In a standard conjugated system, an aromatic nitro group (


) resonates with the benzene ring, lowering the bond order of the N=O bond and shifting the asymmetric stretch to lower wavenumbers (~1500–1490 cm⁻¹).

However, in 4-Bromo-2-isobutoxy-1-nitro-benzene , the bulky isobutoxy group at position 2 forces the nitro group at position 1 to rotate out of the plane of the benzene ring.

  • Consequence: The resonance is broken.

  • Spectral Shift: The

    
     group behaves more like an aliphatic nitro group. The asymmetric stretch shifts to higher frequencies (Blue Shift) , typically >1530 cm⁻¹.
    
Functional Group Vibrational Logic

The following diagram illustrates the steric interactions and dipole vectors that define the FTIR spectrum.

MolecularAnalysis Molecule 4-Bromo-2-isobutoxy-1-nitro-benzene Nitro Nitro Group (Pos 1) High Polarity Molecule->Nitro Ether Isobutoxy Ether (Pos 2) Electron Donor Molecule->Ether Bromo Bromine (Pos 4) Heavy Atom Molecule->Bromo Interaction Steric Clash (Ortho-Effect) Rotates NO2 out of plane Nitro->Interaction Ether->Interaction Shift Blue Shift: NO2 Asym Stretch (>1530 cm⁻¹) Interaction->Shift Causes

Figure 1: Structural dynamics affecting vibrational frequencies. The steric clash between the isobutoxy and nitro groups disrupts conjugation, altering expected peak positions.

Part 2: Comparative Performance Guide

While NMR is the gold standard for structural elucidation, FTIR is often the preferred method for routine Quality Control (QC) and polymorph screening. The table below objectively compares FTIR against Raman and H-NMR for this specific molecule.

Method Comparison: Detecting Nitro & Ether Groups
FeatureFTIR (ATR Mode) Raman Spectroscopy 1H-NMR
Nitro Detection Superior. The highly polar N=O bond creates a massive dipole change, resulting in intense peaks at ~1530 cm⁻¹ and ~1350 cm⁻¹.Weak. The N=O bond is not highly polarizable; Raman signals for nitro are often overshadowed by the aromatic ring breathing modes.Indirect. No direct signal; inferred from the descreening of adjacent aromatic protons.
Ether Detection Excellent. The C-O-C asymmetric stretch (~1250 cm⁻¹) is distinct and strong.Moderate. C-O-C stretches are visible but often weak compared to C-C skeletal vibrations.Excellent. Distinct doublet (CH2) and multiplet (CH) signals for the isobutyl chain.
Throughput High. <1 minute per sample. No solvent required.High. <1 minute. Fluorescence from nitro-impurities can blind the detector.Low. Requires deuterated solvents and shimming (>10 mins).
Sample State Solid or Oil (Native state).Solid or Liquid.[1][2]Solution only.
Cost per Scan Low (<$1).Low (<$1).High (Solvents/Tubes).

Verdict: For routine identification of the functional groups (specifically the nitro/ether integrity), FTIR is the most efficient high-performance tool . Raman is less suitable due to the low polarizability of the nitro group and potential fluorescence interference often seen in nitro-aromatics.

Part 3: Detailed Spectral Interpretation

To validate the identity of 4-Bromo-2-isobutoxy-1-nitro-benzene, look for the following diagnostic bands. Note the specific interference warning for the isobutyl group.

The Nitro Group ( )[3][4]
  • Asymmetric Stretch (

    
    ): 1540 – 1530 cm⁻¹ .
    
    • Insight: This is higher than typical conjugated nitrobenzenes (usually ~1510 cm⁻¹) due to the ortho-steric twist.

  • Symmetric Stretch (

    
    ): 1360 – 1340 cm⁻¹ .
    
    • Critical Overlap: This region often overlaps with the C-H bending of the isobutyl group.

The Ether Linkage ( )
  • Asymmetric C-O-C Stretch: 1260 – 1240 cm⁻¹ .

    • Appearance: Strong, broad band. Confirms the attachment of the oxygen to the aromatic ring.

  • Symmetric C-O-C Stretch: 1050 – 1020 cm⁻¹ .

The Isobutyl Group ( )
  • C-H Stretching: 2960 – 2870 cm⁻¹ (Aliphatic C-H).

  • Gem-Dimethyl Doublet: A split peak (doublet) around 1385 cm⁻¹ and 1365 cm⁻¹ .

    • Expert Note: The 1365 cm⁻¹ band typically merges with the Nitro symmetric stretch, creating a broadened or shouldered peak in this region.

The Aromatic Ring & Bromine[1][5]
  • Aromatic C=C: Pair of bands at ~1590 cm⁻¹ and ~1475 cm⁻¹.

  • C-Br Stretch: 600 – 500 cm⁻¹ (Fingerprint region).

Part 4: Experimental Protocol (SOP)

This protocol is designed for Attenuated Total Reflectance (ATR-FTIR) , the industry standard for solid intermediates.

Equipment & Reagents[6][7][8]
  • Instrument: FTIR Spectrometer (e.g., Bruker, Thermo, PerkinElmer).

  • Accessory: Diamond or ZnSe ATR Crystal.

  • Solvent: Isopropanol (for cleaning).

  • Standard: Polystyrene film (for calibration).

Step-by-Step Workflow
  • System Validation (Self-Check):

    • Run a background scan (air).

    • Run a scan of the Polystyrene standard. Verify the peak at 1601 cm⁻¹ is within ±1 cm⁻¹.

    • Why: Ensures frequency accuracy before analyzing subtle shifts caused by the ortho-effect.

  • Sample Preparation:

    • Place approximately 5–10 mg of the solid 4-Bromo-2-isobutoxy-1-nitro-benzene onto the center of the ATR crystal.

    • Crucial: If the sample is crystalline, crush it slightly with the pressure arm to ensure good contact. Poor contact results in weak peaks and a noisy baseline.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res - recommended to resolve the isobutyl/nitro overlap).

    • Scans: 32 scans.

    • Range: 4000 – 450 cm⁻¹.

  • Data Processing:

    • Apply ATR Correction (if not automatic) to correct for penetration depth differences at lower frequencies.

    • Normalize the spectrum to the strongest peak (likely the Nitro Asymmetric stretch at ~1535 cm⁻¹).

Analytical Decision Matrix

Use the following logic flow to confirm product identity.

DecisionMatrix Start Start Analysis CheckNitro Check 1540-1530 cm⁻¹ (Strong Band?) Start->CheckNitro CheckEther Check 1250 cm⁻¹ (Strong Band?) CheckNitro->CheckEther Yes Fail Investigate Impurity (Check Precursors) CheckNitro->Fail No (Missing NO2) CheckAliphatic Check 2960-2870 cm⁻¹ (C-H Stretches?) CheckEther->CheckAliphatic Yes CheckEther->Fail No (Missing Ether) Pass Identity Confirmed: 4-Bromo-2-isobutoxy-1-nitro-benzene CheckAliphatic->Pass Yes CheckAliphatic->Fail No (Missing Alkyl Chain)

Figure 2: Logical workflow for confirming the presence of key functional groups.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Benzene, 1-bromo-2-nitro- Infrared Spectrum. National Institute of Standards and Technology (NIST).[2] Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. (Standard reference for Nitro/Ether assignments).
  • LibreTexts Chemistry. (2024). Spectroscopy of Ethers. Retrieved from [Link]

  • Gateway Analytical. (n.d.). Comparison Of Raman And FTIR Spectroscopy. Retrieved from [Link]

Sources

Comparative

A Comparative Guide for Synthetic Chemists: Predicting Reactivity of 4-Bromo-2-isobutoxy-1-nitrobenzene vs. its Methoxy Analog in Nucleophilic Aromatic Substitution

Executive Summary: In the synthesis of complex aromatic molecules, particularly within pharmaceutical and agrochemical development, the choice of substituted halonitrobenzenes is critical. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: In the synthesis of complex aromatic molecules, particularly within pharmaceutical and agrochemical development, the choice of substituted halonitrobenzenes is critical. This guide provides an in-depth comparison of the reactivity of 4-bromo-2-isobutoxy-1-nitrobenzene and its analog, 4-bromo-2-methoxy-1-nitrobenzene, in the context of nucleophilic aromatic substitution (SNAr) reactions. While both compounds are activated for SNAr by the para-nitro group, the seemingly subtle difference between an isobutoxy and a methoxy group at the ortho position leads to a significant disparity in reaction kinetics. The greater steric hindrance presented by the isobutoxy group is predicted to decrease the rate of reaction compared to the methoxy analog by impeding the approach of the nucleophile and destabilizing the key reaction intermediate.

Part 1: Theoretical Framework - The Interplay of Electronic and Steric Effects

The reactivity of an aryl halide in a nucleophilic aromatic substitution reaction is governed by the stability of the intermediate formed during the reaction, known as a Meisenheimer complex.[1][2] This reaction proceeds via a two-step addition-elimination mechanism where the addition of the nucleophile is typically the rate-determining step.[3][4] The stability of this negatively charged intermediate is paramount, and it is influenced by both electronic and steric factors contributed by the substituents on the aromatic ring.[5]

Electronic Effects:

Both methoxy and isobutoxy groups are alkoxyl substituents, which exert a dual electronic influence. They are inductively electron-withdrawing due to the electronegativity of the oxygen atom, but more powerfully, they are electron-donating through resonance by virtue of the oxygen's lone pairs.[6][7] This resonance donation can, in principle, slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted ring. However, in the case of 4-bromo-2-alkoxy-1-nitrobenzene, the powerful electron-withdrawing nature of the nitro group, both inductively and through resonance, is the dominant factor that activates the ring for SNAr.[8][9] The electronic difference between a methoxy and an isobutoxy group is minimal, and therefore, electronic effects alone are not the primary differentiator in their reactivity in this context.

Steric Effects:

The most significant difference between the two molecules lies in their steric profiles. The isobutoxy group, with its branched alkyl chain, presents a much larger steric footprint than the compact methoxy group. This steric bulk, positioned ortho to the site of nucleophilic attack (the carbon bearing the bromine), plays a crucial role in the reaction kinetics.[10]

Increased steric hindrance around the reaction center can significantly slow down the rate of substitution reactions.[11][12] This effect manifests in two ways during an SNAr reaction:

  • Impeding Nucleophilic Approach: The bulky isobutoxy group can physically obstruct the trajectory of the incoming nucleophile as it attempts to attack the C-Br bond.

  • Destabilizing the Meisenheimer Complex: Upon nucleophilic attack, the carbon atom at the reaction site transitions from a planar sp² hybridization to a tetrahedral sp³ hybridization.[8] This geometric change forces the ortho-substituents (the isobutoxy/methoxy and nitro groups) into closer proximity. The larger isobutoxy group will experience greater steric strain in this crowded transition state and intermediate, raising its energy and, consequently, increasing the activation energy of the reaction.[5][13]

Part 2: Comparative Reactivity Analysis

Prediction: The rate of nucleophilic aromatic substitution for 4-bromo-2-methoxy-1-nitrobenzene will be significantly faster than that for 4-bromo-2-isobutoxy-1-nitrobenzene under identical conditions.

Parameter4-Bromo-2-methoxy-1-nitrobenzene4-Bromo-2-isobutoxy-1-nitrobenzeneRationale
Electronic Effect Minor deactivation via resonanceMinor deactivation via resonanceElectronically, the two alkoxy groups are very similar. The activating effect of the para-nitro group is dominant for both.
Steric Hindrance LowHighThe branched isobutyl group creates significant steric congestion near the reaction center compared to the methyl group.
Predicted Reaction Rate FasterSlowerIncreased steric hindrance raises the activation energy for the formation of the Meisenheimer intermediate, thus slowing the reaction.

This prediction is supported by studies on similar systems where steric congestion around the reaction site has been shown to dramatically decrease reaction rates.[13]

Part 3: Experimental Protocol - A Validated Workflow for Kinetic Analysis

To empirically validate the predicted reactivity difference, a kinetic study can be performed. The following protocol outlines a general method for comparing the rates of reaction of the two substrates with a common nucleophile, such as piperidine.

Objective: To determine the second-order rate constants for the SNAr reaction of 4-bromo-2-methoxy-1-nitrobenzene and 4-bromo-2-isobutoxy-1-nitrobenzene with piperidine.

Materials:

  • 4-Bromo-2-methoxy-1-nitrobenzene

  • 4-Bromo-2-isobutoxy-1-nitrobenzene

  • Piperidine (distilled)

  • Toluene (anhydrous)

  • Internal standard (e.g., dodecane)

  • Reaction vials, syringes, heating block

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.1 M solution of 4-bromo-2-methoxy-1-nitrobenzene in toluene containing the internal standard (e.g., 0.05 M dodecane).

    • Prepare a separate 0.1 M solution of 4-bromo-2-isobutoxy-1-nitrobenzene in toluene with the same concentration of internal standard.

    • Prepare a 1.0 M solution of piperidine in toluene.

  • Reaction Setup:

    • In a reaction vial, place a known volume of the substrate stock solution (e.g., 2 mL).

    • Equilibrate the vial to the desired reaction temperature (e.g., 80 °C) in a heating block.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a known volume of the piperidine stock solution (e.g., 0.2 mL to achieve a pseudo-first-order condition with a 5-fold excess of nucleophile).

    • Start a timer immediately upon addition.

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching and Analysis:

    • Immediately quench each aliquot by diluting it in a vial containing a suitable solvent (e.g., ethyl acetate with a small amount of dilute acid to neutralize the piperidine).

    • Analyze the quenched samples by GC-FID to determine the concentration of the remaining aryl bromide substrate relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the substrate concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k) by dividing k' by the concentration of piperidine.

    • Repeat the entire procedure for the other substrate under identical conditions for a direct comparison.

Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_sub Prepare Substrate Stock Solutions (0.1 M in Toluene + IS) setup Equilibrate Substrate Solution at 80°C prep_sub->setup prep_nuc Prepare Nucleophile Stock Solution (1.0 M Piperidine) initiate Initiate Reaction (Add Piperidine) prep_nuc->initiate setup->initiate sample Withdraw Aliquots at Timed Intervals initiate->sample quench Quench Aliquots sample->quench gc GC-FID Analysis (Substrate vs. IS) quench->gc calc Calculate Rate Constants (k) gc->calc

Caption: Experimental workflow for the kinetic analysis of SNAr reactions.

Part 4: Mechanistic Discussion and Practical Implications

The SNAr reaction proceeds through the formation of a resonance-stabilized, negatively charged Meisenheimer complex.[14] The nitro group para to the leaving group is crucial as it delocalizes the negative charge, stabilizing the intermediate.[9]

SNAr Mechanism and Steric Hindrance

G start_m Substrate (Methoxy) ts1_m Transition State 1 start_m->ts1_m + Nu⁻ inter_m Meisenheimer Complex (More Stable) ts1_m->inter_m Lower Ea ts2_m Transition State 2 inter_m->ts2_m prod_m Product ts2_m->prod_m - Br⁻ start_i Substrate (Isobutoxy) ts1_i Transition State 1 start_i->ts1_i + Nu⁻ inter_i Meisenheimer Complex (Less Stable) ts1_i->inter_i Higher Ea (Steric Clash) ts2_i Transition State 2 inter_i->ts2_i prod_i Product ts2_i->prod_i - Br⁻

Caption: Comparative energy pathways showing the effect of steric hindrance.

The diagram above illustrates the core of the argument: the steric clash between the bulky isobutoxy group and the incoming nucleophile raises the energy of the transition state leading to the Meisenheimer complex. This results in a higher activation energy (Ea) and a slower reaction rate compared to the methoxy analog.

Practical Implications for Researchers:

  • Reaction Conditions: To achieve comparable reaction times, reactions with 4-bromo-2-isobutoxy-1-nitrobenzene may require more forcing conditions, such as higher temperatures or longer reaction times, compared to its methoxy counterpart.

  • Nucleophile Choice: The reactivity difference will be more pronounced with bulkier nucleophiles. For sterically demanding transformations, the methoxy analog is the superior choice.

  • Process Development: In a drug development or process chemistry setting, the faster kinetics of the methoxy analog could translate to higher throughput, lower energy consumption, and potentially fewer side products associated with prolonged heating.

Conclusion

While both 4-bromo-2-isobutoxy-1-nitrobenzene and 4-bromo-2-methoxy-1-nitrobenzene are viable substrates for nucleophilic aromatic substitution, they are not interchangeable. The steric bulk of the isobutoxy group is the single most important factor differentiating their reactivity. Scientists and researchers should anticipate significantly slower reaction rates for the isobutoxy compound. For syntheses where reaction efficiency and mild conditions are paramount, 4-bromo-2-methoxy-1-nitrobenzene is the recommended substrate. This guide provides the theoretical basis and a practical experimental framework for validating this critical difference in reactivity.

References

  • Chemistry LibreTexts. (2025, January 29). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Wikipedia. Meisenheimer complex. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Aromatic Compounds and Their Reactions. (n.d.).
  • Chemistry LibreTexts. (2020, July 1). 17.1: Nucleophilic aromatic substitution. Retrieved from [Link]

  • Buncel, E., et al. (2003). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Krokos, E., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • Zier, F. C., et al. (2022). A real space picture of the role of steric effects in SN2 reactions. Journal of Computational Chemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

Sources

Validation

Elemental analysis and characterization data for 4-Bromo-2-isobutoxy-1-nitro-benzene

An Expert's Guide to the Analytical Characterization of 4-Bromo-2-isobutoxy-1-nitro-benzene: A Predictive and Methodological Approach This guide is structured to provide not just procedural steps, but the scientific rati...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Analytical Characterization of 4-Bromo-2-isobutoxy-1-nitro-benzene: A Predictive and Methodological Approach

This guide is structured to provide not just procedural steps, but the scientific rationale behind the selection of analytical techniques, the interpretation of expected results, and a comparison with known compounds to establish a reliable analytical benchmark.

Foundational Physicochemical & Elemental Profile

Prior to spectroscopic analysis, determining the fundamental physicochemical properties is a critical first step. Based on its chemical structure, we can predict the elemental composition of 4-Bromo-2-isobutoxy-1-nitro-benzene.

Predicted Molecular Properties:

PropertyPredicted Value
Molecular Formula C₁₀H₁₂BrNO₃
Molecular Weight 274.11 g/mol
Elemental Composition C: 43.82%, H: 4.41%, Br: 29.15%, N: 5.11%, O: 17.51%

This foundational data is the basis for all subsequent analyses. Elemental analysis, in particular, provides the empirical formula, which must align with the theoretical composition for a sample to be considered pure.

Experimental Protocol: CHN Elemental Analysis
  • Sample Preparation: Accurately weigh 1-3 mg of the dried, purified compound into a tin or silver capsule.

  • Instrumentation: Utilize a calibrated CHN analyzer.

  • Combustion: The sample is combusted at high temperatures (typically ~900-1000 °C) in a stream of pure oxygen.

  • Reduction & Separation: The resulting gases (CO₂, H₂O, N₂) are passed through a reduction chamber and then separated via a chromatographic column.

  • Detection: A thermal conductivity detector measures the concentration of each gas relative to a helium carrier gas.

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample. The percentage of Bromine and Oxygen is typically determined by difference or through separate analytical methods (e.g., ion chromatography for bromine).

The Analytical Workflow: A Multi-Technique Approach

A single analytical technique is insufficient for the complete characterization of a novel compound. A logical, multi-faceted workflow is essential for unambiguous structure elucidation and purity confirmation. This workflow ensures that data from each technique corroborates the others, forming a self-validating analytical package.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization & Purity Synthesis Synthesis of 4-Bromo-2-isobutoxy-1-nitro-benzene Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Confirms Molecular Weight NMR Nuclear Magnetic Resonance (NMR) Purification->NMR Confirms Connectivity & Structure EA Elemental Analysis (CHN/Br) MP Melting Point Analysis EA->MP Assesses Purity IR Infrared Spectroscopy (IR) IR->EA Confirms Elemental Composition NMR->IR Confirms Functional Groups Final Structure Confirmed & Purity Assessed MP->Final

Caption: Predicted ¹H NMR assignments for 4-Bromo-2-isobutoxy-1-nitro-benzene.

  • Aromatic Region (7.0-8.2 ppm): The three protons on the benzene ring will appear in this region. The powerful electron-withdrawing nitro group will deshield adjacent protons, shifting them downfield. The electron-donating isobutoxy group will have a shielding effect. This will result in three distinct signals, likely a doublet, a doublet of doublets, and another doublet.

  • Isobutoxy Region (1.0-4.1 ppm):

    • The two -O-CH₂ - protons will be a doublet around 3.9-4.1 ppm, split by the single methine proton.

    • The single -CH- proton will be a multiplet around 2.0-2.3 ppm.

    • The six equivalent -CH₃ protons will appear as a doublet around 1.0-1.2 ppm, split by the single methine proton.

Comparison with a Known Analog:

CompoundGroupChemical Shift (ppm) & Multiplicity
2-bromo-1-ethoxy-4-nitrobenzene [1]-OCH₂CH₃4.21 (q), 1.30 (t)
Aromatic Hs8.30 (dd), 8.06 (dd), 7.26 (dd)
Predicted: 4-Bromo-2-isobutoxy-1-nitro-benzene -OCH₂CH(CH₃)₂~3.9-4.1 (d), ~2.0-2.3 (m), ~1.0-1.2 (d)
Aromatic Hs~7.0-8.2 (3 distinct signals)
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if required.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • Acquisition: A standard proton pulse program is run to acquire the free induction decay (FID) signal.

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied.

  • Analysis: The chemical shifts, integration (relative number of protons), and splitting patterns (multiplicity) of the peaks are analyzed to determine the structure.

Conclusion: A Pathway to Confident Characterization

While direct experimental data for 4-Bromo-2-isobutoxy-1-nitro-benzene is not publicly cataloged, a comprehensive and confident characterization is achievable through the systematic application of established analytical techniques. By following the workflow of elemental analysis, mass spectrometry, and both IR and NMR spectroscopy, a researcher can build a cohesive and self-validating data package. The predicted values and spectral features outlined in this guide, benchmarked against known analogs, provide a robust framework for interpreting experimental results and confirming the synthesis of this novel compound with a high degree of scientific certainty.

References

  • PubChem. 4-Bromo-2-iodo-1-nitrobenzene. National Center for Biotechnology Information. [Link].

  • PubChem. 4-Bromo-2-fluoro-1-nitrobenzene. National Center for Biotechnology Information. [Link].

  • Ali, Q., Shah, M. R., & Ng, S. W. (2011). 4-Bromo-1-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o548. [Link].

  • NIST. Benzene, 1-(2-bromoethyl)-4-nitro-. NIST Chemistry WebBook. [Link].

  • The Automated Topology Builder (ATB). 4-bromonitrobenzene. [Link].

  • Ali, Q., Shah, M. R., & Ng, S. W. (2011). 4-Bromo-1-nitrobenzene. ResearchGate. [Link].

  • PubChem. 4-Bromo-2-ethyl-1-nitrobenzene. National Center for Biotechnology Information. [Link].

  • IRJET. Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO-LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. [Link].

  • NIST. Benzene, 1-(2-bromoethyl)-4-nitro-. NIST Chemistry WebBook. [Link].

  • PubChem. 4-Bromo-2-chloro-1-nitrobenzene. National Center for Biotechnology Information. [Link].

  • CS, Dr. Tania. (2024). synthesis of 4-bromo-2-nitrotoluene. YouTube. [Link].

  • The Royal Society of Chemistry. Synthesis of Substituted Nitroolefins: A Copper Catalyzed Nitrodecarboxylation of Unsaturated Carboxylic Acids. [Link].

  • Cheméo. Chemical Properties of Benzene, 1-bromo-4-nitro- (CAS 586-78-7). [Link].

  • PubChem. 1-Bromo-2-ethoxy-4-nitrobenzene. National Center for Biotechnology Information. [Link].

  • PubChem. 1-Bromo-4-(2-nitroethoxy)benzene. National Center for Biotechnology Information. [Link].

  • PubChem. 1-Bromo-4-nitro(ngcontent-ng-c1989010908="" class="ng-star-inserted">2H_4)benzene. National Center for Biotechnology Information. [Link].

  • NIST. Benzene, 1-bromo-2-nitro-. NIST Chemistry WebBook. [Link].

  • Chemical Synthesis Database. 1-bromo-4-isopropyl-2-nitrobenzene. [Link].

  • NIST. Benzene, 1-bromo-4-nitro-. NIST Chemistry WebBook. [Link].

  • NIST. Benzene, 1-bromo-2-nitro-. NIST Chemistry WebBook. [Link].

  • Chegg.com. Solved Br NO2 0 (ppm) H NMR spectrum of. [Link].

  • University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. [Link].

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  • ResearchGate. 1-Bromo-4-methyl-2-nitrobenzene. [Link].

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Comparative

Technical Comparison Guide: Chromatographic Profiling of 4-Bromo-2-isobutoxy-1-nitrobenzene

This guide provides a technical analysis of the chromatographic behavior of 4-Bromo-2-isobutoxy-1-nitrobenzene , a critical intermediate often used in the synthesis of kinase inhibitors and other active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the chromatographic behavior of 4-Bromo-2-isobutoxy-1-nitrobenzene , a critical intermediate often used in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs).[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

4-Bromo-2-isobutoxy-1-nitrobenzene is a hydrophobic, electron-deficient aromatic ether.[1] Its analysis is challenging due to the presence of structurally similar impurities that arise from its synthesis—typically via Nucleophilic Aromatic Substitution (SNAr) of a fluoronitrobenzene precursor.

Effective separation requires understanding the interplay between the lipophilicity of the isobutoxy tail and the electronic effects of the nitro/bromo substituents . This guide defines the separation logic, predicted relative retention times (RRT), and critical method parameters (CMPs) to ensure baseline resolution from key impurities.

Chemical Profile[1][3][4][5][8][9][10][11][12][13]
  • Target Analyte: 4-Bromo-2-isobutoxy-1-nitrobenzene[1]

  • Molecular Formula: C10H12BrNO3[1]

  • Key Physicochemical Property: High Lipophilicity (Estimated LogP ~ 3.5 - 4.[1]0) due to the isobutyl chain and bromine atom.

  • Critical Quality Attribute (CQA): Purity > 98.0% (area %), with specific control of the hydrolytic impurity (Phenol derivative).

Impurity Origin & Synthesis Pathway[1][2]

Understanding the synthesis is the first step in identifying the impurities. The most common industrial route involves the SNAr reaction of 4-Bromo-2-fluoro-1-nitrobenzene with Isobutanol in the presence of a base.[1]

Diagram 1: Synthesis & Impurity Generation Pathway[1][2]

SynthesisPathway SM Starting Material (4-Bromo-2-fluoro-1-nitrobenzene) Reaction S_NAr Reaction SM->Reaction Reagent Reagent (Isobutanol + Base) Reagent->Reaction Product TARGET PRODUCT (4-Bromo-2-isobutoxy-1-nitrobenzene) Reaction->Product Main Pathway Imp1 Impurity A (Hydrolysis) 5-Bromo-2-nitrophenol Reaction->Imp1 Side Rxn: Water Trace Imp2 Impurity B (Unreacted SM) 4-Bromo-2-fluoro-1-nitrobenzene Reaction->Imp2 Incomplete Conversion Imp3 Impurity C (Solvent Exchange) 4-Bromo-2-methoxy-1-nitrobenzene (If MeOH used in workup) Reaction->Imp3 Solvent Contamination

Caption: Synthesis pathway illustrating the origin of critical impurities via SNAr mechanism.

Chromatographic Method & Retention Logic

The separation relies on hydrophobic subtraction . The target molecule is significantly more hydrophobic than its impurities due to the bulky isobutoxy group.

Recommended Method Parameters (The "Golden Standard")
ParameterSpecificationRationale
Column C18 (L1) End-capped, 150 x 4.6 mm, 3.5 µmProvides strong hydrophobic interaction to separate the isobutoxy analog from shorter-chain homologs.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) suppresses ionization of the phenolic impurity (Impurity A), sharpening its peak.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for nitro-aromatics compared to Methanol due to lower viscosity and dipole interactions.[1]
Gradient 50% B to 95% B over 15 minStarts high to elute polar impurities quickly, then ramps to elute the hydrophobic target.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 254 nmThe nitrobenzene core has strong absorbance at 254 nm.
Temperature 40°CElevated temperature reduces backpressure and improves mass transfer for the bulky isobutoxy group.
Retention Time Comparison Table

Note: Retention times (RT) are estimates based on a standard C18 column under the conditions above. Relative Retention Time (RRT) is the critical metric.

CompoundStructure NotePredicted RT (min)RRT (vs Target)Hydrophobicity (LogP)Elution Logic
Impurity A (5-Bromo-2-nitrophenol)Free -OH group2.5 - 3.5~0.25~2.1Most polar due to H-bonding capability; elutes first.[1]
Impurity B (Starting Material)Fluoro substituent5.0 - 6.0~0.45~2.6Fluoro group is small and electronegative, reducing retention vs. alkoxy.
Impurity C (Methoxy Analog)-OCH3 (Short chain)8.0 - 9.0~0.70~3.0Methoxy is less hydrophobic than isobutoxy.[1]
Target Analyte -OCH2CH(CH3)2 (Branched)12.0 - 13.0 1.00 ~3.8 Large hydrophobic surface area drives strong retention.[1]
Dimer/Aggregates High MW>15.0>1.20>5.0Late eluting wash-off peaks.[1]

Experimental Validation Protocol

To validate this method in your lab, follow this self-validating workflow. This ensures that the separation is driven by the correct mechanisms and is robust.

Step 1: Specificity Check (The "Acid Test")
  • Action: Inject Impurity A (Phenol) alone using Mobile Phase A without acid (neutral pH) and then with 0.1% Formic Acid.

  • Expected Result: Under neutral conditions, Impurity A may split or tail significantly (due to ionization). With acid, it should elute as a sharp, symmetrical peak.

  • Why? This confirms that your pH control is sufficient to suppress the pKa of the nitrophenol (~pKa 7), preventing peak broadening that could mask early eluting impurities.

Step 2: Resolution Verification
  • Action: Spike the Target Analyte with 1% of Impurity B (Starting Material).

  • Requirement: Resolution (Rs) between Impurity B and Target must be > 5.0.

  • Troubleshooting: If Rs < 5.0, lower the initial %B in the gradient (e.g., start at 40% instead of 50%).

Diagram 2: Method Development Decision Tree

MethodLogic Start Start Method Development (C18, ACN/H2O + 0.1% FA) CheckImpA Check Impurity A (Nitrophenol) Peak Shape Start->CheckImpA Decision1 Tailing Factor < 1.5? CheckImpA->Decision1 GoodShape Proceed to Resolution Check Decision1->GoodShape Yes BadShape Increase Buffer Strength (Add 10mM Ammonium Formate) Decision1->BadShape No CheckRes Resolution (Rs) Target vs. Impurity B > 5.0? GoodShape->CheckRes BadShape->CheckImpA FinalMethod VALIDATED METHOD Proceed to Routine Analysis CheckRes->FinalMethod Yes Optimize Decrease Initial %B (Increase Retention) CheckRes->Optimize No Optimize->CheckRes

Caption: Decision tree for optimizing the separation of 4-Bromo-2-isobutoxy-1-nitrobenzene.

Comparative Analysis: Why C18?

While C18 is the standard, alternative stationary phases can offer different selectivity if the matrix is complex.

Column TypeSelectivity MechanismVerdict for this Application
C18 (Octadecyl) Hydrophobicity dominant.[1]Best Choice. Excellent for separating homologs (Isobutoxy vs. Methoxy) based on carbon count.
Phenyl-Hexyl Pi-Pi interactions + Hydrophobicity.[1]Alternative. Good for separating nitro-aromatics, but may offer less resolution between the alkyl chains (isobutoxy vs isopropoxy) than C18.
C8 (Octyl) Lower hydrophobicity.Not Recommended. Retention of the target may be too low, causing it to co-elute with matrix components.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on hydrophobic subtraction model).

  • PubChem. (2025). 4-Bromo-2-nitroanisole (Methoxy analog) Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (2025).[1] 1-Bromo-4-nitrobenzene Product Specification. Merck KGaA. Link

  • BenchChem. (2025).[2] HPLC Purification Protocol for Bromonitrophenols. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-isobutoxy-1-nitro-benzene

Introduction: As a halogenated nitroaromatic compound, 4-Bromo-2-isobutoxy-1-nitro-benzene is a valuable intermediate in synthetic chemistry, particularly within drug discovery and materials science. However, its chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a halogenated nitroaromatic compound, 4-Bromo-2-isobutoxy-1-nitro-benzene is a valuable intermediate in synthetic chemistry, particularly within drug discovery and materials science. However, its chemical structure—featuring a nitro group and a halogen on an aromatic ring—necessitates a rigorous and informed approach to its handling and disposal. Improper disposal can lead to significant safety hazards and long-term environmental contamination.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Bromo-2-isobutoxy-1-nitro-benzene. It is designed for laboratory personnel, including researchers, chemists, and drug development professionals, to ensure that disposal procedures are conducted in a manner that is safe, compliant, and environmentally responsible. Our objective is to build a foundation of trust by providing value that extends beyond the product itself, empowering scientists to manage chemical life cycles with expertise and confidence.

Hazard Profile and Essential Safety Causality

Understanding the inherent risks of a chemical is the foundation of its safe management. The hazard profile of 4-Bromo-2-isobutoxy-1-nitro-benzene is primarily derived from its functional groups: the brominated aromatic ring and the nitro group. While specific toxicological data for this exact molecule is limited, its classification can be expertly inferred from structurally similar compounds and established chemical principles.

The nitrobenzene moiety is associated with significant health risks, including methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced.[1][2] Furthermore, the U.S. Environmental Protection Agency (EPA) and the National Toxicology Program (NTP) have classified nitrobenzene as a likely and reasonably anticipated human carcinogen, respectively.[2][3] The presence of a bromine atom enhances its environmental persistence. Therefore, this compound must be handled as a hazardous substance with carcinogenic potential.

Table 1: GHS Hazard Classification for Structurally Similar Compounds

Hazard Class Hazard Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[1][4]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[1][4][5]
Serious Eye Damage/Irritation Category 2 / 2A H319: Causes serious eye irritation[1][4][5]

| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation[4] |

Pre-Disposal Safety and Handling Protocols

Safe disposal begins with safe handling. Before any waste is generated or containerized, appropriate controls must be in place to prevent personnel exposure and environmental release.

Engineering Controls

All handling of 4-Bromo-2-isobutoxy-1-nitro-benzene, including weighing and transferring to a waste container, must be performed within a certified chemical fume hood.[1][6] This is the primary engineering control to prevent the inhalation of dust particles or potential vapors. The workspace should be equipped with an accessible eyewash station and safety shower.[6]

Personal Protective Equipment (PPE)

The selection of PPE is critical and must be based on a thorough risk assessment. The following table outlines the minimum required PPE for handling this compound.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves. Prevents dermal absorption, which is a potential route of exposure.[1][5]
Eye Protection Safety glasses with side-shields or chemical splash goggles. Protects eyes from dust particles and accidental splashes.[1][5]
Body Protection A fully buttoned laboratory coat. Prevents contamination of personal clothing.[1]

| Respiratory | A NIOSH-approved respirator may be required if dust is generated outside of a fume hood. | Protects against inhalation of fine particles. |

Spill Management

In the event of a spill, immediate and proper cleanup is essential to prevent wider contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the appropriate PPE as listed in Table 2.

  • Containment: Do not use water or liquid cleaners. For this solid compound, prevent the generation of dust.[1][4]

  • Cleanup: Gently sweep or scoop the spilled solid material into a designated, labeled hazardous waste container.[1] Avoid any actions that could aerosolize the dust.

  • Decontamination: Clean the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., ethanol or acetone), and dispose of the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department.

Waste Characterization and Segregation

Properly identifying and segregating chemical waste is a legal requirement and a critical safety measure. 4-Bromo-2-isobutoxy-1-nitro-benzene must be disposed of as hazardous waste in accordance with federal, state, and local regulations.[7][8]

Causality of Segregation: Co-mingling of incompatible waste streams is a primary cause of laboratory incidents. This compound should be segregated from strong oxidizing agents and bases to prevent potentially violent or exothermic reactions within the waste container.[5][6]

Below is a decision-making workflow for proper waste segregation.

Caption: End-to-end disposal workflow for hazardous chemical waste.

Conclusion

The responsible management of chemical waste like 4-Bromo-2-isobutoxy-1-nitro-benzene is a non-negotiable aspect of professional scientific conduct. Adherence to the detailed procedures outlined in this guide—from initial hazard assessment and PPE selection to final containerization and disposal—ensures regulatory compliance, protects laboratory personnel, and preserves environmental integrity. By treating chemical disposal with the same rigor and precision as our research, we uphold our commitment to safety and scientific excellence.

References

  • Safety Data Sheet - 1-(2-Bromoethyl)-4-nitrobenzene. Thermo Fisher Scientific. [Link]

  • Hazardous waste acceptance conditions. University of Groningen. [Link]

  • Hazardous Waste. Maryland Department of the Environment. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency (EPA). [Link]

  • 1-Bromo-4-nitrobenzene Safety Data Sheet. Novachem. [Link]

  • Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous waste regulations. Colorado Department of Public Health and Environment. [Link]

  • Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Nitrobenzene - ToxFAQs™. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Safety Data Sheet - 1-Bromo-4-nitrobenzene. Thermo Fisher Scientific. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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